Glycine-2-13C Ethyl Ester Hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-FJUFCODESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747867 | |
| Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58420-91-0 | |
| Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Application of Glycine-2-¹³C Ethyl Ester Hydrochloride in Advanced Research
Executive Summary
Stable isotope labeling has revolutionized our ability to probe the complexities of biological systems. Among the array of tools available, Glycine-2-¹³C Ethyl Ester Hydrochloride stands out as a highly specific and versatile tracer for interrogating cellular metabolism. This guide provides an in-depth analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the molecular rationale behind its design, its core applications in metabolic flux analysis and quantitative mass spectrometry, and provide detailed protocols for its use. By elucidating the "why" behind experimental choices, this document serves as both a practical manual and a foundational resource for leveraging this powerful tool to achieve robust and reproducible scientific insights.
Introduction to Stable Isotope Labeling
The ability to trace molecular pathways in real-time is fundamental to understanding health and disease. Stable isotope labeling is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These labeled molecules are chemically identical to their natural counterparts but are distinguishable by mass-sensitive analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[2]
Unlike radioactive isotopes, stable isotopes are safe, pose no health risks, and do not decay over time, making them ideal for long-term studies in cell culture and even in vivo applications.[1] Glycine-2-¹³C Ethyl Ester Hydrochloride is a specifically designed reagent that introduces a ¹³C label at the alpha-carbon (the C-2 position) of glycine, providing a precise starting point to track its metabolic journey.
Molecular Profile and Rationale for Use
The efficacy of Glycine-2-¹³C Ethyl Ester Hydrochloride stems from the specific chemical modifications made to the parent glycine molecule. Each component of its structure is deliberately chosen to optimize its function in a research setting.
| Property | Value | Reference(s) |
| Chemical Name | Glycine-2-¹³C Ethyl Ester Hydrochloride | |
| CAS Number | 58420-91-0 | [3] |
| Molecular Formula | C₃¹³CH₁₀ClNO₂ | [3] |
| Molecular Weight | ~140.57 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | Typically ≥98% | [5] |
2.1 The Significance of the ¹³C Label at the C-2 Position The designation "-2-¹³C" signifies that the carbon atom at the second position of the glycine backbone is Carbon-13.[6] This position, the α-carbon, is metabolically significant. When glycine enters central carbon metabolism, the fate of its α-carbon is distinct from its carboxyl carbon. The mitochondrial Glycine Cleavage System (GCS), for instance, decarboxylates glycine, transferring the α-carbon to tetrahydrofolate (THF) to form 5,10-methylene-THF.[7] This molecule is a critical donor in the one-carbon pool, essential for the synthesis of purines, thymidine, and methionine.[7] Placing the label at the C-2 position allows researchers to directly trace the flow of this specific carbon atom into these vital biosynthetic pathways.[6][7]
2.2 The Role of the Ethyl Ester Group Amino acids like glycine are zwitterionic and can have limited permeability across the lipid bilayers of cell membranes. The addition of an ethyl ester group neutralizes the carboxylate, increasing the molecule's lipophilicity. This modification enhances its ability to diffuse across cell membranes into the cytoplasm.[4][8] Once inside the cell, ubiquitous intracellular enzymes called esterases rapidly hydrolyze the ethyl ester bond, releasing the native Glycine-2-¹³C and trapping it within the cell for metabolic processing. This strategy ensures efficient delivery of the labeled tracer to the metabolic machinery.
2.3 The Purpose of the Hydrochloride Salt The hydrochloride (HCl) salt form significantly improves the compound's stability as a solid and its solubility in aqueous solutions, such as cell culture media.[5][9] This is a critical practical consideration, ensuring that the reagent dissolves completely and is readily available to the cells, leading to more consistent and reproducible experimental outcomes.
Core Applications in Scientific Research
Glycine-2-¹³C Ethyl Ester Hydrochloride is primarily used in three key areas: tracing metabolic pathways, serving as an internal standard for quantification, and in quantitative proteomics.
3.1 Metabolic Flux Analysis (MFA): Tracing the Path of Glycine Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system.[10][11] By introducing Glycine-2-¹³C and measuring the incorporation of the ¹³C label into downstream metabolites, researchers can map active and inactive pathways and identify metabolic bottlenecks or shifts in response to stimuli.[11][12]
A primary use is to probe the one-carbon metabolism network. The ¹³C label from the glycine α-carbon can be traced into key molecules, as illustrated below.
3.2 Internal Standard for Quantitative Analysis In analytical chemistry, precise quantification is paramount. Glycine-2-¹³C Ethyl Ester Hydrochloride serves as an ideal internal standard for measuring the concentration of endogenous glycine ethyl ester or glycine in complex samples like plasma or cell lysates.[13][14] A known amount of the "heavy" labeled standard is spiked into the sample before processing. Because the heavy standard is chemically identical to the "light" (natural) analyte, it experiences the same extraction inefficiencies and ionization suppression/enhancement effects during LC-MS analysis. By comparing the peak area of the heavy standard to the light analyte, one can calculate the absolute concentration of the analyte with extremely high accuracy.[13][14]
3.3 Quantitative Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[15] While typically performed with labeled arginine and lysine, the principle can be extended to other amino acids. Cells are grown in media where the natural glycine is replaced with Glycine-2-¹³C.[16] After several cell doublings, all newly synthesized proteins will have incorporated the heavy glycine.[15] By mixing protein lysates from cells grown in "heavy" and "light" media, the relative abundance of each protein can be determined by the ratio of the heavy and light peptide signals in the mass spectrometer. This allows for a global, unbiased comparison of proteomes under different experimental conditions.
Experimental Workflow and Protocols
The successful application of Glycine-2-¹³C requires meticulous experimental design and execution. Below is a validated protocol for a typical labeling experiment in mammalian cell culture aimed at metabolomic analysis.
4.1 Protocol: ¹³C Labeling in Mammalian Cell Culture
-
Cell Culture Preparation:
-
Seed adherent cells (e.g., HEK293, A549) in 6-well plates and grow to ~70-80% confluency in standard complete medium (e.g., DMEM with 10% FBS). This ensures cells are in an active state of growth.
-
-
Preparation of Labeling Medium:
-
Prepare custom DMEM that lacks standard glycine.
-
Dissolve Glycine-2-¹³C Ethyl Ester Hydrochloride in sterile PBS to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize this stock.
-
Supplement the glycine-free DMEM with the labeled stock to the desired final concentration (typically matching the physiological concentration in standard DMEM, ~0.4 mM). Add other standard components like dialyzed FBS, glutamine, etc.
-
-
Labeling Experiment Initiation:
-
Aspirate the standard medium from the cell culture plates.
-
Gently wash the cell monolayer twice with pre-warmed sterile PBS to remove residual unlabeled glycine.
-
Add 2 mL of the pre-warmed "heavy" labeling medium to each well. This is your T=0 time point.
-
-
Time-Course Incubation:
-
Return the plates to a 37°C, 5% CO₂ incubator. Harvest plates at designated time points (e.g., 1h, 4h, 8h, 24h) to observe the kinetics of label incorporation.
-
-
Metabolite Extraction (Self-Validating Step):
-
To halt all enzymatic activity instantly, place the plate on dry ice.
-
Aspirate the medium and add 1 mL of ice-cold 80% methanol (-80°C) to each well. This step is critical for quenching metabolism and ensuring the measured metabolite levels reflect a true snapshot in time.
-
Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for Mass Spectrometry:
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50:50 Methanol:Water).
-
The sample is now ready for injection into the LC-MS/MS system.
-
Data Acquisition and Interpretation
The analysis of labeled samples relies on the ability of the mass spectrometer to resolve molecules based on their mass-to-charge ratio (m/z).
5.1 Mass Spectrometry Analysis The incorporation of a single ¹³C atom increases the mass of a molecule by approximately 1.00335 Da. The mass spectrometer can easily distinguish this mass shift. For example, when analyzing glycine, the instrument will detect a peak for the unlabeled (M+0) form and a separate peak for the labeled (M+1) form. The fractional enrichment can be calculated as the ratio of the labeled peak area to the total (labeled + unlabeled) peak area.
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+1) | Expected Observation |
| Glycine | ~75.03 Da | ~76.03 Da | Direct measurement of tracer incorporation. |
| Serine | ~105.04 Da | ~106.04 Da | Indicates flux from glycine to serine via the SHMT enzyme. |
5.2 NMR Spectroscopy Analysis While MS is more common for flux studies due to its sensitivity, NMR provides unparalleled positional information. A ¹³C-NMR spectrum of an extracted metabolite can definitively confirm that the label resides at the C-2 position, validating the metabolic pathway assignments made from MS data.[17][18]
Conclusion and Future Perspectives
Glycine-2-¹³C Ethyl Ester Hydrochloride is more than just a chemical reagent; it is a precision tool for dissecting the intricate network of cellular metabolism. Its rational design—combining positional isotopic purity, enhanced cell permeability, and formulation stability—makes it an invaluable asset for researchers. It provides a direct and quantitative means to measure metabolic flux, accurately quantify endogenous molecules, and perform global proteomic comparisons. As research advances into areas like single-cell metabolomics and personalized medicine, the need for precise, reliable tracers will only grow, ensuring that Glycine-2-¹³C Ethyl Ester Hydrochloride remains a cornerstone of modern biochemical investigation.[1]
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- Pagar, A. D., et al. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC - NIH.
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Glycine-2-13C Ethyl Ester Hydrochloride chemical properties
An In-depth Technical Guide to Glycine-2-13C Ethyl Ester Hydrochloride: Properties, Applications, and Methodologies
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Glycine-2-13C Ethyl Ester Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, we will delve into the core chemical properties, spectroscopic signatures, and pivotal applications of this stable isotope-labeled compound. The narrative is structured to provide not just technical data, but also the scientific rationale behind its use in complex experimental systems.
Core Chemical Identity and Physical Characteristics
Glycine-2-13C Ethyl Ester Hydrochloride is the hydrochloride salt of the ethyl ester of glycine, where the alpha-carbon (C2 position) is replaced with the stable, non-radioactive carbon-13 (¹³C) isotope. This single isotopic substitution is the key to its utility, providing a specific probe for tracing and quantification in biological and chemical systems without altering the fundamental chemical reactivity of the molecule.
The compound typically presents as a white to off-white crystalline powder, a physical characteristic that speaks to its purity and solid-state stability under proper storage conditions.[1][2][3] Its high solubility in aqueous solutions is a direct consequence of its salt form, making it exceptionally suitable for use in physiological buffers and cell culture media.[3][4]
| Property | Value | Source(s) |
| Chemical Name | Glycine-2-13C Ethyl Ester Hydrochloride | [5][6] |
| Synonyms | Ethyl Glycinate-2-13C Hydrochloride | [5][6] |
| CAS Number | 58420-91-0 | [5][6][7] |
| Molecular Formula | C₃¹³CH₁₀ClNO₂ | [5][6] |
| Molecular Weight | 140.57 g/mol | [5][6] |
| Appearance | White crystalline solid/powder | [1][3] |
| Melting Point | 145-146 °C | [2][4][8] |
| Solubility | >1000 g/L in water (20 °C) | [4] |
| Storage Temperature | 2-8°C, protect from moisture | [4][6] |
| Sensitivity | Hygroscopic | [4] |
The Spectroscopic Signature: Interpreting the Isotopic Label
The true power of a labeled compound is revealed through spectroscopic analysis. The ¹³C nucleus at the alpha-carbon position provides a distinct signature that allows it to be differentiated from its unlabeled (¹²C) counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for characterizing this molecule. The ¹³C label fundamentally alters both the ¹H and ¹³C NMR spectra.
-
¹H NMR Analysis : The two protons attached to the ¹³C-labeled alpha-carbon (the α-protons) will appear as a doublet due to one-bond coupling (¹J-CH) with the spin-½ ¹³C nucleus. This is a definitive confirmation of the label's position. In contrast, the α-protons in the unlabeled compound appear as a singlet. The rest of the proton signals (from the ethyl group) will remain largely unaffected.
-
¹³C NMR Analysis : The signal corresponding to the labeled alpha-carbon will be significantly enhanced due to the 99% isotopic enrichment, making it stand out from the natural abundance ¹³C signals of the ethyl group carbons. This allows for straightforward confirmation of the labeling site and can be used for quantitative measurements.
Mass Spectrometry (MS)
In mass spectrometry, the ¹³C label provides a clear mass shift. Glycine-2-13C Ethyl Ester Hydrochloride will have a molecular ion peak that is one mass unit higher (M+1) than its unlabeled analog. This predictable mass difference is the cornerstone of its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.[7][9]
Core Applications in Scientific Research
The unique properties of Glycine-2-13C Ethyl Ester Hydrochloride make it an invaluable tool in several advanced research domains.
A. Metabolic Flux Analysis and Isotope Tracing
The primary application is as a metabolic tracer.[7][9] Scientists introduce the labeled glycine into cell cultures or organisms to track its incorporation into downstream metabolites and macromolecules, such as proteins and nucleotides.
Causality of Experimental Choice: By using a ¹³C-labeled precursor, researchers can precisely map the flow of carbon atoms through metabolic pathways. This is crucial for understanding how disease states (like cancer) or drug treatments alter cellular metabolism. The stability of the isotope ensures that it does not decay or interfere with cellular processes, providing a clean and accurate tracing mechanism.
Illustrative Workflow: Tracing Glycine in Cell Culture
B. Quantitative Analysis: The Ideal Internal Standard
In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), accurate quantification of analytes in complex matrices (like plasma or tissue extracts) is challenging. A stable isotope-labeled internal standard is the gold standard for this purpose.[7][9]
Trustworthiness of the Method: Glycine-2-13C Ethyl Ester Hydrochloride co-elutes chromatographically with the unlabeled (endogenous) glycine ethyl ester and exhibits identical ionization efficiency in the mass spectrometer's source. Any sample loss during extraction or variation in instrument response will affect both the analyte and the standard equally. The ratio of their signals thus provides a highly accurate and precise quantification, a self-validating system that corrects for experimental variability.
C. Protein Structure Probing: Carboxyl Footprinting
A sophisticated application involves its use in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for "carboxyl footprinting" of proteins.[2] This technique probes the solvent accessibility of aspartate and glutamate residues.
Mechanism and Rationale:
-
EDC activates solvent-exposed carboxyl groups on the protein surface.
-
The activated carboxyl group then reacts with the primary amine of Glycine Ethyl Ester (GEE), forming a stable amide bond and adding a GEE tag.
-
By using ¹³C-labeled GEE, the locations and extent of modification can be precisely identified and quantified by mass spectrometry after proteolytic digestion. Regions of the protein that are buried or involved in interactions will be less labeled.
This method provides valuable insights into protein conformation, protein-protein interactions, and conformational changes upon ligand binding.[10]
Protocol: EDC/GEE Carboxyl Footprinting of a Protein
-
Protein Preparation: Prepare the protein of interest in a non-amine, non-carboxylate buffer (e.g., HEPES) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Freshly prepare stock solutions of EDC (e.g., 100 mM) and Glycine-2-13C Ethyl Ester Hydrochloride (e.g., 500 mM) in the same buffer.
-
Labeling Reaction:
-
To the protein solution, add the Glycine-2-13C Ethyl Ester Hydrochloride solution to a final concentration of 50 mM.
-
Initiate the reaction by adding EDC to a final concentration of 10 mM.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes). The reaction time is critical and must be optimized to avoid protein denaturation.
-
-
Quenching: Stop the reaction by adding a quenching agent, such as β-mercaptoethanol, and by immediately preparing the sample for downstream analysis (e.g., buffer exchange or SDS-PAGE).
-
Analysis:
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the GEE-modified aspartate and glutamate residues.
-
Safety, Handling, and Storage: Ensuring Experimental Integrity
The integrity of any experiment relies on the stability and purity of the reagents. Proper handling of Glycine-2-13C Ethyl Ester Hydrochloride is paramount.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Corrosion | [2] |
| Signal Word | Danger | [2][11] |
| Hazard Statement | H318: Causes serious eye damage | [1][2][11] |
| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][11] |
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, is required.[2][12] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of the powder.[11] Avoid dust formation.[11]
-
Storage: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] Store the vial tightly sealed in a desiccator at the recommended temperature of 2-8°C.[4][6] When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Stability: When stored correctly, the compound is stable for at least one year.[13] Aqueous stock solutions should be freshly prepared or stored frozen in aliquots to prevent degradation.
Conclusion
Glycine-2-13C Ethyl Ester Hydrochloride is more than just a chemical; it is a precision instrument for the modern life scientist. Its well-defined chemical and physical properties, combined with the unambiguous spectroscopic signature of the ¹³C label, empower researchers to conduct highly accurate and reliable experiments. From mapping the intricate web of cellular metabolism to elucidating protein architecture and quantifying analytes in complex mixtures, this compound provides a robust and trustworthy means to answer fundamental questions in biology and drug development.
References
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PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Glycine-13C2 Ethyl Ester Hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Glycine-2-13C Ethyl Ester Hydrochloride. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
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CortecNet. (n.d.). [13C]-Glycine ethyl ester hydrochloride salt. Retrieved from [Link]
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Zhang, H., et al. (2012). The extent of glycine ethyl ester (GEE) modification as detected by LC-MS/MS for calcium-free and calcium-bound calmodulin (CaM). ResearchGate. Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]
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Synthesis of Glycine-2-13C Ethyl Ester Hydrochloride
An In-Depth Technical Guide to the Synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride
This guide provides a comprehensive, technically detailed procedure for the synthesis, purification, and characterization of Glycine-2-¹³C Ethyl Ester Hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind the synthetic strategy and the critical parameters that ensure a successful outcome. The methodologies described herein are grounded in established chemical principles and validated through rigorous analytical techniques.
Stable isotope-labeled compounds are indispensable tools in modern scientific research. Incorporating isotopes like ¹³C, ¹⁵N, or ²H into molecules allows for their unambiguous tracking and quantification in complex biological systems.[1][2] Glycine-2-¹³C Ethyl Ester Hydrochloride is a valuable isotopically labeled building block. The ¹³C label at the alpha-carbon (C2 position) makes it particularly useful as an internal standard for quantitative mass spectrometry (LC-MS) in pharmacokinetic studies, a tracer in metabolic flux analysis, and a probe in NMR-based structural biology.[1][2] Its ester functionality provides a versatile handle for further chemical modifications, such as peptide synthesis.
This guide details a robust and reproducible method for its preparation, starting from commercially available Glycine-2-¹³C.
Synthetic Strategy: Fischer Esterification via Thionyl Chloride
The synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride is achieved through a classic Fischer-Speier esterification. This acid-catalyzed reaction converts a carboxylic acid and an alcohol into an ester. While various methods exist to introduce the acid catalyst, this protocol utilizes thionyl chloride (SOCl₂) for its efficiency and convenience.
Rationale for Method Selection:
-
In Situ Catalyst Generation: Thionyl chloride reacts with the solvent, anhydrous ethanol, to generate both hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. The in situ generated HCl is the active catalyst for the esterification. This approach avoids the direct handling of corrosive HCl gas.
-
Favorable Reaction Conditions: The reaction drives the equilibrium toward the ester product. The HCl produced also protonates the amine group of the glycine ester, forming the stable hydrochloride salt which readily crystallizes from the reaction mixture upon cooling, simplifying isolation.[3][4]
-
High Yield: This method is known to produce high yields of the desired product, often exceeding 90%.[4]
The overall reaction is as follows:
H₂N-¹³CH₂-COOH (Glycine-2-¹³C) + CH₃CH₂OH (Ethanol) ---(SOCl₂)---> HCl·H₂N-¹³CH₂-COOCH₂CH₃ (Glycine-2-¹³C Ethyl Ester Hydrochloride)
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Glycine-2-¹³C | C(¹³C)H₅NO₂ | 76.06 | 0.05 | 1.0 | 3.80 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 1.74 | 34.8 | 100 mL |
| Thionyl Chloride | SOCl₂ | 118.97 | 0.06 | 1.2 | 4.3 mL (7.14 g) |
Safety Precaution: The reaction should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet or bubbler to vent the HCl and SO₂ gases produced during the reaction.
-
Reagent Addition: Place the flask in an ice-water bath and add 100 mL of anhydrous ethanol.
-
Thionyl Chloride Addition: While stirring the cold ethanol, slowly add 4.3 mL (0.06 mol) of thionyl chloride dropwise using a syringe or dropping funnel over 15-20 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction between thionyl chloride and ethanol.
-
Starting Material Addition: Once the thionyl chloride addition is complete, remove the ice bath and add 3.80 g (0.05 mol) of Glycine-2-¹³C to the mixture in portions.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature with stirring for 2-3 hours.[3][4] Causality: Heating the mixture drives the esterification reaction, which is an equilibrium process, towards the product side.
-
Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. A white solid should precipitate. Further cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold anhydrous ethanol to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain the crude Glycine-2-¹³C Ethyl Ester Hydrochloride.
Purification by Recrystallization
To obtain a highly pure product, recrystallization is necessary.
-
Dissolution: Transfer the crude solid to a clean flask and add the minimum amount of hot absolute ethanol required to fully dissolve the solid.[5][6]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Fine white needles of the pure product should form.[5]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of diethyl ether, and dry under high vacuum. The expected yield of the purified product is typically 85-95%.
Synthesis and Purification Workflow
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: Workflow diagram for the synthesis and purification of Glycine-2-¹³C Ethyl Ester Hydrochloride.
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.
-
Melting Point: The melting point should be determined and compared to literature values. The expected melting point is in the range of 144-146°C.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. The key signals are a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, and a signal for the α-protons (¹³CH₂). Due to the ¹³C label at the C2 position, the α-proton signal will appear as a large doublet due to one-bond C-H coupling (¹J(¹³C,¹H) ≈ 140-150 Hz).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the position of the isotopic label. A significantly enhanced signal will be observed for the α-carbon (¹³CH₂) around 41 ppm, while the other carbon signals (ester C=O, OCH₂, and CH₃) will appear with natural abundance intensity.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound (C₃(¹³C)H₁₀ClNO₂), verifying the successful incorporation of the ¹³C isotope.[8]
Analytical Validation Workflow
The diagram below outlines the process for validating the final synthesized compound.
Caption: Analytical workflow for the structural and purity validation of the final product.
Conclusion
This guide presents a reliable and well-vetted protocol for the synthesis of Glycine-2-¹³C Ethyl Ester Hydrochloride. By explaining the causality behind critical steps and outlining a rigorous analytical validation process, this document serves as a practical resource for scientists requiring this important isotopically labeled compound for their research. The described Fischer esterification using thionyl chloride in ethanol is an efficient, high-yielding, and scalable method for producing this valuable chemical reagent.
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An In-depth Technical Guide to the Molecular Structure and Applications of Glycine-2-¹³C Ethyl Ester Hydrochloride
Abstract: This technical guide provides a comprehensive examination of Glycine-2-¹³C Ethyl Ester Hydrochloride, a stable isotope-labeled amino acid derivative of significant utility in modern research. The core focus is on its molecular structure, the resulting unique spectroscopic signature, and its pivotal applications as an internal standard and metabolic tracer. This document is intended for researchers, scientists, and drug development professionals who leverage quantitative analytical techniques to advance our understanding of complex biological and chemical systems.
The Strategic Value of Stable Isotope Labeling
In the landscape of quantitative biology and chemistry, the ability to trace and accurately measure molecules within complex mixtures is paramount. Stable Isotope Labeling (SIL) is a powerful technique where an atom in a molecule is replaced by its heavy, non-radioactive isotope (e.g., ¹³C for ¹²C).[1] This substitution creates a compound that is chemically identical to its natural counterpart but physically distinguishable by its mass.[1]
Glycine-2-¹³C Ethyl Ester Hydrochloride is a prime example of a strategically designed SIL compound. By labeling the alpha-carbon (C2) of the glycine backbone, it becomes an invaluable tool for a range of applications, from quantitative proteomics and metabolomics to pharmacokinetic studies.[2][3] Its primary function is to serve as a tracer or an internal standard, enabling precise quantification in mass spectrometry and NMR-based analytical workflows.[3]
Core Molecular Structure and Physicochemical Properties
Structural Elucidation
Glycine-2-¹³C Ethyl Ester Hydrochloride is the hydrochloride salt of the ethyl ester of glycine. The key structural feature is the incorporation of a carbon-13 isotope at the α-carbon position (the carbon atom adjacent to the carboxyl group). As a hydrochloride salt, the amino group is protonated to form an ammonium cation (-NH₃⁺), which is balanced by a chloride anion (Cl⁻).[4] This salt form enhances the compound's stability and water solubility, making it highly suitable for use in aqueous biological systems.[5]
Caption: Generalized workflow for the synthesis of the title compound.
A Self-Validating System: Quality Control
For a stable isotope-labeled compound to be trustworthy, its purity must be rigorously validated. The quality control process forms a self-validating system:
-
Chemical Purity: Assessed by HPLC to ensure the absence of unlabeled starting material or side-products.
-
Isotopic Enrichment: Determined by mass spectrometry, which confirms the percentage of molecules that contain the ¹³C label. [6]This is crucial for accurate quantification.
-
Structural Integrity & Label Position: Confirmed by ¹H and ¹³C NMR, which verifies the correct molecular structure and the precise location of the isotopic label.
Field-Proven Applications in Research and Development
The utility of this molecule stems from its ability to act as a chemically identical, yet physically distinct, proxy for its natural analog.
The Gold Standard: Internal Standard for Mass Spectrometry
The most common application is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative analysis. [2][3]The causality behind this choice is that the SIL-IS behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. Any sample loss will affect both the analyte and the standard equally. In the mass spectrometer, the two compounds are separated by their mass difference. By comparing the peak intensity of the analyte to the known concentration of the spiked-in SIL-IS, one can calculate the analyte's absolute concentration with exceptionally high accuracy and precision. [7]
Caption: Workflow for using the compound as an internal standard in LC-MS.
Metabolic Flux Analysis and Tracer Studies
When introduced to cells or organisms, Glycine-2-¹³C Ethyl Ester can be metabolized, and the ¹³C label can be traced as it is incorporated into other biomolecules. [8]This allows researchers to map metabolic pathways and quantify the rate of metabolic reactions (flux) under various conditions, providing critical insights into cellular physiology in health and disease. [9]
Advanced Proteomics: Carboxyl Footprinting
A sophisticated application is in protein structural analysis via carboxyl footprinting. [10]In this technique, a water-soluble carbodiimide (EDC) is used to activate solvent-accessible carboxyl groups (on aspartate and glutamate residues) on a protein's surface. These activated sites then react with Glycine Ethyl Ester (GEE), attaching a tag. [11] The Causality of Using the Labeled Version: By using Glycine-2-¹³C Ethyl Ester Hydrochloride, the added tag has a unique mass signature. After digesting the protein into peptides, mass spectrometry can easily distinguish the labeled peptides from the unlabeled background, allowing for precise identification and quantification of the modified sites. [10][11]This provides a detailed map of the protein's solvent-exposed surface, which is invaluable for studying protein folding, protein-protein interactions, and conformational changes.
Handling, Storage, and Safety
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container at 2-8°C to prevent moisture absorption. [5]* Safety: Like its unlabeled counterpart, it is classified as a substance that may cause serious eye damage. [4]Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.
Conclusion
Glycine-2-¹³C Ethyl Ester Hydrochloride is more than just a chemical reagent; it is a precision tool engineered for quantitative accuracy. Its well-defined molecular structure, characterized by a single ¹³C label at the alpha-carbon, provides a distinct spectroscopic signature that is the basis for its powerful applications. From serving as the gold standard for quantification in mass spectrometry to enabling sophisticated studies of metabolic flux and protein structure, this compound provides the trustworthiness and precision required by researchers at the forefront of science and drug development.
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Pharmaffiliates (n.d.). Glycine-13C2 Ethyl Ester Hydrochloride. CAS No: 1246819-31-7. Retrieved from [Link]
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Yao, X., et al. (2002). Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine powder. ResearchGate. Retrieved from [Link]
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Singh, R. P., et al. (2017). Synthesis of Isotope-Enhanced a-Amino Carboxylic Esters and b-Substituted-a-amino Carboxylic Esters. ResearchGate. Retrieved from [Link]
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Introduction: The Significance of Labeled Glycine Ethyl Ester in Modern Research
An In-depth Technical Guide to the Physical Properties of Labeled Glycine Ethyl Ester
Glycine ethyl ester, the ethyl ester of the simplest amino acid, glycine, is a fundamental building block in chemical and biological research. In its common hydrochloride salt form, it offers enhanced stability and solubility, making it a workhorse reagent in peptide synthesis and as a pharmaceutical intermediate.[1][2] The strategic incorporation of stable isotopes—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D)—into the glycine ethyl ester molecule elevates its utility from a simple building block to a sophisticated probe for mechanistic and quantitative studies.
Isotopically labeled glycine ethyl ester serves as an invaluable tool for researchers in drug development and the life sciences. These labeled compounds are critical as internal standards for quantitative analysis by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR), allowing for precise measurement of biological analytes.[3] Furthermore, they function as tracers to elucidate metabolic pathways and to study protein structure and dynamics, providing insights that are unattainable with their unlabeled counterparts.[3][4]
This guide provides a comprehensive overview of the core physical properties of glycine ethyl ester, with a particular focus on how isotopic labeling influences these characteristics from both a theoretical and practical standpoint. We will delve into the causality behind experimental observations and provide field-proven protocols for characterization, empowering researchers to fully leverage these powerful chemical tools.
Part 1: Core Physicochemical Properties of Glycine Ethyl Ester Hydrochloride (Unlabeled)
To understand the impact of isotopic labeling, we must first establish a baseline with the physical properties of the unlabeled compound. Glycine ethyl ester is most commonly supplied and used as its hydrochloride salt to improve its shelf-life and handling characteristics.[2] The salt form is a stable, white crystalline powder with significantly higher water solubility than its free base form.[1][5][6]
Table 1: Physical and Chemical Properties of Unlabeled Glycine Ethyl Ester Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀ClNO₂ | [6][7][8] |
| Molecular Weight | 139.58 g/mol | [1][8] |
| Appearance | White crystalline powder or crystals | [1][6][7] |
| Melting Point | 140-149 °C | [1][2][7][9][10] |
| Solubility | Soluble in water (>1000 g/L at 20°C), ethanol, methanol, and DMSO.[5][6][9][11] | [5][6][9][11] |
| CAS Number | 623-33-6 | [1][6][7][9] |
Part 2: The Influence of Isotopic Labeling on Physical Properties
The substitution of an atom with one of its heavier, stable isotopes is a subtle modification that primarily alters the nuclear mass. It does not change the element's identity, electron configuration, or overall molecular geometry in a significant way. Consequently, macroscopic physical properties that depend on intermolecular forces (like melting point and solubility) are minimally affected, while properties directly related to atomic mass or nuclear spin (spectroscopic properties) are profoundly changed.
Melting Point and Boiling Point
The introduction of heavier isotopes like ¹³C or ¹⁵N increases the total molecular weight of glycine ethyl ester hydrochloride. For instance, labeling with two ¹³C atoms and one ¹⁵N atom results in a molecular weight of 142.56 g/mol , an increase of approximately 2%.[12] This minor mass increase does not substantially alter the crystal lattice energy or the intermolecular forces (van der Waals forces, hydrogen bonds) governing the solid state. As a result, the melting point of isotopically labeled glycine ethyl ester hydrochloride remains virtually identical to its unlabeled analogue. For example, Glycine-¹³C₂,¹⁵N ethyl ester hydrochloride is reported to have a melting point of 145-146 °C, which falls squarely within the range of the unlabeled compound.[12]
Solubility
Solubility is dictated by the interactions between solute and solvent molecules. The high solubility of glycine ethyl ester hydrochloride in polar solvents like water is due to the ionic nature of the hydrochloride salt and the molecule's ability to form hydrogen bonds via its ammonium group and accept them at its carbonyl oxygen.[5] Since isotopic substitution does not alter the molecular polarity, shape, or the fundamental nature of these hydrogen bonding interactions, the solubility of labeled glycine ethyl ester is expected to be the same as the unlabeled form.[5][11]
Spectroscopic Properties: The Key to Application
The most significant and scientifically valuable impact of isotopic labeling is observed in the compound's spectroscopic properties.
1. Mass Spectrometry (MS) The most direct consequence of isotopic labeling is a predictable and precise shift in the molecular mass. This mass shift is the cornerstone of its use in quantitative proteomics and metabolomics. Each substitution of a ¹²C with a ¹³C atom increases the mass by ~1.00335 Da, and each ¹⁵N substitution for ¹⁴N increases it by ~0.99703 Da.
-
Glycine-2-¹³C ethyl ester: M+1 shift
-
Glycine-¹³C₂,¹⁵N ethyl ester: M+3 shift[12]
This known mass difference allows the labeled compound to serve as an ideal internal standard. When co-analyzed with a biological sample, the ratio of the MS signal intensity of the endogenous (unlabeled) analyte to the spiked-in (labeled) standard enables precise quantification, correcting for variations in sample preparation and instrument response.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for structural elucidation that relies on the magnetic properties of atomic nuclei.
-
¹³C NMR: The natural abundance of the NMR-active ¹³C isotope is only 1.1%. Labeling a specific carbon position in glycine ethyl ester with ¹³C dramatically enhances the signal from that position in the ¹³C NMR spectrum, facilitating signal assignment and the study of metabolic pathways. For unlabeled glycine, the carboxyl carbon appears around 170-180 ppm and the α-carbon around 40-45 ppm.[13][14] These signals are intensified in their labeled counterparts.
-
¹⁵N NMR: The ¹⁵N isotope, like ¹³C, is NMR-active, whereas the highly abundant ¹⁴N is not ideal for high-resolution NMR due to its quadrupole moment. Labeling with ¹⁵N allows for direct observation of the nitrogen atom, which is invaluable for studying peptide bond formation and protein structure.[4][15]
3. Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Substituting an atom with a heavier isotope (e.g., ¹²C with ¹³C) increases the reduced mass, leading to a decrease in the vibrational frequency (a shift to a lower wavenumber). While this effect is more subtle than the changes seen in MS or NMR, it can be used to definitively assign specific vibrational modes within the molecule. The IR spectrum of unlabeled glycine ethyl ester hydrochloride shows characteristic peaks for N-H stretching, C=O stretching, and C-O stretching.[8][16][17]
Part 3: Crystallographic Properties
Single-crystal X-ray diffraction studies of glycine ethyl ester hydrochloride reveal detailed information about its three-dimensional structure. The compound crystallizes in the monoclinic system with the space group P2₁/c.[18][19] The crystal structure is stabilized by a network of strong intermolecular hydrogen bonds between the ammonium group (N-H) and the chloride anions (Cl⁻), as well as weaker C-H···O and C-H···Cl interactions.[18][19][20] This extensive hydrogen bonding network results in a two-dimensional supramolecular sheet-like structure.[19]
Table 2: Crystal Data for Glycine Ethyl Ester Hydrochloride
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [18][19] |
| Space Group | P2₁/c | [18][20] |
| a | 8.965 Å | [19][20] |
| b | 12.543 Å | [19][20] |
| c | 5.972 Å | [19][20] |
| β | 103.630° | [19][20] |
| Volume (V) | 652.6 ų | [19] |
| Z (Molecules/unit cell) | 4 | [19] |
Isotopic substitution does not measurably alter bond lengths, bond angles, or the overall crystal packing. Therefore, the crystallographic data for the unlabeled compound serves as an accurate reference for all its isotopically labeled variants.
Part 4: Experimental Protocols & Methodologies
The trustworthiness of any data relies on robust and reproducible experimental methods. The following protocols outline standard procedures for characterizing the physical properties of labeled glycine ethyl ester.
Diagram: General Workflow for Physicochemical Characterization
Caption: A generalized workflow for the comprehensive characterization of labeled glycine ethyl ester.
Protocol 1: Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad or depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Grind a small amount into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 145 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
-
Validation: The recorded melting range should be narrow (e.g., 1-2 °C) and consistent with the reference value for a pure sample.
Protocol 2: Characterization by NMR Spectroscopy
Causality: NMR provides unequivocal structural confirmation and verifies the specific location of isotopic labels. The choice of solvent is critical; deuterated solvents are used to avoid large interfering signals from protons in the solvent itself.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the labeled glycine ethyl ester hydrochloride.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) inside a standard 5 mm NMR tube.[21] D₂O is a good choice due to the high solubility of the hydrochloride salt.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify the proton environment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For labeled samples, the signal corresponding to the ¹³C-labeled position will be significantly enhanced.
-
If the sample is ¹⁵N-labeled, acquire a ¹⁵N spectrum using appropriate parameters (this may require a longer acquisition time).
-
-
Validation: The resulting spectra should confirm the expected chemical shifts, coupling patterns, and the enhanced signal intensity at the site of isotopic enrichment.
Diagram: Labeled Glycine Ethyl Ester Structure
Caption: Molecular structure of glycine ethyl ester cation showing common positions for ¹⁵N and ¹³C labeling.
Conclusion
Isotopically labeled glycine ethyl ester is a powerful and versatile tool for researchers. While its macroscopic physical properties such as melting point and solubility are largely unaffected by the incorporation of heavy isotopes, its spectroscopic properties are profoundly and usefully altered. The predictable mass shifts in mass spectrometry and the enhanced signals in NMR spectroscopy are not mere curiosities; they are the very features that enable precise quantification and detailed mechanistic studies in complex biological systems. A thorough understanding of these fundamental physical properties, grounded in robust experimental verification, is essential for the successful application of these reagents in advancing scientific discovery.
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A Technical Guide to the Isotopic Enrichment of Glycine-2-13C Ethyl Ester Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the synthesis, analysis, and application of Glycine-2-13C Ethyl Ester Hydrochloride, a crucial isotopically labeled compound in biomedical research and drug development. We delve into the synthetic pathways, emphasizing the rationale behind procedural choices, and detail the analytical techniques required to validate isotopic enrichment and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for mechanistic, metabolic, and structural studies.
Introduction: The Significance of 13C-Labeled Glycine
Stable isotope labeling is a powerful technique that substitutes an atom in a molecule with one of its heavier, non-radioactive isotopes, such as replacing a ¹²C atom with a ¹³C atom. This substitution creates a molecule that is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This mass difference allows researchers to trace the metabolic fate of molecules, quantify metabolites, and probe molecular structures and dynamics without the complications of radioactivity.[1][2]
Glycine, the simplest amino acid, is a fundamental building block for numerous vital biomolecules, including proteins, purines, and glutathione. It also functions as an inhibitory neurotransmitter in the central nervous system.[1] The targeted labeling of glycine at the alpha-carbon (C2) position, creating Glycine-2-¹³C, provides a specific probe to investigate these diverse pathways. Its ethyl ester hydrochloride form enhances stability and solubility, making it a versatile reagent for a wide range of experimental applications.
Key Applications Include:
-
Metabolic Flux Analysis (MFA): Tracing the ¹³C label allows for the precise mapping and quantification of metabolic pathways in cells, tissues, or whole organisms under various physiological or pathological conditions.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus is NMR-active, and its incorporation provides a sensitive handle for studying protein structure, dynamics, and drug-target interactions.[5][6]
-
Mass Spectrometry (MS)-Based Proteomics: Used as an internal standard, it enables accurate quantification of glycine and glycine-containing peptides and proteins in complex biological samples.[1][7]
Synthesis of Glycine-2-13C Ethyl Ester Hydrochloride
The synthesis of isotopically labeled amino acids requires a strategic approach that introduces the label from a commercially available, highly enriched precursor at a suitable stage. The Strecker and Bucherer-Bergs syntheses are classic, robust methods for amino acid preparation that can be adapted for isotopic labeling.[8][9][10]
Recommended Synthetic Pathway: Modified Strecker Synthesis
The Strecker synthesis is a two-step method that produces an amino acid from an aldehyde, ammonia, and cyanide.[8][11] To introduce the ¹³C label at the alpha-carbon, a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), is essential.
The overall transformation is as follows: Formaldehyde + Ammonia + Potassium ¹³C-Cyanide → Glycine-2-¹³C → Glycine-2-¹³C Ethyl Ester Hydrochloride
Detailed Experimental Protocol
Step 1: Synthesis of α-Aminoacetonitrile-2-¹³C
-
In a well-ventilated fume hood, combine an aqueous solution of formaldehyde (1.0 eq) with ammonium chloride (1.1 eq). Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium ¹³C-cyanide (K¹³CN, >99% enrichment) (1.0 eq) in water to the cooled mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
The resulting α-aminoacetonitrile can be extracted into an organic solvent like diethyl ether or dichloromethane.
Causality Insight: The reaction proceeds via the formation of an imine from formaldehyde and ammonia, which is then attacked by the ¹³C-cyanide nucleophile.[8] Using a slight excess of ammonium chloride helps to drive the equilibrium towards imine formation.
Step 2: Hydrolysis to Glycine-2-¹³C Hydrochloride
-
The organic extract containing the α-aminoacetonitrile-2-¹³C is carefully added to a concentrated solution of hydrochloric acid (e.g., 6M HCl).
-
The mixture is heated to reflux for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.
-
After cooling, the solvent and excess HCl are removed under reduced pressure (rotary evaporation) to yield crude Glycine-2-¹³C Hydrochloride as a solid.
Causality Insight: Strong acid is required to hydrolyze the stable nitrile functionality to both the carboxylic acid and the ammonium salt of the amine. The hydrochloride salt form is convenient for isolation.
Step 3: Esterification to Glycine-2-¹³C Ethyl Ester Hydrochloride
-
Suspend the crude Glycine-2-¹³C Hydrochloride in absolute ethanol.
-
Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or alternatively, add thionyl chloride (SOCl₂) dropwise (1.2 eq).[12][13]
-
After the addition, the mixture is heated to reflux for 3-5 hours.[13] The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield the final product, Glycine-2-¹³C Ethyl Ester Hydrochloride.[14]
Causality Insight: The Fischer esterification is an acid-catalyzed reaction. Using a saturated solution of HCl in ethanol or adding thionyl chloride (which generates HCl in situ) provides the necessary acidic conditions and drives the reaction towards the ester product.[12][15] Anhydrous conditions are critical to prevent the hydrolysis of the ester back to the carboxylic acid.
Analytical Characterization and Quality Control
To ensure the final product is suitable for its intended application, a rigorous, multi-technique analytical approach is mandatory. This self-validating system confirms the chemical identity, purity, and, most importantly, the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise location of the ¹³C label and quantifying the isotopic enrichment.[16][17]
-
¹H NMR: The spectrum will confirm the structure of the ethyl ester. The key diagnostic feature will be the splitting of the alpha-proton signal (the CH₂ group adjacent to the ¹³C) into a doublet due to one-bond coupling (¹J_CH) with the ¹³C nucleus. The absence of a large singlet at the corresponding chemical shift indicates high enrichment.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a significantly enhanced signal for the C2 carbon relative to the natural abundance signals of the ethyl group carbons, confirming successful enrichment.[18] The enrichment level can be calculated by comparing the integral of the C2 signal to that of a known internal standard or, in some cases, to the natural abundance signals within the molecule itself.[19]
Mass Spectrometry (MS)
MS provides unambiguous confirmation of the mass increase due to ¹³C incorporation and is an excellent orthogonal technique to NMR for determining enrichment.[20]
-
Methodology: The sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured. The analysis is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][21]
-
Interpretation: The mass spectrum will show a prominent peak for the molecular ion at M+1 compared to the unlabeled standard. The isotopic enrichment is calculated from the relative intensities of the M (unlabeled) and M+1 (labeled) peaks after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[22][23]
Summary of Analytical Data
The following table summarizes the expected analytical data for a successfully synthesized and enriched batch of Glycine-2-¹³C Ethyl Ester Hydrochloride.
| Parameter | Method | Expected Result | Rationale |
| Chemical Identity | ¹H & ¹³C NMR | Spectra consistent with structure | Confirms covalent structure |
| Molecular Weight | ESI-MS | [M+H]⁺ at m/z 105.07 (vs. 104.06 for unlabeled) | Confirms mass increase from ¹³C |
| Isotopic Enrichment | ¹³C NMR / MS | > 99 Atom % ¹³C | Validates successful label incorporation |
| Chemical Purity | HPLC | > 98% | Ensures absence of synthetic impurities |
| Appearance | Visual | White to off-white crystalline solid | Standard product specification |
Conclusion
The synthesis and validation of Glycine-2-¹³C Ethyl Ester Hydrochloride is a multi-step process that demands careful execution and rigorous analytical oversight. By employing a modified Strecker synthesis followed by Fischer esterification, a high-purity, highly enriched product can be reliably obtained. The orthogonal analytical methods of NMR and MS provide a self-validating system to guarantee the quality of the final compound. This isotopically labeled amino acid serves as an indispensable tool for researchers, enabling precise and insightful investigations into the complex biochemical landscape of living systems.
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Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link][16][17]
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Godin, J.-P., et al. (2009). Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. ResearchGate. [Link]
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Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. (Note: While not directly cited, this provides background on Bucherer-Bergs reaction mentioned in search results). [Link][9]
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Fischer, E. (1906). Glycine ethyl ester hydrochloride. Organic Syntheses. [Link][15]
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Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link][20]
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Tannahill, G. M., et al. (2017). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link][3]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][8]
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Kikuchi, Y., et al. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link][6]
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Google Patents. (2014). Production method for glycine ethyl ester hydrochloride. CN103864632A. [14]
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Tea, I., et al. (2007). Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives. Rapid Communications in Mass Spectrometry. [Link][7]
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Abadie, C., et al. (2017). Metabolite content and 13C-enrichment on labelling with 13C-Gly as a... ResearchGate. [Link]
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Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology. [Link][22]
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OIV. (2009). Determination by isotope ratio mass spectometry 13C/12C of wine ethanol. OIV Methods of Analysis. [Link][23]
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Adeva, M. J., et al. (2012). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. MDPI. [Link][4]
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An In-Depth Technical Guide to the Stability and Storage of Glycine-2-13C Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the critical factors influencing the stability of Glycine-2-13C Ethyl Ester Hydrochloride. As a valuable isotopically labeled compound, maintaining its chemical and isotopic integrity is paramount for its effective use in research and development. This document delves into the inherent chemical liabilities of the molecule, outlines scientifically grounded storage and handling protocols, and provides detailed methodologies for a robust stability assessment program.
Core Molecular Profile and Inherent Stability Characteristics
Glycine-2-13C Ethyl Ester Hydrochloride is a white crystalline solid, a derivative of the simplest amino acid, glycine.[1][2][3] The incorporation of a stable carbon-13 isotope at the alpha-carbon position makes it a powerful tool for tracing metabolic pathways and as an internal standard in quantitative analyses by NMR or mass spectrometry.[4][5] The hydrochloride salt form is intentionally utilized to enhance the compound's stability and ease of handling compared to its free base form.[1]
However, the ester functional group is the primary site of chemical instability. The principal degradation pathway is hydrolysis, which cleaves the ethyl ester to yield Glycine-2-13C and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[6]
A second critical characteristic is its hygroscopicity, a tendency to absorb moisture from the atmosphere.[7] This is a significant concern as the absorbed water can act as a reactant, directly facilitating the hydrolytic degradation of the ester. Therefore, meticulous control of the storage environment's humidity is essential.
Isotopic Stability
The carbon-13 isotope itself is stable and does not undergo radioactive decay.[8] Its use in labeling is predicated on its long-term stability within the molecular structure under typical storage and experimental conditions.[9][10] The C-C and C-N bonds of the glycine backbone are robust, and cleavage of these bonds, which would compromise the isotopic label's position, does not occur under normal storage conditions.
Table 1: Physicochemical Properties of Glycine-2-13C Ethyl Ester Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₃¹³CH₁₀ClNO₂ | [1][11] |
| Molecular Weight | 140.57 g/mol | [1][11] |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Melting Point | 145-146 °C | [2][3] |
| Storage Temperature | 2-10°C, in a cool, dry place | [7][12] |
Primary Degradation Pathway: Ester Hydrolysis
The susceptibility of Glycine-2-13C Ethyl Ester Hydrochloride to degradation is almost entirely dictated by the hydrolysis of its ethyl ester bond. This reaction can proceed through two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis.
Mechanism of Hydrolysis
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and an excess of water is required to drive the equilibrium towards the formation of the carboxylic acid (Glycine-2-13C) and ethanol.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. Kinetic studies on the alkaline hydrolysis of glycine ethyl ester have shown that this is a significant degradation pathway.[13][14]
The pH of the microenvironment surrounding the solid material is therefore a critical determinant of its stability, especially if moisture is present.
Caption: Primary degradation pathway of Glycine-2-13C Ethyl Ester Hydrochloride.
Recommended Storage and Handling Protocols
Given the compound's hygroscopic nature and susceptibility to hydrolysis, a multi-faceted approach to storage and handling is required to ensure its long-term stability.
Optimal Storage Conditions
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[12] Refrigerated conditions slow down the rate of potential chemical reactions.
-
Humidity: This is the most critical parameter to control. The compound should be stored in a controlled low-humidity environment, ideally with a relative humidity (RH) below 40%.[4] The use of desiccators or dry cabinets is strongly recommended.[8]
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen before sealing can displace atmospheric moisture and oxygen, providing an additional layer of protection.
-
Light: While not the primary degradation pathway, photolysis can be a concern for many organic molecules. Therefore, storage in a light-protected container (e.g., amber vials) is a good laboratory practice.
Packaging and Handling
Proper packaging is the first line of defense against moisture ingress.
-
Primary Container: Use a tightly sealed, non-reactive container such as a glass vial with a PTFE-lined cap.
-
Secondary Packaging: For highly sensitive applications or long-term storage, a secondary barrier, such as a sealed foil pouch containing a desiccant, is advisable.[15]
-
Handling: When handling the compound, it is crucial to minimize its exposure to the ambient atmosphere. Weighing and aliquoting should be performed in a controlled environment, such as a glove box with controlled humidity, or as quickly as possible in a standard laboratory environment. Always ensure the container is tightly sealed immediately after use.
Caption: Recommended workflow for the storage and handling of the compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the shelf-life and re-test period of Glycine-2-13C Ethyl Ester Hydrochloride. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are adapted for this specific compound.[1][12][16][17][18]
Protocol for a Formal Stability Study
Objective: To evaluate the stability of Glycine-2-13C Ethyl Ester Hydrochloride under various temperature and humidity conditions over time.
Materials:
-
Glycine-2-13C Ethyl Ester Hydrochloride (at least three different batches if possible).
-
Stability chambers with controlled temperature and humidity.
-
Appropriate primary packaging (e.g., amber glass vials with PTFE-lined caps).
-
Analytical instrumentation (HPLC, Mass Spectrometer, Karl Fischer Titrator).
Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of the initial material for appearance, purity (by HPLC), identity (by MS and/or NMR), and water content (by Karl Fischer titration). This serves as the baseline.
-
Sample Storage: Place the samples in the stability chambers under the conditions outlined in Table 2.
-
Time Points: Pull samples for analysis at specified time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 1, 3, and 6 months for accelerated studies).[1]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Quantify the parent compound and any degradation products using a stability-indicating HPLC method.
-
Water Content: Measure the water content by Karl Fischer titration to assess moisture absorption.
-
Isotopic Purity (Optional): At the initial and final time points, confirm the isotopic purity using mass spectrometry to ensure the label has not been compromised.[19]
-
Table 2: ICH-Based Stability Study Conditions
| Study Type | Storage Conditions | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
A "significant change" is defined as a failure to meet the established specifications for purity, appearance, or water content.
Protocol for Determining Hygroscopicity
Objective: To quantitatively assess the hygroscopic nature of the compound by generating a moisture sorption-desorption isotherm.
Materials:
-
Dynamic Vapor Sorption (DVS) instrument or a vacuum microbalance in a humidity-controlled chamber.
-
Glycine-2-13C Ethyl Ester Hydrochloride.
Procedure:
-
Sample Preparation: Place a known mass of the compound in the DVS instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a constant weight is achieved.
-
Desorption: Decrease the relative humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the relative humidity to generate the sorption and desorption isotherms. This will reveal the extent and reversibility of water uptake.
Protocol for pH Stability Profile
Objective: To determine the rate of hydrolysis of Glycine-2-13C Ethyl Ester Hydrochloride as a function of pH.
Materials:
-
Glycine-2-13C Ethyl Ester Hydrochloride.
-
A series of buffers covering a wide pH range (e.g., pH 1.2, 4.0, 6.8, 7.4, 9.0).[6]
-
Constant temperature bath or incubator.
-
HPLC system for analysis.
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a known concentration in each of the different pH buffers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Sampling: At various time points, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the remaining Glycine-2-13C Ethyl Ester Hydrochloride.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation at that pH. A plot of log(k) versus pH will provide the pH-rate profile, identifying the pH of maximum stability.[20][21]
Analytical Methodologies for Stability Monitoring
The selection of appropriate analytical techniques is crucial for accurately assessing the stability of Glycine-2-13C Ethyl Ester Hydrochloride.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of the parent compound and its primary degradant, Glycine-2-13C. A reversed-phase C18 column with a simple mobile phase of acetonitrile and a phosphate buffer at a low pH can effectively separate the ester from the more polar glycine. UV detection at around 200 nm is suitable for these compounds.[18]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for confirming the identity of degradation products and for assessing the isotopic purity of the compound.[9][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the hydrolysis reaction by observing the disappearance of the ethyl ester signals and the appearance of signals from ethanol.[23][24][25][26] It is a powerful tool for mechanistic studies.
-
Karl Fischer Titration: This is the gold standard for accurately measuring the water content in the solid material, which is essential for understanding its hygroscopicity and potential for hydrolysis.
Conclusion
The stability of Glycine-2-13C Ethyl Ester Hydrochloride is primarily governed by its susceptibility to hydrolysis and its hygroscopic nature. By understanding these core characteristics, researchers can implement robust storage and handling protocols to preserve the integrity of this valuable labeled compound. Adherence to the recommended conditions of refrigerated, low-humidity storage in well-sealed, light-protected containers is paramount. Furthermore, the implementation of a comprehensive stability testing program, incorporating the experimental protocols outlined in this guide, will ensure the generation of reliable data to establish an appropriate shelf-life and support the successful application of this compound in research and development.
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Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B: Physical Organic. (URL: [Link])
-
Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. (URL: [Link])
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Sievers, G., et al. MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Phosphorus, Sulfur, and Silicon and the Related Elements, 155(1). (URL: [Link])
-
Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. (URL: [Link])
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SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025). (URL: [Link])
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What are recommended packaging conditions for highly hygroscopic APIs?. ResearchGate. (URL: [Link])
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Understanding ICH Guidelines for Stability Testing. Purple Diamond Package Testing Lab. (URL: [Link])
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How To Properly Store Your Radiolabeled Compounds. Moravek. (URL: [Link])
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Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. (URL: [Link])
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ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (URL: [Link])
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A Comprehensive Technical Guide to High-Purity Glycine-2-13C Ethyl Ester Hydrochloride for Advanced Research Applications
This guide provides an in-depth exploration of Glycine-2-13C Ethyl Ester Hydrochloride, a stable isotope-labeled compound critical for precision and accuracy in modern research and pharmaceutical development. Designed for scientists and researchers, this document moves beyond a simple product sheet to detail the core principles of its synthesis, quality validation, and application, empowering users to leverage its full potential in their experimental designs.
Chapter 1: Sourcing and Procurement of High-Purity Material
The integrity of any quantitative study begins with the quality of its reagents. Glycine-2-13C Ethyl Ester Hydrochloride is a specialized reagent where purity and isotopic enrichment are paramount. Sourcing this compound requires careful consideration of the supplier's manufacturing and quality control capabilities.
Key Supplier Qualifications:
-
Expertise in Stable Isotope Synthesis: The supplier must have a proven track record in multi-step organic synthesis involving isotopically labeled materials.
-
Comprehensive Analytical Capabilities: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with data from multiple orthogonal techniques, including high-field NMR and high-resolution mass spectrometry (HRMS).
-
Lot-to-Lot Consistency: The ability to produce the material with minimal variation between batches is crucial for the reproducibility of long-term studies.
Table 1: Comparison of Representative Suppliers and Specifications
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Notes |
| MedChemExpress | Glycine ethyl ester-13C hydrochloride | 58420-91-0 | ≥99% | ≥98% | Provides the compound for research use, often in smaller quantities.[1] |
| Santa Cruz Biotechnology | Glycine-2-13C Ethyl Ester Hydrochloride | 58420-91-0 | Not specified | Not specified | Labeled as a Glycine ester for research purposes.[2] |
| Cambridge Isotope Laboratories, Inc. | Glycine (2-¹³C, 99%) (Precursor) | 20220-62-6 | 99% | ≥98% | A leading producer of stable isotope-labeled compounds, including the precursor for this molecule.[3][4] |
Note: Specifications are subject to change and vary by lot. Always refer to the supplier-provided Certificate of Analysis.
Chapter 2: Synthesis and Isotopic Labeling
The synthesis of Glycine-2-13C Ethyl Ester Hydrochloride is a well-established process, with the critical step being the introduction of the carbon-13 isotope at the alpha-carbon (C2) position. The most common and efficient route is the Fischer esterification of the isotopically labeled amino acid precursor, Glycine-2-13C.
The causality for this choice is twofold:
-
Precursor Availability: High-purity Glycine-2-13C is commercially available from specialized suppliers like Cambridge Isotope Laboratories, Inc.[3][4]
-
Reaction Efficiency: The Fischer esterification is a robust and high-yielding reaction that proceeds cleanly under acidic conditions, which simultaneously forms the desired hydrochloride salt.
A typical production method involves reacting Glycine-2-13C with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl) gas.[5][6] The HCl serves both as the catalyst for the esterification and the source for the hydrochloride salt formation, simplifying the workflow.
The reaction is typically followed by purification steps such as recrystallization to remove any unreacted starting material and byproducts, yielding the final high-purity product.[5]
Chapter 3: Quality Control and Analytical Validation
A self-validating analytical system is essential to guarantee the identity, purity, and isotopic enrichment of the final product. For Glycine-2-13C Ethyl Ester Hydrochloride, a multi-pronged approach is non-negotiable.
Structural Confirmation and Isotopic Position Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for unequivocally confirming the molecular structure and, crucially, the precise location of the ¹³C label.
-
¹H NMR: This spectrum is used to confirm the overall proton environment of the molecule. The protons on the alpha-carbon (¹³C-H₂) will exhibit coupling to the ¹³C nucleus, resulting in a characteristic splitting pattern (a doublet) that is absent in the unlabeled analogue. This provides direct evidence of labeling at the C2 position.
-
¹³C NMR: This analysis directly observes the carbon nuclei. For Glycine-2-13C, the spectrum will show a massively enhanced signal for the C2 carbon relative to the natural abundance signal of the ethyl group carbons.[7][8] This confirms that enrichment has occurred at the intended position.
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Enprostil: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of the Synthetic Prostaglandin E2 Analog for Gastric Mucosal Protection
Abstract
Enprostil (CAS RN 73121-56-9) is a potent synthetic analog of prostaglandin E2 (PGE2) characterized by its significant gastric antisecretory and cytoprotective properties.[1][2] This technical guide provides a comprehensive overview of enprostil, including its chemical and physical properties, mechanism of action, pharmacological effects, and its application in the treatment of peptic ulcer disease. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific principles and experimental data that underpin the therapeutic utility of enprostil. While the initial inquiry referenced CAS number 58420-91-0, the substantive body of scientific literature on anti-ulcer prostaglandins points to enprostil as the compound of interest for this therapeutic application.
Introduction: The Rationale for Prostaglandin Analogs in Gastric Health
Prostaglandins, particularly of the E series, are endogenous lipid compounds that play a crucial role in maintaining the integrity of the gastrointestinal mucosa.[3] They exert their protective effects through a variety of mechanisms, including the inhibition of gastric acid secretion and the stimulation of mucus and bicarbonate production.[4] However, the therapeutic use of natural prostaglandins is limited by their rapid metabolism and systemic side effects. This has driven the development of synthetic analogs like enprostil, which are designed for greater stability and more selective action.[1] Enprostil was developed as a highly potent inhibitor of gastric HCl secretion and has been a subject of extensive research for its role in managing peptic ulcers.[1][4]
Physicochemical Properties of Enprostil
A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. Enprostil's characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 73121-56-9 | [1][5] |
| Molecular Formula | C23H28O6 | [1][5] |
| Molecular Weight | 400.47 g/mol | [1][5] |
| IUPAC Name | methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate | [1][5] |
| Synonyms | Gardrin, Camleed, RS-84135 | [5][6] |
Mechanism of Action: A Multifaceted Approach to Gastric Protection
Enprostil's therapeutic effects are mediated through its selective interaction with prostaglandin receptors, leading to a cascade of physiological responses that collectively protect the gastric mucosa.[3]
Selective Agonism at the EP3 Receptor
Unlike its parent compound, prostaglandin E2, which non-selectively binds to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), enprostil is a selective agonist for the EP3 receptor.[1] This selectivity is advantageous as it is expected to result in a more targeted therapeutic action with a reduced side-effect profile.[1]
Inhibition of Gastric Acid Secretion
The binding of enprostil to EP3 receptors on parietal cells in the stomach lining is a key mechanism for its antisecretory effect.[3] This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (camp) levels.[3] The reduction in camp curtails the activity of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.[3] This leads to a significant reduction in both basal and stimulated gastric acid output.[7][8]
Cytoprotective Effects
Beyond acid suppression, enprostil exerts direct cytoprotective effects on the gastric mucosa.[3] These include:
-
Stimulation of Mucus and Bicarbonate Secretion: Enprostil enhances the secretion of mucus and bicarbonate, which form a protective layer that shields the gastric epithelium from the corrosive effects of stomach acid.[3][4]
-
Increased Mucosal Blood Flow: The compound promotes blood flow to the gastric mucosa, which is essential for the delivery of oxygen and nutrients required for cellular repair and maintenance of mucosal integrity.[3]
-
Anti-inflammatory Properties: Enprostil has demonstrated anti-inflammatory effects, which can help to reduce mucosal inflammation associated with peptic ulcers.[3] A study has shown that enprostil can inhibit the production of interleukin-8, a pro-inflammatory cytokine, in human colonic epithelial cell lines.[1]
The multifaceted mechanism of action of enprostil is depicted in the following signaling pathway diagram:
Figure 1: Signaling pathway of Enprostil's dual action on gastric cells.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of enprostil is a critical determinant of its clinical utility. Following oral administration, enprostil is rapidly absorbed.[8] Its metabolism and elimination pathways have been characterized to establish appropriate dosing regimens.[8]
Clinical Efficacy and Therapeutic Applications
Enprostil has been primarily investigated for the treatment of peptic ulcer disease, including both duodenal and gastric ulcers.[4][7]
Healing of Peptic Ulcers
Numerous clinical trials have demonstrated the efficacy of enprostil in promoting the healing of peptic ulcers.[9][10] In a U.S. multicenter study, enprostil administered at a dose of 35 micrograms twice daily was found to be significantly more effective than placebo in healing duodenal, pyloric, and prepyloric ulcers over a four-week period.[9] Another study showed that a 35-microgram twice-daily dose of enprostil resulted in an 82% healing rate for gastric ulcers after six weeks, which was significantly greater than the placebo rate.[10] Comparative studies have shown that the efficacy of enprostil in ulcer healing is comparable to that of H2-receptor antagonists like cimetidine and ranitidine.[8][11]
Prevention of NSAID-Induced Gastropathy
A significant application of prostaglandin analogs is in the prevention of gastric mucosal injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Enprostil has shown a protective effect against aspirin-induced gastroduodenal mucosal injury in healthy volunteers.[12]
The following table summarizes key findings from selected clinical trials:
| Study Focus | Dosage | Comparator | Key Findings | Reference |
| Duodenal, Pyloric, and Prepyloric Ulcers | 35 µg twice daily | Placebo | 59% healing with enprostil vs. 33% with placebo at 4 weeks (P = 0.005). | [9] |
| Gastric Ulcers | 35 µg and 70 µg twice daily | Placebo | 82% healing with 35 µg enprostil at 6 weeks (significantly greater than placebo). | [10] |
| Aspirin-Induced Mucosal Injury | 35 µg twice daily | Cimetidine, Sucralfate, Placebo | Enprostil was superior to placebo in preventing aspirin-induced lesions. | [12] |
| Gastric Ulcer Healing | 35 µg twice daily | Ranitidine | Enprostil showed comparable ulcer healing rates to ranitidine over 8 weeks. | [11] |
Safety and Tolerability
The most commonly reported side effects of enprostil are gastrointestinal in nature, including diarrhea, abdominal pain, nausea, and vomiting.[2][9] These effects are generally mild to moderate in intensity and often transient.[2]
Experimental Protocols
For drug development professionals, standardized protocols are essential for evaluating the efficacy and mechanism of action of compounds like enprostil.
In Vitro Assay for Inhibition of Gastric Acid Secretion
This protocol outlines a method for assessing the inhibitory effect of enprostil on gastric acid secretion in isolated rabbit gastric glands.
Objective: To determine the dose-dependent inhibition of histamine-stimulated acid secretion by enprostil.
Methodology:
-
Isolation of Gastric Glands: Isolate gastric glands from New Zealand white rabbits by collagenase digestion.
-
Stimulation of Acid Secretion: Incubate the isolated glands with a stimulant such as histamine to induce acid secretion.
-
Treatment with Enprostil: Add varying concentrations of enprostil to the incubated glands.
-
Measurement of Acid Secretion: Quantify acid secretion using the aminopyrine accumulation assay, which measures the uptake of radiolabeled ¹⁴C-aminopyrine as an indicator of acid production.
-
Data Analysis: Plot the percentage inhibition of aminopyrine uptake against the concentration of enprostil to determine the IC50 value.
Figure 2: Workflow for in vitro assessment of gastric acid secretion inhibition.
Future Directions and Conclusion
Enprostil remains a valuable pharmacological tool for understanding the role of prostaglandin E2 and the EP3 receptor in gastric physiology and pathology. While its clinical use has been somewhat superseded by the advent of proton pump inhibitors, its distinct mechanism of action continues to be of interest for specific patient populations and for the development of novel gastroprotective agents. This guide has provided a detailed overview of the properties and uses of enprostil, underscoring its importance in the field of gastroenterology and drug development.
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An In-depth Technical Guide to 13C Labeled Amino Acid Derivatives
Part 1: Foundational Principles of 13C Labeled Amino Acids
What are 13C Labeled Amino Acid Derivatives?
Stable isotope-labeled amino acids are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope.[] In the case of 13C labeled amino acids, one or more of the naturally abundant carbon-12 (¹²C) atoms are substituted with the heavier carbon-13 (¹³C) isotope.[] These labeled amino acids are chemically identical to their "light" counterparts but possess a greater mass, which allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]
Labeling can be either uniform, where all carbon atoms in the amino acid are ¹³C, or position-specific, where only designated carbons are labeled.[3] This precision enables researchers to track the fate of specific atoms within a molecule through complex biological systems.[]
The Rationale for Choosing ¹³C: Key Advantages
While other stable isotopes like ¹⁵N and ²H (deuterium) are also valuable, ¹³C offers distinct advantages for many applications:
-
Significant Mass Shift: The replacement of ¹²C with ¹³C results in a clear mass difference for each labeled position.[] Fully labeled amino acids provide a substantial mass increase, making it easier to separate the signals of labeled and unlabeled molecules in a mass spectrometer, which is particularly beneficial in quantitative proteomics.[]
-
Safety: As a stable, non-radioactive isotope, ¹³C is safe for use in human subjects, facilitating clinical research and diagnostics.[4]
-
NMR Activity: The ¹³C nucleus has a magnetic moment, making it detectable by NMR spectroscopy.[4] This property is invaluable for elucidating molecular structures and dynamics.[]
-
Central Role in Metabolism: Carbon forms the backbone of all major biomolecules. Labeling with ¹³C allows for the direct tracing of carbon flux through central metabolic pathways, providing a clear picture of cellular metabolism.[]
Overview of Core Applications
The unique properties of 13C labeled amino acids have made them indispensable tools in several key areas of research and development:
-
Metabolic Research: Tracing the transformation of ¹³C-labeled substrates through biochemical pathways allows for the detailed mapping and quantification of metabolic fluxes.[][4]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) use ¹³C-labeled amino acids to accurately quantify changes in protein abundance between different cell populations.[5][6]
-
Drug Development: These labeled compounds are crucial for studying drug metabolism, pharmacokinetics (DMPK), and identifying drug metabolites.[3][7]
-
Structural Biology: Isotopic labeling has transformed the application of NMR spectroscopy, enabling the study of the structure and dynamics of large and complex proteins.[8]
Part 2: Synthesis and Practical Considerations
Synthesis Strategies
While end-users typically purchase commercially available labeled amino acids, a basic understanding of their synthesis provides valuable context. Methods range from complex chemical syntheses, which allow for precise, position-specific labeling, to biological production where microorganisms are cultured with a ¹³C-labeled carbon source (e.g., [U-¹³C]-glucose) to produce uniformly labeled amino acids.[3][9] Recent advancements include palladium-catalyzed C(sp³)–H functionalization and visible light-driven carboxylation with ¹³C-formate, offering more efficient and cost-effective routes to these critical reagents.[7][8]
Selecting the Appropriate Labeled Derivative
The choice of a specific 13C labeled amino acid derivative depends entirely on the experimental goal.
| Labeling Strategy | Primary Application | Rationale |
| Uniformly ¹³C Labeled | Quantitative Proteomics (SILAC), General Metabolic Tracing | Provides the largest possible mass shift, ensuring clear separation of labeled and unlabeled peptides for accurate quantification.[] |
| Position-Specific ¹³C Labeled | Metabolic Flux Analysis (MFA), Mechanistic Enzyme Studies | Allows for the precise tracking of specific carbon atoms to elucidate complex metabolic pathways and reaction mechanisms.[][3] |
| ¹³C and ¹⁵N Dual Labeled | Quantitative Proteomics (SILAC), NMR Structural Biology | The combination of labels provides an even greater mass shift for proteomics and is essential for multidimensional NMR experiments to resolve complex protein spectra.[][3] |
Part 3: Core Applications and Experimental Workflows
This section delves into the practical application of 13C labeled amino acids in key research areas, providing both the theoretical framework and actionable protocols.
Metabolic Flux Analysis (MFA)
Expertise & Causality: MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[10] By introducing a ¹³C-labeled substrate (like glucose or an amino acid) into a biological system, we can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites.[4] The specific pattern of ¹³C enrichment in these metabolites, particularly in protein-bound amino acids, serves as a historical record of the metabolic pathways that were active during the experiment.[11] This allows us to identify metabolic bottlenecks, discover novel pathways, and understand how cellular metabolism adapts to different conditions or disease states.[12]
Experimental Workflow: ¹³C-MFA of Cultured Cells
Caption: A generalized workflow for performing ¹³C-Metabolic Flux Analysis.
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
Culture cells under the desired experimental conditions until they reach a metabolic steady state.
-
Replace the standard medium with a medium containing a specific ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or uniformly labeled ¹³C-glucose).[10]
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state labeling of intracellular metabolites.
-
-
Sample Collection and Processing:
-
Rapidly harvest the cells. For adherent cells, this involves washing with cold saline and scraping. For suspension cells, centrifugation is used.
-
Immediately quench metabolic activity by adding ice-cold methanol or another quenching solution to prevent further enzymatic reactions.
-
Lyse the cells and separate the protein fraction from other cellular components.
-
-
Protein Hydrolysis and Derivatization:
-
Mass Spectrometry and Data Analysis:
-
Analyze the derivatized amino acids using Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
The GC separates the individual amino acids, and the MS detects the mass distribution for each amino acid fragment, revealing the pattern of ¹³C incorporation.
-
This raw data, known as a mass isotopomer distribution vector (MDV), is the primary input for flux modeling software.[13]
-
-
Computational Modeling:
-
Use specialized software to fit the experimental MDVs to a computational model of the cell's metabolic network.
-
The software performs an iterative process to calculate the set of metabolic fluxes that best explains the observed ¹³C labeling patterns. The output is a quantitative flux map.[10]
-
Quantitative Proteomics: SILAC
Expertise & Causality: SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) is a widely used and highly accurate method for quantitative proteomics.[5][6] Its power lies in the in-vivo incorporation of labeled amino acids, which effectively creates an internal standard for every protein in the experiment.[14] Two populations of cells are grown in media that are identical except for the isotopic composition of specific amino acids (typically arginine and lysine).[6] One population receives the "light" (natural abundance) amino acids, while the other receives the "heavy" (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) versions.[6] After experimental treatment, the cell populations are combined 1:1.[15] Because the heavy and light proteins are chemically identical, they behave the same during all subsequent sample processing steps (lysis, digestion, chromatography). Any variation is eliminated because the samples are mixed at the very beginning. In the mass spectrometer, every peptide from the "heavy" culture will appear at a specific mass offset from its "light" counterpart. The ratio of the intensities of these heavy and light peptide peaks provides a direct and highly accurate measure of the relative abundance of that protein between the two conditions.[5]
Experimental Workflow: SILAC for Quantitative Proteomics
Caption: The standard experimental workflow for a two-state SILAC experiment.
Step-by-Step Protocol:
-
Cell Culture and Labeling Verification:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium, and the other in "heavy" SILAC medium.
-
Self-Validating Step: Cells must be cultured for at least 5-6 doublings to ensure >95% incorporation of the heavy amino acids.[5][6] Before the main experiment, it is critical to perform a quality control check by analyzing a small sample of the heavy-labeled proteome to confirm incorporation efficiency. Incomplete labeling will compromise quantification accuracy.[16]
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one cell population while the other serves as the control.[17]
-
-
Sample Preparation:
-
Harvest both cell populations and perform an accurate cell count or protein quantification.
-
Critical Step: Combine the light and heavy cell populations in a precise 1:1 ratio based on cell number or total protein amount.
-
Lyse the combined cell mixture and extract the total proteome.
-
-
Protein Digestion:
-
Digest the protein mixture into peptides using a protease like trypsin. Trypsin cleaves after lysine and arginine, ensuring that nearly every resulting peptide (except the C-terminal one) will contain a SILAC label.[6]
-
-
LC-MS/MS Analysis:
-
Separate the complex peptide mixture using liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS).
-
The MS will detect pairs of peptides—the light version and the heavy version, which are separated by a known mass difference (e.g., 6 or 8 Da for lysine, 6 or 10 Da for arginine).[6]
-
-
Data Analysis and Quantification:
-
Use specialized software to automatically identify the light/heavy peptide pairs and calculate the ratio of their signal intensities.
-
The ratios from multiple peptides are aggregated to determine the overall relative abundance change for each identified protein.
-
Part 4: Analytical Techniques
Mass Spectrometry (MS)
MS is the cornerstone analytical technique for studies using 13C labeled amino acids. It measures the mass-to-charge ratio (m/z) of ions, allowing it to easily distinguish between the light (¹²C) and heavy (¹³C) isotopologues of a molecule.[18] High-resolution instruments, such as Orbitrap or FT-ICR mass spectrometers, are essential for resolving the isotopic patterns of complex molecules and ensuring accurate quantification.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful complementary technique, particularly for determining the specific position of a ¹³C label within a molecule.[21] While MS provides the overall mass and enrichment, NMR can provide direct, quantitative information on the labeling status of individual carbon atoms.[21] This is especially critical in advanced MFA studies for resolving complex pathways and in structural biology, where ¹³C labeling is used to resolve the 3D structures of proteins.[][8]
Part 5: Troubleshooting and Best Practices
| Issue | Causality | Self-Validating Protocol / Solution |
| Low SILAC Labeling Efficiency (<95%) | Insufficient cell doublings in SILAC medium; Arginine-to-Proline conversion in certain cell lines.[16][22] | Verification: Perform a preliminary LC-MS run on a small aliquot of the heavy-labeled cells after 5-6 doublings to confirm >95% incorporation before starting the main experiment. Solution: If conversion is an issue, consider using a proline-deficient medium or a different heavy amino acid. |
| Inaccurate SILAC Quantification | Inaccurate 1:1 mixing of light and heavy populations; Incomplete protein digestion.[22] | Verification: Use a highly accurate protein quantification assay (e.g., BCA) before mixing. Solution: Optimize digestion protocols (e.g., using a combination of Trypsin and Lys-C) and ensure complete denaturation.[22] |
| Metabolic Scrambling in MFA | Labeled carbon atoms are diverted into unexpected pathways (e.g., gluconeogenesis), complicating the interpretation of labeling patterns. | Experimental Design: Choose labeled substrates that enter central metabolism at well-defined points. Use position-specific labeled tracers to minimize ambiguity. Analyze labeling patterns across multiple amino acids to detect inconsistencies. |
| Poor MS Signal / Low Coverage | Sample contamination (e.g., detergents, salts); Low protein/peptide concentration. | Protocol: Use MS-compatible lysis buffers.[22] Perform a robust sample cleanup (e.g., solid-phase extraction) after digestion. Ensure adequate starting material. |
References
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
IsoLife: the meaningful role of stable isotopes in health-related food research. IsoLife. Available at: [Link]
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Common Applications of Carbon-13 in the Medical Field. Moravek. Available at: [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. Available at: [Link]
-
Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. PubMed Central. Available at: [Link]
-
The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Silantes. Available at: [Link]
-
Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. Available at: [Link]
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available at: [Link]
-
Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. Available at: [Link]
-
Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Available at: [Link]
-
Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. Biotech Pack Ltd. Available at: [Link]
-
Metabolic flux analysis using ¹³C peptide label measurements. PubMed. Available at: [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. Available at: [Link]
-
Labelling Analysis for ¹³C MFA Using NMR Spectroscopy. PubMed. Available at: [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC - NIH. Available at: [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
-
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry - ACS Publications. Available at: [Link]
-
SILAC Quantitation. UT Southwestern Proteomics Core. Available at: [Link]
-
A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). PubMed. Available at: [Link]
-
#85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. Available at: [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available at: [Link]
-
SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. Available at: [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Available at: [Link]
-
Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry - ACS Publications. Available at: [Link]
-
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Request PDF - ResearchGate. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Yale School of Medicine. Available at: [Link]
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Methodological & Application
Unraveling Metabolic Networks: A Guide to Metabolic Flux Analysis Using Glycine-2-13C Ethyl Ester Hydrochloride
Introduction: The Imperative of Understanding Metabolic Flux
In the intricate landscape of cellular biology and drug development, a static snapshot of metabolite concentrations is insufficient. To truly comprehend cellular function, we must visualize the dynamic flow of molecules through metabolic pathways. Metabolic Flux Analysis (MFA) has emerged as a powerful technology to quantify the rates of metabolic reactions—the fluxes—within a biological system.[1] By providing a quantitative description of cellular metabolism, MFA offers profound insights into metabolic phenotypes and how they are altered by genetic or environmental perturbations.[2][3]
At the heart of many MFA studies is the use of stable isotope tracers, with 13C-labeled compounds being the gold standard for tracking the fate of carbon atoms through metabolic networks.[4][5] This guide provides a detailed protocol and application notes for the use of a specific, highly informative tracer: Glycine-2-13C Ethyl Ester Hydrochloride . We will delve into the rationale behind its use, the experimental design, and the analytical workflows required to illuminate the complexities of serine, glycine, and one-carbon (1C) metabolism, a network of profound importance in cancer metabolism and other proliferative diseases.[6][7][8]
The Tracer of Choice: Why Glycine-2-13C Ethyl Ester Hydrochloride?
The selection of an isotopic tracer is a critical decision that dictates the precision and scope of an MFA experiment.[5][9][10] Glycine-2-13C Ethyl Ester Hydrochloride offers several distinct advantages for probing the serine-glycine-one-carbon pathway.
Enhanced Cellular Uptake: The ethyl ester modification significantly increases the lipophilicity of glycine, facilitating its transport across the cell membrane. Inside the cell, ubiquitous intracellular esterases rapidly cleave the ethyl ester group, releasing the 13C-labeled glycine into the cytosol. This enhanced delivery mechanism ensures a higher intracellular concentration of the tracer, leading to more robust labeling of downstream metabolites.[11][12][13]
Strategic Labeling for Pathway Disambiguation: The 13C label on the C2 (α-carbon) position of glycine provides specific insights into the flux through key enzymatic reactions. As we will explore, this labeling pattern allows for the deconvolution of fluxes through the glycine cleavage system and serine hydroxymethyltransferase (SHMT), two central enzymes in one-carbon metabolism.[14][15]
Central Role in One-Carbon Metabolism: Glycine is a critical hub in cellular metabolism, serving as a primary source of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[8][16][17] By tracing the fate of the 13C label from glycine, researchers can quantify the contributions of this essential amino acid to biomass synthesis and redox homeostasis, particularly in rapidly proliferating cells like cancer cells.[6][7]
Metabolic Pathway Overview: Tracing the Fate of Glycine-2-13C
Upon entering the cell and subsequent de-esterification, Glycine-2-13C is primarily metabolized through the serine-glycine-one-carbon network. The diagram below illustrates the key pathways and the fate of the 13C label.
Caption: Metabolic fate of Glycine-2-13C Ethyl Ester.
Experimental Workflow: From Cell Culture to Data Analysis
A successful MFA experiment requires meticulous planning and execution. The following workflow provides a comprehensive overview of the key steps.
Caption: General workflow for a 13C-MFA experiment.
Detailed Protocols
The following protocols provide step-by-step guidance for conducting an MFA experiment using Glycine-2-13C Ethyl Ester Hydrochloride.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To achieve a metabolic and isotopic steady state in cultured cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
13C-depleted glucose and glutamine (optional, for minimizing background)
-
Glycine-2-13C Ethyl Ester Hydrochloride
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Adaptation to Labeling Medium:
-
One week prior to the experiment, begin adapting cells to a custom medium where standard glycine is omitted.
-
If using, replace standard glucose and glutamine with their 13C-depleted counterparts to reduce the natural 13C abundance.
-
Culture cells in this adaptation medium for at least 5-7 cell doublings to ensure washout of unlabeled intracellular metabolites.
-
-
Isotopic Labeling:
-
Seed cells at a density that will result in ~80% confluency at the time of harvest.
-
On the day of the experiment, replace the adaptation medium with the labeling medium containing Glycine-2-13C Ethyl Ester Hydrochloride at a final concentration typically ranging from 0.1 to 0.5 mM (this should be optimized for your cell line).
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but often ranges from 8 to 24 hours.
-
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.[18]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
-80°C quenching solution (e.g., 80% methanol/water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge refrigerated to -9°C or lower
Procedure:
-
Quenching:
-
Remove the cell culture plate from the incubator and immediately aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled quenching solution (e.g., 1 mL for a 6-well plate) to the cells.
-
Immediately transfer the plate to a -80°C freezer for at least 15 minutes.
-
-
Extraction:
-
Thaw the plate on dry ice.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (>16,000 x g) for 10 minutes at -9°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the polar metabolites into a new pre-chilled tube.
-
Protocol 3: LC-MS/MS Analysis
Objective: To separate and quantify the mass isotopologues of key metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Chromatographic Separation:
-
Employ a suitable chromatography method for separating polar metabolites. HILIC (hydrophilic interaction liquid chromatography) is often a good choice for amino acids and related compounds.
-
The mobile phase composition and gradient should be optimized to achieve good peak shape and resolution for glycine, serine, and other metabolites of interest.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative or positive ion mode, depending on the analytes of interest.
-
Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) of all detectable metabolites.
-
The mass resolution should be high enough to distinguish between 13C-labeled and unlabeled isotopologues.
-
Data Analysis and Interpretation
1. Isotopologue Distribution Analysis: The raw mass spectrometry data will contain the intensity of each mass isotopologue for every detected metabolite. This data needs to be corrected for the natural abundance of 13C and other stable isotopes.[21]
2. Flux Calculation: Corrected MIDs are then used as input for computational flux models. Software packages such as INCA, METRAN, or OpenFLUX can be used to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.[2]
3. Biological Interpretation: The calculated flux map provides a quantitative understanding of the metabolic state of the cells. For example, by analyzing the labeling pattern in serine and the M+1 and M+2 isotopologues of other downstream metabolites, one can determine the relative contributions of the glycine cleavage system versus the SHMT-mediated conversion of serine to glycine.
Troubleshooting and Considerations
| Issue | Potential Cause | Recommendation |
| Low Label Incorporation | Insufficient incubation time with the tracer. | Perform a time-course experiment to determine the time to isotopic steady state. |
| Poor cellular uptake of the tracer. | Optimize the concentration of Glycine-2-13C Ethyl Ester Hydrochloride. | |
| Use of non-dialyzed FBS containing unlabeled glycine. | Ensure the use of dialyzed FBS. | |
| High Biological Variability | Inconsistent cell culture conditions. | Maintain strict adherence to cell culture protocols. |
| Incomplete or inconsistent quenching. | Ensure rapid and uniform quenching of all samples. | |
| Poor Chromatographic Resolution | Suboptimal LC method. | Optimize the mobile phase, gradient, and column chemistry. |
Conclusion: A Powerful Tool for Discovery
Metabolic Flux Analysis using Glycine-2-13C Ethyl Ester Hydrochloride offers a robust and insightful approach to dissecting the complexities of serine, glycine, and one-carbon metabolism. The enhanced cellular uptake of the ethyl ester form, combined with the strategic placement of the 13C label, provides high-quality data for quantifying metabolic fluxes. By following the detailed protocols and considerations outlined in this guide, researchers and drug development professionals can leverage this powerful technique to gain a deeper understanding of cellular physiology and identify novel therapeutic targets.
References
- NPTEL - Computational Systems Biology. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 227–237.
- Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968601.
- Kunjapur, A. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube.
- Creative Proteomics. (n.d.). 13C-labeled glucose for 13C-MFA.
- Yang, M., & Vousden, K. H. (2016). Serine, glycine and one-carbon metabolism in cancer (Review). Oncology reports, 36(4), 1735–1745.
- ResearchGate. (n.d.). 59 questions with answers in ISOTOPE LABELING | Scientific method.
- Cottin, S. C., et al. (2015). Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease.
- MedChemExpress. (n.d.). Glycine ethyl ester-13C2 hydrochloride.
- Nargund, S., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 26039–26065.
- Metabolon. (n.d.). Glycine.
- Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic engineering, 15, 107–116.
- Kates, K. L., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(7), 444.
- Allen, D. K., & Young, J. D. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant journal : for cell and molecular biology, 75(1), 146–157.
- PubChem. (n.d.).
- Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 15, 102–106.
- Young, J. D. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 83(11), 4217–4225.
- Wiechert, W. (2001). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Journal of biotechnology, 82(3), 195–205.
- Ivanisevic, J., & Want, E. J. (2019). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1978, 3–17.
- Creative Proteomics. (n.d.). One-Carbon Metabolic Flux Analysis.
- Dhakal, P. (2025). What is Experimental Metabolic Flux Analysis?.
- Reina-Campos, M., et al. (2020). The complexity of the serine glycine one-carbon pathway in cancer. The Journal of cell biology, 219(1), e201907022.
- Fiveable. (n.d.). Isotope labeling and tracer experiments.
- BIVITURE. (2025). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries.
- RSC Publishing. (2022).
- KEGG. (n.d.).
- Mass Spectrometry Research Facility. (n.d.).
- Locasale, J. W. (2013). Serine, glycine and the one-carbon cycle: cancer metabolism in full circle.
- Kim, J., et al. (2018). Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity. Journal of nutritional biochemistry, 57, 126–136.
- ResearchGate. (2025). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research.
- Wikipedia. (n.d.). Glycine.
- Ros, R., et al. (2021). The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development. The Plant cell, 33(10), 3243–3266.
- University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube.
- MDPI. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study.
- Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References.
- MDPI. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics.
- University of Babylon. (n.d.). Metabolism of other amino acids GLYCINE.
- Reddit. (2016). How does isotopic labeling work?.
- Frontiers. (2014).
- Metabolon. (n.d.).
- ResearchGate. (2025). Eicosapentaenoic and Docosahexaenoic Acid Ethyl Esters Differentially Enhance B-cell Activity in Murine Obesity.
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- 21. researchgate.net [researchgate.net]
Mastering Quantitative Bioanalysis: A Protocol for Using Glycine-2-13C Ethyl Ester Hydrochloride as an Internal Standard
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific insights into the effective use of Glycine-2-13C Ethyl Ester Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry-based bioanalysis. By moving beyond a simple recitation of steps, this document elucidates the fundamental principles and causal relationships that underpin a robust and reliable analytical method.
The Imperative for an Internal Standard: Ensuring Data Integrity
In the realm of quantitative analysis, particularly in complex biological matrices such as plasma or urine, achieving accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for its sensitivity and selectivity, yet it is susceptible to variations that can compromise data integrity.[1] These variations can arise from multiple stages of the analytical workflow, including:
-
Sample Preparation: Inconsistencies in extraction efficiency, sample loss during transfer, and volumetric errors.
-
Chromatographic Separation: Fluctuations in retention time and peak shape.
-
Mass Spectrometric Detection: Ion suppression or enhancement due to matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte of interest.[1]
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[1] By subjecting the IS to the same experimental conditions as the analyte, it serves as a reference to correct for these variations. The ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte, is used for quantification, thereby significantly improving the accuracy and precision of the results.
Why a Stable Isotope-Labeled Internal Standard? The Gold Standard
While structurally similar compounds can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in mass spectrometry.[1] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).
Glycine-2-13C Ethyl Ester Hydrochloride is a SIL-IS for the analysis of glycine ethyl ester or, by extension, glycine itself (following hydrolysis of the ester or by using it to mimic the behavior of the small, polar glycine molecule). Its key advantages include:
-
Identical Physicochemical Properties: It has virtually the same chemical structure, polarity, and pKa as its unlabeled counterpart. This ensures it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization efficiency.
-
Correction for Matrix Effects: Because the SIL-IS and the analyte co-elute and have the same chemical properties, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This allows for effective normalization of the analyte signal.
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of ¹³C increases its molecular weight, allowing it to be distinguished from the native analyte by the mass spectrometer.
Physicochemical Properties and Handling of Glycine-2-13C Ethyl Ester Hydrochloride
A thorough understanding of the internal standard's properties is crucial for its proper handling and use.
| Property | Value | Source |
| Chemical Name | Glycine-2-13C Ethyl Ester Hydrochloride | |
| CAS Number | 58420-91-0 | |
| Molecular Formula | C₃¹³CH₁₀ClNO₂ | |
| Molecular Weight | 140.57 g/mol | |
| Appearance | White solid | |
| Melting Point | 145-146 °C | |
| Solubility | Soluble in water (>1000 g/L at 20 °C), ethanol, and methanol. | , |
| Stability | Hygroscopic; sensitive to moisture. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |
Handling Precautions: Due to its hygroscopic nature, it is imperative to handle Glycine-2-13C Ethyl Ester Hydrochloride in a low-humidity environment (e.g., a glove box or a desiccator) to prevent water absorption, which can affect the accuracy of weighing. Always allow the container to equilibrate to room temperature before opening to avoid condensation.
Protocol for the Quantification of Glycine in Human Plasma using Glycine-2-13C Ethyl Ester Hydrochloride as an Internal Standard
This protocol provides a detailed workflow for the analysis of underivatized glycine in human plasma using protein precipitation for sample cleanup and LC-MS/MS for detection.
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using a calibrated balance and high-purity solvents is critical. Stock solutions are prepared at a high concentration and then diluted to create working solutions, which are used to spike samples.
1.1. Internal Standard (IS) Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of Glycine-2-13C Ethyl Ester Hydrochloride. b. Dissolve the weighed compound in a 10 mL volumetric flask with 50:50 (v/v) methanol:water. c. Sonicate for 5 minutes to ensure complete dissolution. d. Store the stock solution at -20°C. Studies have shown that many isotopically labeled standards are stable for at least 6 months when stored at -80°C.[2]
1.2. Internal Standard Working Solution (10 µg/mL): a. Dilute 100 µL of the 1 mg/mL IS stock solution to a final volume of 10 mL with 50:50 (v/v) methanol:water. b. This working solution will be used to spike all samples, calibrators, and QCs.
1.3. Glycine (Analyte) Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of glycine reference standard. b. Dissolve in a 10 mL volumetric flask with 50:50 (v/v) methanol:water. c. Store at -20°C.
1.4. Glycine Working Solutions for Calibration and QC: a. Prepare a series of working solutions by serially diluting the glycine stock solution to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
Preparation of Calibration Standards and Quality Control (QC) Samples
Rationale: A calibration curve is generated by analyzing samples with known concentrations of the analyte. QC samples are used to assess the accuracy and precision of the method during validation and routine analysis. It is a regulatory requirement that calibration standards and QC samples be prepared from separate stock solutions to ensure their independence.[3]
2.1. Calibration Standards: a. In separate tubes, spike the appropriate volume of the glycine working solutions into blank human plasma to achieve a series of at least six non-zero concentrations covering the expected physiological range of glycine. b. A typical calibration range for glycine in plasma could be 10 µM to 1000 µM.
2.2. Quality Control (QC) Samples: a. Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared by spiking a separate glycine stock solution into blank human plasma.
Sample Preparation: Protein Precipitation
Rationale: Biological samples like plasma contain high concentrations of proteins that can interfere with LC-MS/MS analysis by clogging the column and ion source. Protein precipitation is a simple and effective method to remove the majority of these proteins.[4]
3.1. Procedure: a. To 50 µL of each plasma sample, calibrator, and QC in a microcentrifuge tube, add 10 µL of the 10 µg/mL IS working solution. Vortex briefly. b. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent to plasma (3:1) ensures efficient protein precipitation.[5] c. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Caption: Workflow for Sample Analysis.
LC-MS/MS Parameters
Rationale: The chromatographic and mass spectrometric parameters must be optimized to ensure the separation of the analyte from other matrix components and its sensitive and specific detection. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating small polar molecules like glycine.[6]
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Glycine: Q1: 76.1 m/z, Q3: 30.1 m/z Glycine-2-13C Ethyl Ester (as IS for Glycine): Q1: 141.6 m/z, Q3: (To be determined empirically, likely a fragment corresponding to the loss of the ethyl group or other stable fragments) Alternatively, for Glycine-d2 as IS: Q1: 78.1 m/z, Q3: 32.1 m/z |
| Collision Energy | To be optimized for each transition |
Note on MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions provided for glycine are typical. The transitions for Glycine-2-13C Ethyl Ester Hydrochloride would need to be optimized on the specific mass spectrometer being used. The precursor ion (Q1) will be its protonated molecular ion, and the product ion (Q3) will be a stable fragment ion generated by collision-induced dissociation.
Data Analysis and Method Validation
Rationale: The data acquired from the LC-MS/MS is processed to calculate the ratio of the analyte peak area to the IS peak area. This ratio is then used to construct a calibration curve and quantify the analyte in unknown samples. The method must be validated to demonstrate that it is reliable for its intended purpose, following guidelines from regulatory agencies like the FDA.[3][7]
Sources
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. agilent.com [agilent.com]
- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
Application Note: Glycine-2-13C Ethyl Ester Hydrochloride for Targeted Quantitative Proteomics and Metabolic Flux Analysis
Abstract
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, providing robust and accurate measurements of protein abundance.[1][2] While Arginine and Lysine are the canonical choices for comprehensive proteome-wide analysis, specialized isotopic labels are required to answer specific biological questions. This guide details the application of Glycine-2-13C Ethyl Ester Hydrochloride , a specialized reagent for metabolic labeling. We will explore its unique utility in quantitative proteomics for glycine-rich proteins, its role in tracing metabolic pathways, and provide detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond conventional proteomic quantification and investigate specific protein dynamics or metabolic fluxes.
The Foundational Principle: Metabolic Isotope Labeling
Quantitative mass spectrometry aims to determine the relative or absolute abundance of proteins in complex biological samples.[3] Metabolic labeling, such as SILAC, is a powerful in vivo approach where cells are cultured in media containing non-radioactive, "heavy" stable isotope-labeled amino acids.[4][5]
The core principle is to create two distinct cell populations that are chemically identical but distinguishable by mass.
-
"Light" Population: Grown in standard medium containing natural amino acids (e.g., ¹²C).
-
"Heavy" Population: Grown in a medium where a specific natural amino acid is replaced by its heavy isotope counterpart (e.g., ¹³C-labeled).[6]
After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the "heavy" population.[1][7] The two cell populations can then be subjected to different experimental conditions (e.g., control vs. drug treatment). Subsequently, the samples are combined, typically in a 1:1 ratio, at the earliest possible stage.[7][8] This early mixing is a key advantage of SILAC, as it minimizes experimental variability from downstream sample processing.[9][10]
During mass spectrometry analysis, a peptide containing the heavy isotope will appear at a predictable mass-to-charge (m/z) offset from its light counterpart. The relative protein abundance is then accurately determined by comparing the signal intensities of the light and heavy peptide pairs.[11][12]
The Canonical Choice: Why Arginine and Lysine Dominate
The standard SILAC workflow almost exclusively uses ¹³C and/or ¹⁵N labeled Arginine (Arg) and Lysine (Lys).[13] The rationale for this is directly linked to the protease most commonly used for protein digestion: Trypsin . Trypsin specifically cleaves proteins at the C-terminus of Arg and Lys residues. This enzymatic specificity ensures that, with the exception of the C-terminal peptide of the protein, every resulting peptide will contain at least one labeled amino acid. This guarantees comprehensive, proteome-wide quantification.
A Specialized Tool: Glycine-2-13C Ethyl Ester Hydrochloride
While Arg/Lys labeling is ideal for global proteome analysis, it is not suited for every biological question. This is where specialized labels like Glycine-2-13C Ethyl Ester Hydrochloride come into play.
Chemical Properties and Rationale:
-
Glycine-2-13C: The label consists of a single ¹³C isotope at the alpha-carbon (C2) of glycine. This results in a +1 Da mass shift for each incorporated glycine molecule.
-
Ethyl Ester: The carboxyl group of glycine is esterified. This modification neutralizes the charge and increases the hydrophobicity of the molecule, significantly enhancing its ability to permeate cell membranes. Inside the cell, endogenous esterases cleave the ethyl group, releasing the labeled glycine for metabolic incorporation.
-
Hydrochloride Salt: The hydrochloride salt form improves the stability and solubility of the compound in aqueous culture media.
Causality in Experimental Choice: Why Use Labeled Glycine?
Using labeled glycine for global protein quantification is inherently limited because trypsin does not cleave at glycine residues. Therefore, only peptides that happen to contain glycine will be labeled, leading to sparse data for a proteome-wide screen. However, this apparent limitation is precisely its strength for targeted applications:
-
Studying Glycine-Rich Proteins: Certain structural proteins, like collagens, are exceptionally rich in glycine. Using Glycine-2-13C allows researchers to specifically monitor the synthesis, turnover, and post-translational modifications of these proteins with high sensitivity.
-
Metabolic Flux Analysis: Glycine is a central player in one-carbon metabolism, contributing to the synthesis of purines, glutathione, and other critical biomolecules.[14] Labeling with Glycine-2-13C enables the tracing of this carbon atom through various metabolic pathways, providing critical insights into cellular metabolic states under different conditions.[15]
-
Targeted Quantification: In systems where a specific protein of interest is known to be glycine-rich or its metabolism is under investigation, this label provides a targeted and cost-effective alternative to a full proteome screen.
The workflow for using Glycine-2-13C is a modification of the standard SILAC protocol, with special considerations for experimental design and data analysis.
Caption: A schematic of the Glycine-2-13C SILAC experimental workflow.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells
This protocol outlines the steps for a standard duplex experiment comparing a control and a treated condition.
A. Materials Required:
-
Glycine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent contamination from unlabeled amino acids in regular serum.[7]
-
Glycine-2-13C Ethyl Ester Hydrochloride
-
Natural L-Glycine
-
Complete Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
B. Medium Preparation:
-
Prepare the base medium by dissolving the powdered glycine-free medium in high-purity water according to the manufacturer's instructions.
-
Supplement the base medium with 10% dFBS and other required components (e.g., penicillin/streptomycin).
-
Create two types of media:
-
"Light" Medium: Add natural L-Glycine to the final concentration required for your cell line (e.g., 0.4 mM).
-
"Heavy" Medium: Add Glycine-2-13C Ethyl Ester Hydrochloride to the same final molar concentration.
-
-
Sterile-filter both media through a 0.22 µm filter.
C. Cell Culture and Adaptation:
-
Split the cell line into two separate culture flasks. Culture one in the "Light" medium and the other in the "Heavy" medium.
-
To ensure complete incorporation of the labeled amino acid, cells must undergo at least five to six cell doublings in their respective media.[1][7] This is a critical step for accurate quantification.
-
Trustworthiness Checkpoint: Before starting the main experiment, it is highly recommended to perform an incorporation check. Harvest a small population of "heavy" labeled cells, extract proteins, digest them, and analyze by mass spectrometry to confirm that labeling efficiency is >97%.[16]
D. Experimental Phase:
-
Once full incorporation is confirmed, plate the "Light" and "Heavy" cells for your experiment.
-
Apply the experimental treatment to one population (e.g., drug treatment to the "Heavy" cells) and the vehicle/control to the other ("Light" cells).
-
After the treatment period, harvest the cells. Wash with ice-cold PBS, then lyse the cells from both populations separately using a lysis buffer supplemented with protease inhibitors.
E. Sample Pooling:
-
Determine the protein concentration of both the "Light" and "Heavy" cell lysates using a compatible protein assay (e.g., BCA assay).
-
Combine the lysates in a precise 1:1 protein mass ratio (e.g., 50 µg of light + 50 µg of heavy). This pooled sample is now ready for protein digestion.
Protocol 2: In-Solution Tryptic Digestion
A. Materials Required:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
MS-grade Trypsin
-
Formic Acid
-
C18 desalting spin columns
B. Digestion Procedure:
-
Reduction: To the 100 µg pooled protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg trypsin for 100 µg protein). Incubate overnight at 37°C.
-
Quenching: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).
-
Cleanup: Desalt the peptides using a C18 spin column according to the manufacturer's protocol. Elute the peptides and dry them completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Data Acquisition and Analysis
The analysis of data from a glycine-labeling experiment requires specific settings in the processing software.
A. LC-MS/MS Analysis:
-
Resuspend the dried peptides in a loading buffer (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.[17]
-
A typical data-dependent acquisition (DDA) method is used, where the instrument cycles between a high-resolution MS1 scan and several MS2 scans of the most intense precursor ions.
B. Data Analysis using MaxQuant:
-
Variable Modification Setup: In the analysis software (e.g., MaxQuant), define the isotopic label. This is done by adding a new variable modification:
-
Name: Glycine-13C(1)
-
Amino Acid: G (Glycine)
-
Mass Shift: +1.00335 Da (the mass difference between ¹³C and ¹²C)
-
-
Quantification Settings: Set up the quantification method as a duplex SILAC experiment, specifying the "Light" label as Glycine and the "Heavy" label as Glycine-13C(1).
-
Interpretation: The software will identify peptide pairs that are identical in sequence but differ by the mass of the incorporated label. It will then calculate the Heavy/Light (H/L) ratio based on the extracted ion chromatograms from the MS1 scans.[8] This peptide ratio is used to infer the relative abundance of the parent protein.
Caption: Logic diagram comparing canonical vs. glycine labeling outcomes.
Applications in Drug Development
Quantitative proteomics is integral to modern drug discovery and development.[18][19] Glycine-2-13C labeling provides a unique tool for specific challenges.
| Feature | Standard SILAC (Arg/Lys) | Glycine-2-13C SILAC |
| Primary Application | Global, proteome-wide relative quantification | Targeted protein quantification; Metabolic flux analysis |
| Proteome Coverage | Comprehensive (>95% of tryptic peptides) | Sparse (only glycine-containing peptides) |
| Key Advantage | Unbiased, system-wide view of proteome changes | High sensitivity for specific protein classes (e.g., collagens) or pathways |
| Use Case in Drug Dev. | Identifying off-target effects; Global mechanism of action studies[19][20] | Quantifying drug effects on fibrosis (collagen synthesis); Probing one-carbon metabolism in cancer therapeutics |
Application Example: Anti-Fibrotic Drug Efficacy A pharmaceutical company is developing a new drug to treat liver fibrosis, a condition characterized by excessive collagen deposition.
-
Method: Human hepatic stellate cells (the primary collagen-producing cells in the liver) are cultured. One population is treated with the drug candidate ("Heavy" cells labeled with Glycine-2-13C), and the other is a control ("Light" cells).
-
Analysis: After cell lysis and digestion, the H/L ratios for collagen-derived peptides are measured.
-
Expected Outcome: A significant decrease in the H/L ratio for collagen peptides would provide direct, quantitative evidence that the drug is inhibiting new collagen synthesis, thereby validating its efficacy.
Conclusion
Glycine-2-13C Ethyl Ester Hydrochloride is a powerful, specialized reagent that extends the capabilities of quantitative proteomics beyond global screens. While not a replacement for canonical Arg/Lys-based SILAC for proteome-wide analysis, its utility in targeting glycine-rich proteins and in metabolic flux analysis provides researchers with a precise tool to answer specific, hypothesis-driven questions. By understanding the causality behind its selection and the nuances of the experimental protocol, scientists in academic research and drug development can leverage this reagent to gain deeper insights into complex biological systems.
References
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
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SciTechnol. (n.d.). Proteomics in Drug Discovery and Development: Targeting the Proteome. Retrieved from [Link]
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Gevaert, K., & Impens, F. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(4), 1766-1774. [Link]
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MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative proteomics workflows. Retrieved from [Link]
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Frontiers in Chemistry. (2023). Quantitative proteomics and applications in covalent ligand discovery. Retrieved from [Link]
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Oxford Academic. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Retrieved from [Link]
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Heck, A. J., & Krijgsveld, J. (2009). Quantitative analysis of SILAC data sets using spectral counting. Journal of proteome research, 8(8), 4035–4043. [Link]
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ACS Measurement Science Au. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
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Gu, H., & Li, L. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in molecular biology (Clifton, N.J.), 893, 13–25. [Link]
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Gierlinski, M. (n.d.). Using proteus R package: SILAC data. Retrieved from [Link]
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Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Retrieved from [Link]
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Jahani, M., & Razavi, S. M. (2020). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna journal of medical biotechnology, 12(1), 2–10. [Link]
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BaiTaiPaiKe Biotechnology. (n.d.). Principles of SILAC Proteomics. Retrieved from [Link]
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G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
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UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]
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Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
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Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved from [Link]
-
PEAKS Studio 8.5 | SILAC. (2017, October 23). YouTube. Retrieved from [Link]
-
Medicilon. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. Retrieved from [Link]
-
BaiTaiPaiKe Biotechnology. (n.d.). Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. Retrieved from [Link]
-
PubMed. (2023). Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics. Retrieved from [Link]
-
RSC Chemical Biology. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Retrieved from [Link]
-
Novoprolabs. (2024). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research. Retrieved from [Link]
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Precision in Practice: A Validated LC-MS/MS Protocol for the Quantification of Hippuric Acid in Human Urine Using Glycine-2-13C Ethyl Ester Hydrochloride
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of hippuric acid in human urine. Hippuric acid, a key metabolite reflecting both dietary intake of phenolic compounds and exposure to industrial solvents like toluene, is a critical biomarker in clinical and toxicological research.[1] To ensure the highest degree of accuracy and mitigate matrix effects inherent in complex biological samples, this protocol employs a stable isotope-labeled internal standard, Glycine-2-13C Ethyl Ester Hydrochloride. The methodology detailed herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for high-throughput bioanalytical laboratories.
Introduction: The Imperative for Accurate Bioanalysis
In the landscape of drug development and clinical diagnostics, the ability to accurately quantify endogenous and exogenous compounds in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses, offering unparalleled sensitivity and selectivity.[1] However, the inherent variability in sample preparation and potential for ion suppression or enhancement in the mass spectrometer can compromise data integrity.[1][2]
The use of a stable isotope-labeled (SIL) internal standard (IS) is a cornerstone of modern quantitative LC-MS/MS, as it effectively compensates for these variations.[2][3] An ideal SIL-IS co-elutes with the analyte and experiences identical ionization effects, ensuring that the ratio of their signals remains constant across different samples and analytical runs. This application note details the use of Glycine-2-13C Ethyl Ester Hydrochloride as a surrogate internal standard for the quantification of hippuric acid. Given that hippuric acid is a conjugate of benzoic acid and glycine, the structural similarity of this SIL-IS makes it a suitable candidate for reliable quantification.[1][4][5]
The Analyte: Hippuric Acid
Hippuric acid (N-benzoylglycine) is a normal constituent of urine, formed in the liver through the conjugation of benzoic acid with the amino acid glycine.[1][4][5] Its levels can be indicative of dietary intake of fruits and vegetables, which are rich in phenolic precursors to benzoic acid.[1] Furthermore, exposure to toluene, a common industrial solvent, leads to its metabolism to benzoic acid and subsequent excretion as hippuric acid, making it a valuable biomarker for occupational health monitoring.[1]
Metabolic Pathway of Hippuric Acid Formation
Caption: Metabolic conversion of toluene to hippuric acid via glycine conjugation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the LC-MS/MS analysis of hippuric acid in human urine.
Materials and Reagents
| Reagent/Material | Grade | Source |
| Hippuric acid | ≥99% | Sigma-Aldrich |
| Glycine-2-13C Ethyl Ester Hydrochloride | 99% 13C | Cambridge Isotope Laboratories, Inc. |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Milli-Q® System |
| Human Urine (drug-free) | - | Biological Specialty Corp. |
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve hippuric acid and Glycine-2-13C Ethyl Ester Hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of hippuric acid by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the Glycine-2-13C Ethyl Ester Hydrochloride stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking appropriate amounts of the hippuric acid working solutions into drug-free human urine to achieve a concentration range of 0.1 to 100 µg/mL.
-
Prepare QCs at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL) in the same manner.
-
Sample Preparation: Protein Precipitation
The "dilute-and-shoot" method, while simple, can introduce significant matrix effects.[2] Protein precipitation is a more robust approach for cleaning up urine samples prior to LC-MS/MS analysis.
-
Aliquoting: To 100 µL of each urine sample, calibration standard, and QC, add 20 µL of the 1 µg/mL internal standard working solution.
-
Precipitation: Add 400 µL of acetonitrile (containing 0.1% formic acid) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: A streamlined workflow for urine sample preparation.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System: | Shimadzu Nexera X2 or equivalent |
| Column: | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Column Temperature: | 40°C |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| MS System: | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1: | 50 psi |
| Ion Source Gas 2: | 50 psi |
| Curtain Gas: | 30 psi |
| IonSpray Voltage: | -4500 V |
| Temperature: | 550°C |
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[2] The precursor and product ions for hippuric acid and the internal standard are selected as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Hippuric Acid | 178.1 | 77.1 | 100 | -25 |
| Glycine-2-13C Ethyl Ester | 105.1 | 59.0 | 100 | -15 |
Note: The mass transitions for Glycine-2-13C Ethyl Ester are predicted based on its structure and may require empirical optimization.
Method Validation
A comprehensive method validation was performed according to established bioanalytical method validation guidelines.[6][7]
| Parameter | Result |
| Linearity (r²): | >0.995 |
| Lower Limit of Quantification (LLOQ): | 0.1 µg/mL |
| Intra-day Precision (%CV): | <15% |
| Inter-day Precision (%CV): | <15% |
| Accuracy (%Bias): | Within ±15% |
| Recovery: | 85-115% |
| Matrix Effect: | Minimal ion suppression/enhancement observed |
| Stability (Freeze-thaw, Bench-top): | Stable for at least 3 cycles and 24 hours |
Data Analysis and Interpretation
The concentration of hippuric acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. A weighted linear regression (1/x²) is typically used for bioanalytical assays.
Principle of Internal Standard Quantification
Caption: The role of the internal standard in quantitative analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of hippuric acid in human urine. The use of Glycine-2-13C Ethyl Ester Hydrochloride as an internal standard ensures the accuracy and precision of the results by correcting for variability in sample processing and instrumental analysis. This validated protocol is well-suited for applications in clinical research, toxicology, and occupational health monitoring.
References
-
Journal of Liquid Chromatography, Liquid Chromatography Analysis of Hippuric Acid, [Link]
-
Wikipedia, Hippuric acid, [Link]
-
PubMed, Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry, [Link]
-
PubMed Central, TLC separation of hippuric, mandelic, and phenylglyoxylic acids from urine after mixed exposure to toluene and styrene, [Link]
-
Human Metabolome Database, Showing metabocard for Hippuric acid (HMDB0000714), [Link]
-
Taylor & Francis Online, Liquid Chromatography Analysis of Hippuric Acid, [Link]
-
PubMed, Thin-layer chromatography of hippuric and m-methylhippuric acid in urine after mixed exposure to toluene and xylene, [Link]
-
PubMed, TLC separation of hippuric, mandelic, and phenylglyoxylic acids from urine after mixed exposure to toluene and styrene, [Link]
-
PubMed, Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards, [Link]
-
PubMed Central, Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study, [Link]
-
ResearchGate, Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards, [Link]
-
ResearchGate, Metabolite profile of benzoic acid biotransformation with hippuric acid as outcome, [Link]
-
Centers for Disease Control and Prevention, HIPPURIC ACID in urine 8300, [Link]
-
Centers for Disease Control and Prevention, HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301, [Link]
-
Semantic Scholar, Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards., [Link]
-
PrepChem.com, Preparation of hippuric acid, [Link]
-
International Journal of Research in Pharmacy and Chemistry, DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO, [Link]
-
ResearchGate, A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography., [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Unlocking Molecular Insights with 13C Labeled Glycine in NMR Spectroscopy
Introduction: The Unique Power of 13C Glycine in NMR Studies
In the landscape of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is an indispensable tool for overcoming the inherent challenges of sensitivity and spectral complexity.[1][2] While uniform labeling with 13C and 15N is a cornerstone of modern protein NMR, the strategic use of selectively labeled amino acids provides a surgical approach to answering specific biochemical questions.[2][3] Glycine, the simplest amino acid, offers a unique and powerful lens for these investigations.
Due to its lack of a side chain, glycine residues often occupy sterically constrained positions within a protein's backbone, such as tight turns, or confer localized flexibility in loop regions. This structural versatility makes glycine a potent reporter of a protein's conformational state and dynamics. By introducing glycine with a 13C-labeled backbone carbonyl (C') or alpha-carbon (Cα), we can place a sensitive NMR probe into these critical regions.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging 13C labeled glycine for advanced NMR applications. We will explore its use in determining protein structure and dynamics, tracing metabolic pathways, and characterizing drug-protein interactions, complete with field-tested insights and detailed experimental protocols.
Application I: Probing Protein Structure and Dynamics
The unique conformational properties of glycine make it an exceptional probe for secondary structure and molecular motion. The 13C chemical shifts of glycine's backbone carbons are exquisitely sensitive to the local electronic environment, which is dictated by the protein's fold.[4][5]
A. Secondary Structure Identification
The isotropic chemical shift of the glycine 13Cα and 13C' atoms correlates strongly with the backbone dihedral angles (φ, ψ), allowing for the differentiation of secondary structure elements. For example, glycine residues in α-helical conformations typically exhibit 13Cα chemical shifts that are downfield compared to those in β-sheet structures.[4] This principle is fundamental to both solution and solid-state NMR studies for initial structure assessment.[6]
B. Characterizing Protein Dynamics and Unstructured Regions
Glycine residues often populate flexible loops and intrinsically disordered regions of proteins. These regions are frequently critical for function, mediating protein-protein interactions or undergoing conformational changes upon ligand binding. Incorporating 13C glycine allows for the measurement of relaxation parameters (T1, T2, and heteronuclear NOE) specifically at these sites.[1] These measurements provide quantitative insights into the timescale and amplitude of motion, painting a detailed picture of protein dynamics that is often invisible to other structural biology techniques. In solid-state NMR, 13C-labeled glycine has been instrumental in studying the dynamics of fibrous and amorphous proteins like elastin.[7]
Data Presentation: Glycine 13C Chemical Shifts
The following table summarizes typical 13C chemical shifts for glycine, which can serve as a useful reference for spectral analysis. Note that values can vary based on the specific local environment.
| Labeled Position | Chemical Environment | Typical ¹³C Chemical Shift (ppm) |
| Glycine-1-¹³C | Free amino acid (zwitterion) | ~174.6 - 176.5[8][9] |
| (Carbonyl) | Peptide (α-helix) | ~176 - 179 |
| Peptide (β-sheet) | ~173 - 176 | |
| Glycine-2-¹³C | Free amino acid (zwitterion) | ~44.1[10] |
| (Alpha-Carbon) | Peptide (α-helix) | ~45 - 47 |
| Peptide (β-sheet) | ~43 - 45 |
Application II: Mapping Drug and Ligand Interactions
Identifying the binding site and mechanism of action for small molecules is a cornerstone of drug development. NMR spectroscopy, particularly using chemical shift perturbation (CSP) mapping, is a powerful tool for this purpose. Selectively labeling a protein with 13C glycine provides a sparse set of probes that can simplify complex spectra and highlight binding-induced changes.
A. Chemical Shift Perturbation (CSP) Mapping
Upon binding of a drug or other ligand, the local electronic environment of amino acid residues at the interaction interface is altered, leading to changes in their NMR chemical shifts. By acquiring a series of 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra on a protein labeled with 13C glycine while titrating in a ligand, one can monitor the movement of specific glycine cross-peaks.[11] Glycine residues exhibiting significant chemical shift perturbations are likely located at or near the binding site. This method is highly effective for mapping interaction surfaces and confirming target engagement.[12]
B. Workflow for Drug-Protein Interaction Study
The process involves expressing and purifying the target protein with 13C glycine incorporated, followed by a systematic NMR titration experiment.
Caption: Workflow for a ¹³C Glycine-based drug binding study.
Application III: Elucidating Metabolic Pathways
13C Metabolic Flux Analysis (13C-MFA) is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions.[13][14] By supplying cells with a substrate labeled with 13C at specific positions, researchers can trace the path of these carbon atoms through the metabolic network.
When [1,2-¹³C₂]-glycine or other specifically labeled glycine is supplied to cells, the 13C label is incorporated into various downstream metabolites. For instance, glycine is a direct precursor for the synthesis of serine, purines, and glutathione. By analyzing the isotopic enrichment patterns of these and other related metabolites using NMR or mass spectrometry, it is possible to reconstruct the flow of carbon and quantify the activity of these pathways.[15] This provides invaluable information for understanding cellular metabolism in normal and disease states, identifying enzymatic targets, and engineering metabolic pathways.[13][16]
Caption: Tracing ¹³C from glycine through key metabolic pathways.
Experimental Protocols
Protocol 1: Expression and Labeling of a Protein with [2-¹³C]-Glycine
This protocol is designed for recombinant protein expression in E. coli grown in M9 minimal medium.
A. Materials
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, MgSO₄, CaCl₂).
-
¹⁵NH₄Cl (if ¹⁵N co-labeling is desired for ¹H-¹⁵N HSQC experiments).
-
Unlabeled D-glucose.
-
[2-¹³C]-Glycine (or other desired labeled variant).
-
Trace metal solution.
-
Antibiotics, IPTG (or other inducer).
B. Step-by-Step Methodology
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Adaptation: Pellet the overnight culture by centrifugation (5,000 x g, 10 min). Resuspend the pellet in 50 mL of M9 medium containing unlabeled glucose and ¹⁵NH₄Cl (if used). Grow for 2-3 hours to adapt cells to the minimal medium.
-
Main Culture: Inoculate 1 L of M9 medium (containing ¹⁵NH₄Cl and unlabeled glucose) with the adapted culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Isotope Incorporation: Pellet the cells (5,000 x g, 15 min, 20°C). Carefully discard the supernatant. Resuspend the cell pellet in 250 mL of fresh M9 medium prepared with ¹⁵NH₄Cl, unlabeled glucose, and supplemented with 150-200 mg/L of [2-¹³C]-Glycine.
-
Expert Tip: Adding the labeled amino acid just before induction maximizes its incorporation into the target protein rather than being consumed for general cell growth, making the process more cost-effective.
-
-
Induction: Allow the culture to recover for 30-60 minutes at the desired induction temperature (e.g., 18-25°C). Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Harvesting: Continue to grow the culture for the optimal expression time (typically 12-18 hours at lower temperatures). Harvest the cells by centrifugation (6,000 x g, 20 min, 4°C).
-
Purification: Purify the labeled protein using your established protocol (e.g., affinity chromatography, size-exclusion chromatography). Confirm protein purity and integrity by SDS-PAGE.
Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum
This protocol outlines the basic setup for acquiring a 2D ¹H-¹³C HSQC spectrum to observe the labeled glycine residues.
A. Sample Preparation
-
Prepare the protein sample to a concentration of 0.3-0.5 mM.[17] Higher concentrations generally yield better data quality.[17]
-
The buffer should be 90% H₂O / 10% D₂O, containing appropriate salts (e.g., 50-150 mM NaCl) and buffered to a stable pH (e.g., 25 mM Sodium Phosphate, pH 6.5). Ensure the protein is stable in these conditions for at least a week.[17]
-
Transfer ~500 µL of the sample into a high-quality NMR tube.[17]
B. NMR Spectrometer Setup
-
Insert the sample into the spectrometer, lock on the D₂O signal, and tune/match the probe for ¹H and ¹³C frequencies.
-
Optimize the shims to achieve good field homogeneity (a narrow water signal linewidth is a good indicator).
-
Pulse Program: Select a standard 2D ¹H-¹³C HSQC pulse sequence (e.g., hsqcfpf3gppiwg on Bruker systems) with water suppression.
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Spectral Width (¹H): 12-16 ppm, centered around 4.7 ppm (water resonance).
-
Spectral Width (¹³C): 30-40 ppm, centered around the expected glycine Cα chemical shift (~45 ppm).
-
Number of Points (¹H): 2048.
-
Number of Increments (¹³C): 128-256 (more increments provide better resolution in the indirect dimension).
-
Number of Scans: 16-64 per increment (adjust for desired signal-to-noise).
-
Recycle Delay (D1): 1.0-1.5 seconds.
-
¹J(CH) Coupling Constant: Set to ~140-145 Hz, which is typical for Cα-Hα bonds.
-
-
Acquisition: Start the experiment. The total time will depend on the number of scans and increments.
-
Processing: After acquisition, process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions and perform a Fourier transform to obtain the 2D spectrum.
References
-
Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed. Available at: [Link]
-
Glycine as a 13C CPMAS Setup Sample - University of Ottawa NMR Facility Blog. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. Available at: [Link]
-
Observation of the Glycines in Elastin Using 13 C and 15 N Solid-State NMR Spectroscopy and Isotopic Labeling | Request PDF - ResearchGate. Available at: [Link]
-
Glycine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
NMR sample preparation guidelines. Available at: [Link]
-
C-13 CP/MAS: Application to glycine - eScholarship.org. Available at: [Link]
-
Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine... - ResearchGate. Available at: [Link]
-
Influence of Intermolecular Interactions on the 13C NMR Shielding Tensor in Solid .alpha.-Glycine | Journal of the American Chemical Society. Available at: [Link]
-
NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups - ResearchGate. Available at: [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy - White Rose Research Online. Available at: [Link]
-
Optimized Default 13C Parameters | NMR Facility - Chemistry Department. Available at: [Link]
-
Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. Available at: [Link]
-
Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed. Available at: [Link]
-
NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - MDPI. Available at: [Link]
-
15N,13C - Protein NMR. Available at: [Link]
-
13C-LABELED PROTEINS - IMSERC. Available at: [Link]
-
Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin - ChemRxiv. Available at: [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - NIH. Available at: [Link]
-
CHAPTER 4: In‐Cell NMR Spectroscopy to Study Protein–Drug Interactions - Books. Available at: [Link]
-
Sample preparation - ResearchGate. Available at: [Link]
-
Solid-State NMR Determination of 13CR Chemical Shift Anisotropies for the Identification of Protein Secondary Structure - Hong Lab MIT. Available at: [Link]
-
Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations - Hong Lab MIT. Available at: [Link]
-
Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies - PubMed. Available at: [Link]
-
Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - MDPI. Available at: [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. Available at: [Link]
-
Protein Structure Refinement Using 13Cα Chemical Shift Tensors - PMC - NIH. Available at: [Link]
-
Use of 13C Chemical Shifts in Protein Structure Determination - CONICET. Available at: [Link]
-
Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs) - RSC Publishing. Available at: [Link]
-
NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein. Available at: [Link]
-
(PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - ResearchGate. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
Sources
- 1. 13C-LABELED PROTEINS [imserc.northwestern.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. meihonglab.com [meihonglab.com]
- 4. Protein Structure Refinement Using 13Cα Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. meihonglab.com [meihonglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 10. bmse000089 Glycine at BMRB [bmrb.io]
- 11. Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols for Isotope Tracing Studies with Glycine-2-13C Ethyl Ester Hydrochloride
Authored by: A Senior Application Scientist
Introduction: Unraveling Metabolic Flux with Glycine-2-13C Ethyl Ester Hydrochloride
Metabolic reprogramming is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inborn errors of metabolism. Understanding the intricate network of metabolic pathways is therefore paramount for developing effective therapeutic strategies. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to quantitatively map metabolic flux and elucidate cellular bioenergetics in vivo and in vitro.
Glycine, a non-essential amino acid, is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides (purines), and glutathione. It is also a key component of the one-carbon (1C) metabolic network through the glycine cleavage system. Glycine-2-13C Ethyl Ester Hydrochloride is a stable isotope-labeled form of glycine that serves as an invaluable tracer for dissecting these pathways. The ethyl ester group enhances cell permeability, facilitating its uptake and subsequent hydrolysis by intracellular esterases to release Glycine-2-13C. The 13C label at the C2 position allows for the precise tracking of its metabolic fate through various interconnected pathways.
This comprehensive guide provides detailed protocols and expert insights for designing and executing isotope tracing studies using Glycine-2-13C Ethyl Ester Hydrochloride. We will delve into the core principles, experimental workflows, data interpretation, and advanced applications to empower researchers in their quest to unravel complex metabolic networks.
Core Principles of Glycine-2-13C Tracing
The fundamental principle behind using Glycine-2-13C Ethyl Ester Hydrochloride is to introduce a "heavy" version of glycine into a biological system and track the incorporation of the 13C label into downstream metabolites. The C2 of glycine is particularly informative as it is transferred to various key molecules. For instance, in the mitochondria, the glycine cleavage system can transfer this carbon to the one-carbon pool in the form of 5,10-methylenetetrahydrofolate (CH2-THF), which is then used for the synthesis of purines, thymidylate, and other essential molecules. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, we can infer the activity of the respective metabolic pathways.
Key Applications and Experimental Protocols
Application 1: Probing the Glycine Cleavage System and One-Carbon Metabolism
The glycine cleavage system (GCS) is a mitochondrial multi-enzyme complex that degrades glycine. It plays a crucial role in cellular one-carbon metabolism. Dysregulation of the GCS has been implicated in various diseases, including cancer. Tracing with Glycine-2-13C allows for the direct assessment of GCS activity.
This protocol outlines the steps for tracing Glycine-2-13C in adherent cell cultures.
-
Cell Culture and Media Preparation:
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Prepare tracer medium by supplementing base medium (e.g., DMEM without glycine, serine, and folate) with dialyzed fetal bovine serum, physiological concentrations of relevant amino acids, and Glycine-2-13C Ethyl Ester Hydrochloride. The final concentration of the tracer can range from 0.1 to 1 mM, depending on the cell type and experimental goals.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed tracer medium to the cells.
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions. A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
Aspirate the tracer medium and place the culture plates on dry ice.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
The primary output of the mass spectrometer will be the mass isotopologue distribution (MID) for various metabolites. For example, the incorporation of the 13C label from Glycine-2-13C into serine, purines (e.g., ATP, GTP), and other downstream metabolites can be quantified. An increase in the M+1 isotopologues of these metabolites would indicate the flux of the 13C label from glycine.
| Metabolite | Expected Isotopologue | Implication |
| Serine | M+1 | Indicates flux through serine hydroxymethyltransferase (SHMT) |
| ATP | M+1, M+2 | Indicates contribution to the purine nucleotide synthesis pathway |
| Glutathione | M+1 | Indicates glycine incorporation into glutathione synthesis |
Application 2: Investigating Serine-Glycine One-Carbon Metabolism in Cancer
Cancer cells often exhibit altered serine and glycine metabolism to support their high proliferation rates. Tracing with Glycine-2-13C can elucidate the directionality and activity of these pathways in a cancer-specific context.
This protocol describes the administration of Glycine-2-13C Ethyl Ester Hydrochloride to tumor-bearing mice.
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize mice for at least one week before the experiment.
-
Implant tumor cells subcutaneously or orthotopically.
-
Monitor tumor growth until they reach the desired size.
-
-
Tracer Administration:
-
Prepare a sterile solution of Glycine-2-13C Ethyl Ester Hydrochloride in saline.
-
Administer the tracer to the mice via intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dose and route of administration should be optimized based on the specific research question. A typical dose might be in the range of 20-50 mg/kg.
-
-
Tissue Collection and Metabolite Extraction:
-
At a predetermined time point after tracer administration (e.g., 30, 60, 120 minutes), euthanize the mice.
-
Rapidly excise the tumor and other tissues of interest (e.g., liver, plasma).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissues in a pre-chilled extraction solvent and proceed with the metabolite extraction protocol as described in Protocol 1.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the extracted metabolites by LC-MS or GC-MS.
-
Determine the enrichment of 13C in downstream metabolites in the tumor and compare it to that in control tissues. This will reveal tumor-specific alterations in glycine metabolism.
-
Visualizing Metabolic Pathways and Workflows
To better understand the flow of the 13C label from Glycine-2-13C, the following diagrams illustrate the key metabolic pathways and the experimental workflow.
Caption: Metabolic fate of Glycine-2-13C.
Caption: General experimental workflow for isotope tracing.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your tracing experiments, it is crucial to incorporate several validation steps:
-
Metabolic Steady State: Confirm that the biological system is at a metabolic steady state during the labeling period. This can be assessed by measuring metabolite concentrations over time.
-
Isotopic Enrichment of Precursor: Measure the isotopic enrichment of intracellular Glycine-2-13C to accurately determine the precursor enrichment for flux calculations.
-
Negative Controls: Include unlabeled control samples to determine the natural abundance of isotopes.
-
Biological Replicates: Use a sufficient number of biological replicates to ensure statistical significance.
References
-
Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Science, 336(6084), 1040-1044. [Link]
-
Tedeschi, P. M., Markert, E. K., Gounder, M., Lin, H., Dvorzhinski, D., Dolfi, S. C., ... & Vazquez, A. (2013). Contribution of serine, folate, and glycine metabolism to the ATP, NADPH, and purine requirements for proliferation. Cell metabolism, 17(6), 952-963. [Link]
-
Zhang, W. C., Shyh-Chang, N., Yang, H., Rai, A., Umashankar, S., Ma, S., ... & Ting, D. T. (2012). Glycine decarboxylase activity drives non-small cell lung cancer tumor-initiating cells and tumorigenesis. Cell, 148(1-2), 259-272. [Link]
Probing Protein Architecture: An Application Guide to Carboxyl-Footprinting with Glycine Ethyl Ester
This guide provides a comprehensive overview and detailed protocols for performing carboxyl-footprinting of proteins using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and labeled glycine ethyl ester (GEE). This powerful technique, coupled with mass spectrometry, offers valuable insights into protein higher-order structure, dynamics, and interactions by mapping the solvent accessibility of carboxyl-containing amino acid residues.
Introduction: Unveiling Protein Topography
Understanding the three-dimensional structure of proteins is fundamental to deciphering their function. While high-resolution techniques like X-ray crystallography and NMR spectroscopy provide detailed atomic models, they can be limited by sample constraints and may not capture the dynamic nature of proteins in solution.[1] Mass spectrometry-based protein footprinting has emerged as a rapid and sensitive approach to probe protein conformation in a near-native state.[1][2]
Carboxyl-footprinting specifically targets the side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus of the protein.[1][3][4][5][6] These residues are frequently located on the protein surface and play crucial roles in electrostatic interactions, ligand binding, and enzymatic activity.[1] By covalently modifying solvent-accessible carboxyl groups with GEE, we can create a "footprint" of the protein's surface. Changes in the modification pattern between different states (e.g., unbound vs. ligand-bound) reveal alterations in conformation and identify interaction interfaces.[7]
The primary advantages of this method include its specificity for carboxyl groups, the irreversible nature of the modification, and the use of readily available bench-top reagents.[1][4]
The Chemistry of Covalent Labeling: Mechanism and Rationale
The core of carboxyl-footprinting lies in a carbodiimide-mediated coupling reaction.[8] The water-soluble carbodiimide, EDC, is the key activating agent.
The two-step reaction proceeds as follows:
-
Activation of Carboxyl Groups: EDC reacts with a protein's carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[9][10][11] This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group.[9][10]
-
Nucleophilic Attack by GEE: The primary amine of glycine ethyl ester (GEE) then performs a nucleophilic attack on the activated O-acylisourea intermediate. This results in the formation of a stable amide bond, covalently attaching the GEE label to the protein, and the release of a soluble urea byproduct.[1][9]
To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[9][12][13] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with the primary amine of GEE.[9][12]
Caption: Experimental workflow for GEE carboxyl-footprinting.
Experimental Design and Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible results. Careful consideration of the following parameters is essential.
Reagent Concentrations and Ratios
The concentrations of EDC and GEE must be optimized to achieve sufficient labeling for detection by mass spectrometry without inducing protein unfolding.[1] A significant molar excess of GEE over the protein is used to outcompete any potential protein-protein cross-linking, which can occur if the activated carboxyl group reacts with a primary amine (e.g., from a lysine residue) on another protein molecule.[14]
| Reagent | Typical Molar Excess (over Protein) | Rationale |
| EDC | 500x | To ensure efficient activation of accessible carboxyl groups. |
| GEE | 20,000x | To maximize labeling and minimize protein-protein cross-linking.[1] |
Table 1: Recommended Reagent Ratios for Carboxyl-Footprinting.
Reaction Time and Quenching
Carboxyl-footprinting is a relatively slow reaction compared to some other footprinting methods.[1][6] The reaction time should be carefully controlled to allow for sufficient modification while minimizing the risk of modification-induced conformational changes.[1][4][6] A time course experiment is recommended to determine the optimal labeling window. The reaction is typically quenched by adding a high concentration of a primary amine-containing buffer, such as ammonium acetate or Tris, to consume any unreacted EDC and activated intermediates.[1]
Buffer Conditions
The choice of buffer is critical. It must be free of extraneous primary amines and carboxylates that would compete with the reaction.[14][15] MES buffer at a slightly acidic pH (e.g., pH 5.5-6.5) is often used for the activation step, as it is compatible with EDC chemistry.[1][14]
Structural Integrity Validation
A key assumption of footprinting is that the labeling process itself does not significantly perturb the protein's native structure.[1][4] It is highly recommended to validate the structural integrity of the protein after the labeling reaction. Techniques such as circular dichroism (CD) spectroscopy or hydrogen-deuterium exchange (H/DX) mass spectrometry can be employed to confirm that no major conformational changes have occurred.[1][4][6]
Detailed Experimental Protocol
This protocol provides a general framework for carboxyl-footprinting of a model protein. Optimization may be required for specific protein systems.
Materials and Reagents
-
Protein of interest
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Glycine ethyl ester hydrochloride (GEE)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional)
-
Reaction Buffer: 50 mM MES, pH 6.0
-
Quenching Buffer: 1 M Ammonium Acetate
-
Denaturation/Digestion Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 50 mM Iodoacetamide (IAA)
-
Protease (e.g., Trypsin, Lys-C)
-
LC-MS grade water and solvents
Step-by-Step Procedure
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest at a suitable concentration (e.g., 10-50 µM) in the Reaction Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 50 mM in water) and GEE (e.g., 2 M in water) immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[12]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the GEE stock solution to the desired final concentration.
-
Initiate the reaction by adding the EDC stock solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 5-15 minutes). It is advisable to test a range of incubation times.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of at least 200 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the labeled protein by adding the Denaturation/Digestion Buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to below 2 M.
-
Add the desired protease and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid.
-
Analyze the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 and MS2 spectra.
-
Data Analysis and Interpretation
The goal of the data analysis is to identify the modified peptides and quantify the extent of labeling at each site.
Identification of Labeled Peptides
-
The addition of GEE to an aspartic acid residue results in a mass shift of +85.05 Da, while modification of a glutamic acid residue leads to a mass shift of +99.07 Da.
-
Use proteomic search software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence, specifying the GEE modifications as variable modifications on Asp and Glu residues.
Quantitation of Labeling Extent
-
The extent of modification for a given peptide can be determined by comparing the peak intensities or areas of the labeled and unlabeled peptide ions in the MS1 spectrum.
-
For differential footprinting experiments, isotope-encoded "heavy" and "light" GEE can be used to label the two different protein states. The samples are then mixed and analyzed in a single LC-MS/MS run. The ratio of the heavy to light peptide signals provides a precise measure of the change in solvent accessibility.[3][16]
Caption: Data analysis workflow for carboxyl-footprinting experiments.
Interpretation of Results
-
High Labeling: Residues with a high degree of GEE modification are likely located in solvent-exposed and flexible regions of the protein.
-
Low or No Labeling: Residues with little to no modification are likely buried within the protein core, involved in intramolecular interactions, or part of a protein-ligand or protein-protein interface.
-
Changes in Labeling: A decrease in labeling upon ligand binding or complex formation suggests that the residue is at or near the interaction interface. Conversely, an increase in labeling may indicate a conformational change that exposes a previously buried residue.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no labeling | Inactive EDC (hydrolyzed). | Prepare fresh EDC solution immediately before use. Store EDC desiccated. |
| Buffer contains interfering substances (amines, carboxylates). | ||
| Protein is highly aggregated. | ||
| Protein precipitation | Excessive cross-linking. | Increase the molar excess of GEE. |
| Protein instability under reaction conditions. | ||
| Poor sequence coverage in MS | Inefficient digestion. | Optimize digestion protocol (protease, time, denaturant). |
| Loss of sample during preparation. |
Table 2: Common Troubleshooting Scenarios.
Conclusion
Carboxyl-footprinting with GEE is a versatile and informative technique for probing protein structure and dynamics. By providing residue-level information on solvent accessibility, it complements traditional structural biology methods and offers valuable insights into protein function, ligand binding, and conformational changes. Careful experimental design, optimization, and data analysis are key to obtaining high-quality, interpretable results.
References
-
Zhang, H., Wen, J., Huang, R. Y. C., Blankenship, R. E., & Gross, M. L. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. International Journal of Mass Spectrometry, 312, 78–86. [Link]
-
Zhang, H., Tang, H., & Gross, M. L. (2015). Isotope-Encoded Carboxyl Group Footprinting for Mass Spectrometry-Based Protein Conformational Studies. Journal of The American Society for Mass Spectrometry, 26(12), 2082–2085. [Link]
-
ResearchGate. (n.d.). Mass spectrometry-based carboxyl footprinting of proteins: Method evaluation | Request PDF. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Wecksler, A. T., et al. (2015). Characterizing Monoclonal Antibody Structure by Carboxyl Group Footprinting. Analytical Chemistry, 87(15), 7586–7593. [Link]
-
National Genomics Data Center. (2012, February 15). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. Retrieved from [Link]
-
PubMed. (2012, February 15). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. Retrieved from [Link]
-
PubMed. (2015). Isotope-Encoded Carboxyl Group Footprinting for Mass Spectrometry-Based Protein Conformational Studies. Retrieved from [Link]
-
ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]
-
Xu, G., & Chance, M. R. (2007). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Chemical Reviews, 107(8), 3514–3543. [Link]
-
Zehnder, J. L., & Koshland, D. E. (1995). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Bioconjugate Chemistry, 6(5), 529–536. [Link]
-
Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]
-
ResearchGate. (2015, February 6). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Retrieved from [Link]
-
Kiselar, J. G., & Chance, M. R. (2018). Protein Footprinting: Auxiliary Engine to Power the Structural Biology Revolution. Annual Review of Biophysics, 47, 315–334. [Link]
Sources
- 1. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Footprinting: Auxiliary Engine to Power the Structural Biology Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. OLB-PM-22408386 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. biotium.com [biotium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Isotope-Encoded Carboxyl Group Footprinting for Mass Spectrometry-Based Protein Conformational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Glycine-2-¹³C Ethyl Ester Hydrochloride in Advanced Peptide Synthesis
Preamble: The Significance of Site-Specific Isotopic Labeling in Peptide Science
In the landscape of drug discovery and molecular biology, peptides represent a class of molecules with immense therapeutic potential and intricate biological functions. Understanding their structure, dynamics, and interactions is paramount. Stable Isotope Labeling (SIL) has emerged as a powerful tool, enabling researchers to dissect these molecular properties with high precision. By replacing a naturally abundant atom (like ¹²C) with its heavier, non-radioactive isotope (¹³C), we can introduce a unique spectroscopic signature into the molecule. This signature can be selectively monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Glycine, the simplest amino acid, offers unique conformational flexibility to the peptide backbone. Labeling glycine at its alpha-carbon (Cα) with ¹³C provides a direct and sensitive probe into the local environment and dynamics of the peptide backbone. This guide provides a comprehensive overview and detailed protocols for the strategic use of Glycine-2-¹³C Ethyl Ester Hydrochloride , a versatile precursor for incorporating this isotopic label into synthetic peptides.
The Reagent: Glycine-2-¹³C Ethyl Ester Hydrochloride
This reagent is a derivative of glycine where the Cα is a ¹³C isotope. The amine group is free (as a hydrochloride salt for stability), and the carboxylic acid is protected as an ethyl ester.
-
¹³C Label at Cα (Position 2): This specific placement is crucial for NMR-based structural studies. The Cα is at the heart of the peptide backbone, and its chemical shift is highly sensitive to the local secondary structure (α-helix, β-sheet, etc.) and conformational changes.[1][2]
-
Ethyl Ester Protection: The ethyl ester protects the carboxyl group, preventing it from reacting during the coupling of the glycine's amino group to the growing peptide chain. This protection is typically removed during the final cleavage and deprotection step.[3]
-
Hydrochloride Salt: The HCl salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.
Caption: Chemical structure of Glycine-2-¹³C Ethyl Ester Hydrochloride.
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
While Glycine-2-¹³C Ethyl Ester Hydrochloride is well-suited for solution-phase synthesis, its incorporation into the more common and efficient Solid-Phase Peptide Synthesis (SPPS) workflow requires N-α-protection. The standard building block for SPPS would be Fmoc-Glycine-2-¹³C-OH . The following protocol details the incorporation of this standard building block, which represents the most robust and widely practiced method.
The SPPS process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of Fmoc-Glycine-2-¹³C-OH via SPPS
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for producing a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Glycine-2-¹³C-OH)
-
Coupling/Activation Reagents: HBTU, HATU, or DIC/Oxyma Pure (See Table 1)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Kaiser Test Kit
Table 1: Common Coupling Reagents for SPPS
| Reagent Abbreviation | Full Name | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, fast coupling with minimal racemization. A widely used standard. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, especially useful for sterically hindered amino acids. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective carbodiimide activation; Oxyma is a superior alternative to HOBt, reducing side reactions.[5] |
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (if not glycine) to the resin using a standard coupling protocol (e.g., 4 eq. Fmoc-AA-OH, 3.95 eq. HBTU, 8 eq. DIPEA in DMF for 2 hours).
-
Fmoc Deprotection:
-
Drain the vessel and wash the resin with DMF (3x).
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.
-
Add fresh deprotection solution and agitate for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Causality: The Fmoc group is base-labile. Piperidine, a secondary amine base, removes it, exposing the N-terminal amine for the next coupling reaction.[4] Thorough washing is critical as residual piperidine will neutralize the subsequent activated amino acid.
-
-
Incorporation of the ¹³C-Labeled Glycine:
-
Activation: In a separate vial, dissolve Fmoc-Glycine-2-¹³C-OH (3 eq. relative to resin loading) and an activator like HBTU (2.95 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Expertise Note: Pre-activation ensures the formation of the active O-acylisourea ester before it is introduced to the resin-bound amine, maximizing coupling efficiency. Glycine is not prone to racemization, but this practice is critical for chiral amino acids.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. A blue/purple color indicates the presence of free primary amines (incomplete reaction), while a yellow/colorless result signifies a complete coupling.
-
Trustworthiness: This in-process control is essential. If the test is positive, the coupling step should be repeated before proceeding to ensure the homogeneity of the final peptide product.
-
-
Iterative Cycles: Repeat steps 3 (Deprotection) and 4 (Coupling) for each subsequent amino acid in the sequence until the full peptide is assembled.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin extensively with DMF, then DCM, and dry it under vacuum.
-
Add the cold cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu). Scavengers like TIS and water are included to "trap" reactive cations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Purification and Analysis
Protocol 2: Peptide Purification and Characterization
-
Precipitation and Washing:
-
Reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient.
-
Collect fractions corresponding to the major peak and confirm their identity via analytical LC-MS.
-
-
Characterization and Quality Control:
-
Mass Spectrometry: Analyze the purified peptide using ESI-MS or MALDI-TOF. The observed mass should match the theoretical mass. The incorporation of a single ¹³C atom will result in a mass increase of 1.00335 Da compared to its unlabeled counterpart.
-
NMR Spectroscopy: For structural and dynamic studies, ¹³C NMR is the primary analytical method. The presence of the enriched ¹³C-Gly at the Cα position will yield a strong, distinct signal in the ¹³C spectrum, typically between 40-45 ppm.[6] This signal can then be used in more advanced 2D and 3D NMR experiments to probe the peptide's structure and interactions.[7]
-
Table 2: Example Mass Spectrometry Data for a Hypothetical Peptide (Ala-Gly-Leu)
| Peptide Sequence | Isotopic Label | Theoretical Mass (Monoisotopic) | Expected Observed Mass [M+H]⁺ |
| Ala-Gly-Leu | Unlabeled | 287.1848 | 288.1921 |
| Ala-[¹³Cα-Gly]-Leu | ¹³C-Labeled | 288.1882 | 289.1955 |
Concluding Remarks
The use of Glycine-2-¹³C Ethyl Ester Hydrochloride, typically after N-α-Fmoc protection, provides a robust and precise method for introducing a powerful spectroscopic probe into a synthetic peptide. This site-specific label is invaluable for researchers in drug development and structural biology, enabling detailed investigation of peptide conformation, dynamics, and molecular interactions. The protocols and principles outlined in this guide provide a framework for the successful synthesis, purification, and analysis of ¹³C-labeled peptides, ensuring data of the highest quality and integrity.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
- Process for the synthesis of peptides.
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. National Institutes of Health (NIH). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]
-
Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Publishing. [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central - NIH. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Silantes. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
Sources
- 1. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Low incorporation of Glycine-2-13C Ethyl Ester Hydrochloride in cells
Welcome to the technical support resource for researchers utilizing Glycine-2-13C Ethyl Ester Hydrochloride for stable isotope labeling experiments. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and ensure the success of your metabolic labeling studies.
Introduction to Isotope Labeling with Glycine-2-13C Ethyl Ester Hydrochloride
Glycine-2-13C Ethyl Ester Hydrochloride is a stable isotope-labeled compound used to trace glycine metabolism and its downstream pathways within cells.[1][2][3][4] As a cell-permeable prodrug, it is designed to cross the cell membrane, whereupon intracellular esterases hydrolyze the ethyl ester, releasing 13C-labeled glycine into the cellular machinery. This labeled glycine is then incorporated into proteins and other metabolites, allowing for quantitative analysis of metabolic flux via mass spectrometry.[1][5][6]
However, achieving efficient and consistent incorporation can be challenging. This guide addresses the most common issue reported by researchers: low incorporation of the 13C label.
F.A.Q. - Frequently Asked Questions
Q1: Why use the ethyl ester form of 13C-glycine instead of the free acid?
The ethyl ester modification increases the lipophilicity of the glycine molecule, which can facilitate its transport across the cell membrane. The expectation is that once inside the cell, ubiquitous intracellular esterases will cleave the ester bond, releasing the 13C-glycine for metabolic use.[7]
Q2: How long does it take to achieve maximum labeling in my cell culture?
For protein incorporation, complete labeling in actively dividing cells typically requires at least five cell doublings.[8] This allows for the turnover of existing unlabeled proteins and synthesis of new proteins with the labeled amino acid. For tracking into other metabolic pathways, the timeframe can be much shorter and should be determined empirically through a time-course experiment.
Q3: Can Glycine-2-13C Ethyl Ester Hydrochloride be used in any cell line?
While broadly applicable, the efficiency of uptake and hydrolysis can be cell-line dependent.[7] This is primarily due to variations in the expression and activity of membrane transporters and intracellular esterases. It is recommended to perform a pilot experiment to validate its use in your specific cell model.
Q4: My mass spectrometry results show low 13C enrichment. What are the primary suspects?
Low enrichment is the most common challenge. The primary causes can be grouped into three categories:
-
Compound Integrity & Delivery: Issues with the hydrolysis of the ethyl ester either before or after cell entry.
-
Cellular Factors: The metabolic state of the cells, including transporter expression and competing metabolic pathways.
-
Experimental & Culture Conditions: Components in the cell culture medium or experimental procedures that interfere with labeling.
Each of these is addressed in detail in the Troubleshooting Guide below.
In-Depth Troubleshooting Guide: Low Incorporation
This section provides a structured approach to diagnosing and resolving the root causes of poor labeling efficiency.
Problem 1: Inefficient Hydrolysis of the Ethyl Ester
For the 13C label to be utilized, the ethyl ester must be cleaved to release free glycine. Failure to do so is a critical point of failure.
Potential Cause 1.1: Insufficient Intracellular Esterase Activity
Scientific Rationale: The conversion of Glycine-2-13C Ethyl Ester to 13C-Glycine is dependent on the activity of intracellular carboxylesterases.[7] While these enzymes are generally considered ubiquitous, their expression levels and activity can vary significantly between cell types and even with changing culture conditions. Low esterase activity will result in the accumulation of the labeled compound in its ester form, which cannot be utilized in metabolic pathways.
Troubleshooting Protocol:
-
Confirm Esterase Activity: Perform a cell-based esterase activity assay. A common method involves using a fluorogenic substrate like fluorescein diacetate (FDA). Live cells with active esterases will cleave the acetate groups, releasing fluorescent fluorescein, which can be quantified.
-
Compare with Free 13C-Glycine: Run a parallel experiment using free Glycine-2-13C. If you observe high incorporation with the free amino acid but not the ethyl ester, it strongly points to an issue with hydrolysis.
-
Consider Cell Line Alternatives: If esterase activity is confirmed to be low in your chosen cell line, consider whether an alternative cell line known for higher metabolic activity might be suitable for your research question.
Potential Cause 1.2: Premature Hydrolysis in Culture Medium
Scientific Rationale: Fetal Bovine Serum (FBS) is a standard supplement in cell culture media and is known to contain active esterases.[9][10] If the Glycine-2-13C Ethyl Ester is hydrolyzed in the medium before it enters the cells, the resulting charged 13C-glycine molecule may have a lower efficiency of transport into the cell compared to its more lipophilic ester form.
Troubleshooting Protocol:
-
Test Medium Stability: Incubate the Glycine-2-13C Ethyl Ester Hydrochloride in your complete cell culture medium (including FBS) at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours) without cells. Analyze the supernatant at each time point by LC-MS to quantify the ratio of the ethyl ester to the free acid form.
-
Use Dialyzed or Charcoal-Stripped FBS: These types of serum have reduced levels of small molecules and some proteins, which can lower the exogenous esterase activity.[11][12] It is best practice for most stable isotope labeling studies to use dialyzed FBS to avoid unlabeled amino acids present in standard FBS from competing with your labeled tracer.[11]
-
Reduce Serum Concentration: If permissible for your cell line, reducing the FBS concentration can lower the overall esterase activity in the medium. Be sure to verify that this does not negatively impact cell health.
Workflow: Diagnosing Hydrolysis Issues
Below is a DOT language script for a diagram illustrating the decision-making process for troubleshooting hydrolysis problems.
Caption: A generalized workflow for stable isotope labeling experiments.
Summary of Key Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Action | Reference |
| Cell Line | Low intrinsic esterase activity; altered glycine metabolism. | Perform esterase activity assay; test a different cell line. | [7] |
| Culture Medium | Premature hydrolysis of ester; competition from unlabeled glycine. | Use dialyzed FBS; use glycine-free base medium. | [11][12] |
| Serum (FBS) | Contains esterases and unlabeled amino acids. | Use dialyzed or charcoal-stripped FBS; reduce FBS concentration. | [9][11] |
| Cell Health | Altered metabolism in stressed or senescent cells. | Use cells in log phase; monitor morphology. | |
| Passage Number | Genetic and metabolic drift over time. | Maintain a low and consistent passage number for all experiments. | [13][14][15] |
| Incubation Time | Incomplete protein turnover. | Ensure at least 5 cell doublings for complete labeling of proteins. | [8] |
References
-
Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium. PubMed. Available at: [Link]
-
Esterase activity of biosynthesis and hydrolysis of ethyl esters by 8 LAB strains. ResearchGate. Available at: [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Available at: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. Available at: [Link]
-
Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC - NIH. Available at: [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications. Available at: [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. Available at: [Link]
-
Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. MDPI. Available at: [Link]
-
Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. PMC - NIH. Available at: [Link]
-
Profiling the metabolism of human cells by deep 13C labeling. PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC - NIH. Available at: [Link]
-
Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. ResearchGate. Available at: [Link]
-
Esterase activity of bovine serum albumin up to 160°C: A new benchmark for biocatalysis. ResearchGate. Available at: [Link]
-
passage number effects in cell lines - TECHNICAL DOCUMENTS. Corning. Available at: [Link]
-
Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. PubMed. Available at: [Link]
-
Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion. PMC - NIH. Available at: [Link]
-
Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells. Cell Physiol Biochem. Available at: [Link]
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. Available at: [Link]
-
Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PMC - PubMed Central. Available at: [Link]
-
Relative activity of ester hydrolysis after incubation with known... ResearchGate. Available at: [Link]
-
Analysis of 13C labeling amino acids by capillary electrophoresis - High resolution mass spectrometry in developing flaxseed. PubMed. Available at: [Link]
-
(PDF) Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. ResearchGate. Available at: [Link]
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]
-
Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Signal with 13C Labeled Standards in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding poor signal intensity of 13C-labeled internal standards (IS) in mass spectrometry (MS). As your virtual Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to solve complex analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about using 13C-labeled standards and the nature of signal loss.
Q1: I've spiked my 13C-labeled internal standard, but the signal is extremely low or non-existent. What is the most common reason for this?
A weak or absent signal from a 13C-labeled IS is one of the most common issues in LC-MS analysis. The primary culprits are typically ion suppression from matrix components, incorrect standard concentration, or suboptimal instrument parameters.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the standard in the MS source, reducing its signal intensity.[2][3] It is crucial to systematically investigate each potential cause, from sample preparation to instrument settings.
Q2: Why are 13C-labeled standards considered the "gold standard" over deuterium (2H) labeled standards?
13C-labeled standards are considered superior for quantitative analysis because their physicochemical properties are virtually identical to the unlabeled analyte.[4][5] This ensures they co-elute perfectly during chromatography.[6][7] Deuterated standards, while often cheaper, can exhibit a slight shift in retention time (the "deuterium isotope effect"), causing them to elute separately from the analyte.[8][9] This separation means the analyte and the standard can experience different degrees of ion suppression, compromising the accuracy of quantification.[8] Furthermore, 13C labels are chemically stable and do not undergo the back-exchange that can sometimes occur with deuterium labels in certain solvents or conditions.[4][10][11]
Table 1: Comparison of 13C vs. 2H Labeled Internal Standards
| Feature | 13C-Labeled Standard | 2H (Deuterated) Labeled Standard | Rationale & Impact |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the analyte. | Variable: Can exhibit retention time shifts. | Perfect co-elution ensures both analyte and IS experience the exact same matrix effects, leading to more accurate correction.[5][6][7] |
| Isotopic Stability | High: No risk of isotopic exchange. | Moderate: Risk of H/D back-exchange in certain conditions. | 13C stability ensures the integrity of the standard throughout sample prep and analysis.[4][10] |
| Matrix Effect Compensation | Superior: Accurately tracks and compensates for suppression/enhancement. | Good to Poor: Less accurate if retention time shifts occur. | Inaccurate compensation by 2H standards can lead to poor precision and biased quantitative results.[8] |
| Cost & Availability | Generally higher cost and less available.[12] | Generally lower cost and more widely available.[11] | The analytical advantages of 13C standards often justify the higher cost for regulated bioanalysis and critical studies. |
Q3: What is "ion suppression" and how does it specifically affect my 13C standard?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte (in this case, your 13C-IS) in the mass spectrometer's ion source.[2][3] It is most prevalent in electrospray ionization (ESI).[3] The phenomenon occurs when co-eluting matrix components (e.g., salts, phospholipids, metabolites) compete with the IS for access to the droplet surface where charge is transferred, or they alter the droplet's physical properties (e.g., surface tension, viscosity), hindering the desolvation process.[13] Even though the 13C-IS is designed to compensate for this effect on the native analyte, severe suppression can reduce the IS signal to a level that is too low for reliable detection, making quantification impossible.
Part 2: Systematic Troubleshooting Guide
A poor signal from your 13C-labeled standard is a symptom, not the root cause. Use the following workflow and detailed Q&A to diagnose the problem systematically.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting poor 13C IS signal.
Phase 1: Standard Integrity and Instrument Settings
First, rule out simple errors related to the standard itself or the instrument's configuration.
Q4: My signal is low across all samples, including neat solutions. Could the concentration of my standard be wrong?
Answer: Yes, this is a common and critical starting point. An error in the initial stock solution preparation or subsequent dilutions is a frequent cause of consistently low signal.
Causality: The signal intensity in a mass spectrometer is directly proportional to the concentration of the analyte being ionized, assuming you are within the linear dynamic range of the detector.[1] If the concentration of the IS spiked into the sample is too low, the resulting signal may be indistinguishable from baseline noise.
Troubleshooting Steps:
-
Recalculate All Dilutions: Double-check every calculation from the solid standard to the final working solution. Ensure correct units and dilution factors were used.
-
Prepare a Fresh Stock: Do not trust a stock solution that has been stored for a long time or prepared by someone else without verification. Prepare a fresh stock solution from the original source material.
-
Direct Infusion Analysis: Prepare a simple dilution of your new 13C-IS working solution in a clean solvent (e.g., 50:50 acetonitrile:water). Infuse this directly into the mass spectrometer using a syringe pump. This bypasses the LC system and any matrix effects, confirming if the standard itself can produce a strong signal at the expected concentration. If the signal is strong here, the issue lies within your sample matrix or LC method. If it is still weak, the standard's purity or stated concentration may be incorrect.
Q5: I've confirmed my concentration is correct. Could my 13C-labeled standard have degraded?
Answer: Absolutely. While 13C-labeled standards are generally very stable, chemical stability is not guaranteed indefinitely and depends on the molecule's structure and storage conditions.
Causality: Degradation reduces the concentration of the intact standard, leading to a weaker signal. This can be caused by improper storage (e.g., exposure to light for photosensitive compounds, wrong temperature), repeated freeze-thaw cycles, or instability in the storage solvent.[4]
Troubleshooting Steps:
-
Review Storage Conditions: Check the manufacturer's certificate of analysis or technical data sheet for recommended storage temperature, solvent, and light sensitivity. Compare this with how the standard has been stored.
-
Analyze an Aged vs. Fresh Sample: If possible, compare the signal from your current working solution to a freshly prepared solution from a new, unopened vial of the standard. A significant drop in signal points to degradation.
-
LC-MS Peak Purity Check: Inject a high-concentration solution of your standard. Look for the appearance of new peaks in the chromatogram that could be degradation products.
Q6: My standard is fine in a neat solution, but the signal is poor in samples. Are my MS settings incorrect?
Answer: Yes, suboptimal instrument parameters are a major cause of poor sensitivity. Settings that work for one compound may not be ideal for another, and they must be optimized for the 13C-labeled IS specifically.
Causality: The efficiency of ion generation, transmission, and detection is highly dependent on voltages and temperatures in the ion source, as well as collision energies in the collision cell (for MS/MS).[1][14] Without proper optimization, the majority of your standard may never be efficiently ionized or detected.
Troubleshooting Steps:
-
Tune and Calibrate: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's protocol.[1][15] This ensures fundamental performance and mass accuracy.
-
Compound-Specific Optimization: Using a solution of your 13C-IS, optimize the following key parameters:
-
Ion Source: Capillary voltage, nebulizer gas pressure, drying gas flow and temperature.
-
MS/MS Transition (MRM): Find the most stable and intense precursor-to-product ion transition. Optimize the collision energy (CE) and cell exit potential (CXP) to maximize the signal for this transition.
-
-
Check Dwell Time: In a multi-analyte panel, ensure the dwell time for the 13C-IS transition is sufficient. A very short dwell time can lead to a noisy, poorly defined peak with low intensity.
Phase 2: Investigating and Mitigating Matrix Effects
If the standard and instrument are performing correctly, the problem almost certainly lies with ion suppression from the sample matrix.
Q7: How can I definitively prove that ion suppression is causing my low signal?
Answer: You can quantify the extent of ion suppression using a post-extraction spike experiment. This is a critical step in method development and troubleshooting.[16]
Causality: This experiment compares the signal of the IS in a clean solution to its signal when spiked into a blank matrix extract after all sample preparation steps. Since the IS is added post-extraction, any signal loss cannot be due to poor extraction recovery and is therefore attributable to matrix effects.[3]
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the 13C-IS into a clean injection solvent at the final concentration used in your assay.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine with no analyte or IS) through your entire extraction procedure. In the final step, spike the 13C-IS into the processed extract to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the 13C-IS into the blank matrix before starting the extraction procedure. This sample is used to assess recovery, not the matrix effect itself.
-
-
Analyze and Calculate:
-
Inject and analyze multiple replicates (n=3-5) of Set A and Set B.
-
Calculate the average peak area for each set.
-
Calculate the Signal Suppression/Enhancement (SSE) using the following formula: SSE (%) = (Avg. Peak Area of Set B / Avg. Peak Area of Set A) * 100
-
-
Interpret the Results:
-
SSE ≈ 100%: No significant matrix effect.
-
SSE < 100%: Ion Suppression. An SSE of 20% means 80% of your signal is lost to suppression.
-
SSE > 100%: Ion Enhancement.
-
Visualizing Ion Suppression
Caption: Competition from matrix components reduces ionization efficiency.
Q8: I've confirmed severe ion suppression. What are the best strategies to reduce it?
Answer: The goal is to remove the interfering matrix components before they reach the mass spectrometer. This involves improving your sample preparation method.
Causality: Complex biological matrices contain high concentrations of salts, phospholipids, and proteins that are notorious for causing ion suppression.[16] A simple "dilute-and-shoot" or protein precipitation method may not be sufficient.
Recommended Strategies:
-
Solid-Phase Extraction (SPE): SPE provides a much more thorough cleanup than simple protein precipitation. By using a sorbent that selectively retains your analyte and IS while allowing interfering compounds to be washed away, you can significantly reduce matrix effects.[17]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for separating analytes from polar matrix components like salts. Optimizing the solvent choice and pH is critical for good recovery.
-
Phospholipid Removal Plates: If phospholipids are the main issue (common in plasma analysis), specialized removal plates or cartridges can be used to specifically eliminate them from the extract.
Phase 3: Chromatographic Optimization
If improved cleanup is insufficient or impractical, you can use chromatography to separate your standard from the source of the ion suppression.
Q9: Can I solve my ion suppression problem by just changing my LC method?
Answer: Yes, this is a powerful strategy. Even with an excellent internal standard, the best approach is to avoid ion suppression altogether by chromatographically separating the analyte/IS peak from the interfering matrix components.[18]
Causality: Ion suppression only occurs when the interfering compound is in the ion source at the same time as your 13C-IS. By adjusting the LC method, you can shift the retention time of your standard so that it elutes in a "cleaner" region of the chromatogram where no suppression is occurring.
Troubleshooting Steps:
-
Identify the Suppression Zone: Perform the post-column infusion experiment described by others.[16] This involves infusing your 13C-IS at a constant rate post-column while injecting an extracted blank matrix sample. A dip in the baseline signal of the IS indicates the retention time window where ion suppression is occurring.
-
Modify Chromatographic Conditions:
-
Change Gradient: Adjust the slope of your mobile phase gradient to improve separation.
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) to alter selectivity and move the IS away from the interference.
-
Use a Divert Valve: If the suppression is caused by early-eluting, highly polar compounds (like salts), program a divert valve to send the initial column flow to waste before directing it to the MS source at a later time point.
-
By systematically working through these phases, you can effectively diagnose and resolve the root cause of poor signal from your 13C-labeled internal standards, leading to more accurate and reliable quantitative results in your mass spectrometry assays.
References
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9366–9374. [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Ion Suppression for 13C-Labeled Internal Standards. BenchChem.
- BenchChem. (2025).
- ResearchGate. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. CIL.
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
-
Ye, X., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]
- D'Aco, K., & Wallace, F. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
- Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Semantic Scholar.
- Hope, D. (n.d.). Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]
-
Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. [Link]
- ResearchGate. (2015). Can anyone tell me what is a good condition for analysis 13C- glucose by using Mass spectrometer MS?
- BenchChem. (2025). Technical Support Center: Improving Mass Accuracy for 13C-Labeled Metabolites. BenchChem.
- ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- K.C., B., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- Dolan, J. W. (2015). Internal Standard Calibration Problems.
- Landvatter, S. W. (2013).
- Thermo Fisher Scientific. (n.d.). Mass Spectrometry Standards and Calibrants Support—Troubleshooting. Thermo Fisher Scientific.
- Ramin, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- George, L., et al. (2022).
- Cayman Chemical. (n.d.). Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical.
- Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management.
- Adu-Ampratwum, D., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments.
- LIBIOS. (n.d.). 13C Labeled internal standards. LIBIOS.
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
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Technical Support Center: Isotope-Labeled Amino Acid Integrity in Cell Culture
A Guide to Preventing Metabolic Conversion for Researchers
Welcome to the technical support center for ensuring the fidelity of stable isotope labeling in your cell culture experiments. As a Senior Application Scientist, I've designed this guide to provide you with not only protocols but also the underlying scientific rationale to troubleshoot and prevent the metabolic conversion of your expensive and precious labeled amino acids. Inaccurate quantification due to unforeseen metabolic flux can compromise entire studies, and this resource is structured to help you maintain the integrity of your data.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers have when encountering or seeking to prevent amino acid conversion.
Q1: What is metabolic amino acid conversion and why is it a problem in isotope labeling studies?
A1: Metabolic amino acid conversion is the intracellular transformation of one amino acid into another. In the context of stable isotope labeling experiments like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), this is a significant issue. For instance, if you are labeling your cells with "heavy" arginine (e.g., ¹³C₆, ¹⁵N₄-Arg), and the cell metabolizes it into "heavy" proline, any proline-containing peptides will show a mixed isotopic signature. This splits the "heavy" peptide ion signal in the mass spectrometer, leading to the underestimation of the protein's abundance and compromising the accuracy of quantitative proteomics.[1][2][3]
Q2: Which labeled amino acids are most commonly affected by metabolic conversion?
A2: The most widely reported and problematic conversion is that of arginine to proline .[1][2][3] However, other conversions can also occur, particularly involving amino acids that are central to metabolic hubs. These include:
-
Glutamine to Glutamate: A very common conversion catalyzed by glutaminase.[4][5]
-
Branched-Chain Amino Acids (BCAAs) like Leucine: Leucine can be reversibly transaminated to its corresponding α-ketoacid, α-ketoisocaproate (KIC).[6] This is part of the normal catabolism of BCAAs.
-
Alanine: Can be synthesized from pyruvate, a central metabolite, leading to dilution of the labeled alanine pool.
Q3: How can I detect if metabolic conversion is happening in my experiment?
A3: The primary method of detection is careful examination of your mass spectrometry data. For the classic arginine-to-proline conversion, you will observe satellite isotopic clusters for the "heavy" proline-containing peptides.[1][7] This means that instead of a single "heavy" peak, you will see multiple peaks corresponding to the incorporation of one or more heavy proline residues that were converted from the heavy arginine. Specialized SILAC analysis software can also help to identify and, in some cases, computationally correct for this conversion.[7]
Q4: Is it possible to completely prevent these conversions?
A4: In many cases, yes, or at least reduce them to undetectable levels. The strategies generally involve either providing an excess of the unlabeled "product" amino acid to create a negative feedback loop on the synthesis pathway or using specific enzyme inhibitors. For example, supplementing the medium with unlabeled proline is a highly effective way to prevent labeled arginine from being converted to labeled proline.[2][3][8]
Troubleshooting Guide: Diagnosing and Solving Conversion Issues
This section provides a more in-depth, problem-oriented approach to tackling metabolic conversion.
Issue 1: Inaccurate Quantification of Arginine-Labeled, Proline-Containing Peptides
-
Symptoms:
-
Root Cause Analysis: The cell is actively converting the labeled arginine you've supplied into labeled proline. This occurs via the urea cycle and related pathways where arginine is catabolized to ornithine, which can then be converted to proline.[9][10] This is particularly prevalent in some cell lines.
-
Solution: Media Supplementation with L-Proline By providing an excess of unlabeled L-proline in the culture medium, you can leverage the cell's natural feedback mechanisms to inhibit the de novo synthesis of proline from arginine.
Protocol 1: L-Proline Supplementation in SILAC Media
-
Prepare SILAC Media: Prepare your "light" and "heavy" SILAC media as you normally would, using a base medium deficient in arginine and lysine and supplementing with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids from the serum.
-
Prepare Proline Stock: Create a sterile stock solution of L-proline (e.g., 20 g/L in sterile PBS).
-
Supplement Media: Add the sterile L-proline stock solution to both your "light" and "heavy" SILAC media to achieve a final concentration of 200 mg/L .[2][3][7][8]
-
Sterile Filtration: Filter-sterilize the final media preparations using a 0.22 µm filter.
-
Cell Culture: Culture your cells in the proline-supplemented media for at least five cell doublings to ensure full adaptation and labeling before beginning your experiment.[7][11]
Data Summary: Effect of L-Proline on Arginine-to-Proline Conversion
L-Proline Concentration (mg/L) Average Signal from Converted Proline (%) 0 28% 50 9% 100 3% 200 Undetectable Data adapted from studies in HeLa cells, demonstrating a clear dose-dependent inhibition.[7]
Workflow for Preventing Arginine-to-Proline Conversion
Caption: Troubleshooting workflow for arginine-to-proline conversion.
-
Issue 2: Dilution of Labeled Alanine or Glutamate Pools
-
Symptoms:
-
Lower than expected incorporation of labeled alanine or glutamate.
-
Inconsistent heavy-to-light ratios for peptides containing these amino acids.
-
-
Root Cause Analysis: Alanine and glutamate are central players in cellular metabolism and are readily synthesized and interconverted. Alanine can be generated from pyruvate via alanine aminotransferase (ALT) , and glutamate can be synthesized from α-ketoglutarate. Labeled glutamine is also rapidly converted to glutamate by glutaminase (GLS) . This de novo synthesis or rapid conversion dilutes your isotopically labeled pool with unlabeled amino acids.
-
Solution: Inhibition of Transaminases For specific cases, enzymatic inhibitors can be employed. L-cycloserine is an inhibitor of several aminotransferases, with a notable inhibitory effect on alanine aminotransferase.
Protocol 2: Inhibition of Alanine Aminotransferase with L-Cycloserine
-
Determine Optimal Concentration: The effective concentration can be cell-line dependent. Start with a titration experiment. A concentration of 50 µM L-cycloserine has been shown to inhibit alanine aminotransferase activity by approximately 90% in rat hepatocytes with minimal effect on aspartate aminotransferase.[12][13]
-
Pre-incubation: For maximal effect, pre-incubate the cells with L-cycloserine in the absence of substrates for 20-30 minutes.[12]
-
Introduce Labeled Amino Acid: After pre-incubation, introduce your media containing the labeled alanine.
-
Monitor Cell Health: Be aware that interfering with central metabolic pathways can affect cell viability. Monitor your cells for any signs of stress or death.
Metabolic Pathway of Arginine to Proline Conversion
Caption: Simplified pathway of arginine conversion to proline.
-
Issue 3: Interconversion of Branched-Chain Amino Acids (BCAAs)
-
Symptoms:
-
Unexpected labeling patterns in leucine, isoleucine, or valine.
-
Difficulty in quantifying proteins rich in BCAAs.
-
-
Root Cause Analysis: BCAAs undergo reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) forms.[6][14] These enzymes swap the amino group from a BCAA to α-ketoglutarate, forming glutamate and the corresponding branched-chain α-keto acid (BCKA). This process is fundamental to BCAA metabolism.
-
Solution: A Note on BCAT Inhibition While inhibitors for BCATs exist, their use in cell culture for preventing conversion is complex. Gabapentin, for example, is known to inhibit BCAT1, but often requires high concentrations (in the mM range) that may have off-target effects on cell proliferation.[15][16][17] Its use should be carefully validated for your specific cell line and experimental goals, and it may not be a straightforward solution for routine SILAC experiments. A more practical approach is often to choose a different labeled amino acid if BCAA conversion is a significant and unavoidable problem in your system.
Branched-Chain Amino Acid (BCAA) Transamination Pathway
Caption: Reversible transamination of BCAAs by BCAT enzymes.
References
-
Bendall, S. C., Hughes, C. S., Stewart, M. H., Doble, B., Bhatia, M., & Lajoie, G. A. (2008). Metabolic conversion of isotope-coded arginine to proline in SILAC experiments. Molecular & Cellular Proteomics, 7(9), 1607–1617. [Link]
-
National Center for Biotechnology Information. (n.d.). Arginine and Proline Metabolism Pathway. PubChem. [Link]
-
Bendall, S. C., Hughes, C. S., Stewart, M. H., Doble, B., Bhatia, M., & Lajoie, G. A. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1607–1617. [Link]
-
Wikipedia. (2023). Arginine and proline metabolism. [Link]
-
ResearchGate. (n.d.). Schematic metabolic pathway of BCAAs in human. [Link]
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Bendall, S. C., Hughes, C. S., Stewart, M. H., Doble, B., Bhatia, M., & Lajoie, G. A. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1607–1617. [Link]
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ResearchGate. (n.d.). Branched-chain amino acid metabolism. [Link]
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Janski, A. M., & Cornell, N. W. (1980). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 186(2), 423–429. [Link]
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Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]
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ResearchGate. (n.d.). Schematic of branched-chain amino acid metabolism. [Link]
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Turovsky, E. A., et al. (2010). Hypoosmotic swelling modifies glutamate-glutamine cycle in the cerebral cortex and in astrocyte cultures. Journal of Neurochemistry. [Link]
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Fabbri, E., et al. (2019). Cycloserine enantiomers are reversible inhibitors of human alanine:glyoxylate aminotransferase: implications for Primary Hyperoxaluria type 1. Biochemical Journal. [Link]
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Sivanand, S., & Vander Heiden, M. G. (2020). Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. Cancers. [Link]
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ResearchGate. (n.d.). Concentration-dependence for inhibition by L- cycloserine or AMB of AlaA T and AspA T in hepatocytes. [Link]
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Kanehisa Laboratories. (n.d.). KEGG Arginine and proline metabolism. [Link]
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Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link]
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Cell Culture in SILAC media. (n.d.). [Link]
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White, P. J., & Newgard, C. B. (2019). Branched Chain Amino Acids. Comprehensive Physiology. [Link]
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Svineng, G., et al. (2019). Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1). Scientific Reports. [Link]
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Catalyst University. (2017, April 21). Proline, Arginine Biosynthesis [Video]. YouTube. [Link]
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. [Link]
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Zhang, M., et al. (2022). Inhibitory Effects of Gabapentin on the Proliferation and Cell Motility of Hepatocellular Carcinoma Cells. Briefings in Bioinformatics. [Link]
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Goto, M., et al. (2005). Structural determinants for branched-chain aminotransferase isozyme-specific inhibition by the anticonvulsant drug gabapentin. Journal of Biological Chemistry. [Link]
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Willems, L., et al. (2014). Inhibiting glutamine uptake represents an attractive new strategy for treating acute myeloid leukemia. Blood. [Link]
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Wikipedia. (2024). Gabapentin. [Link]
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ResearchGate. (n.d.). Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity. [Link]
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ResearchGate. (n.d.). Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1). [Link]
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GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. [Link]
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Dieterich, D. C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. [Link]
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Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology. [Link]
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
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Xia, T., et al. (2022). A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation. Journal of the American Society for Mass Spectrometry. [Link]
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Goldberg, A. L., & Odessey, R. (1972). Inhibition of amino acid transaminases by L-cycloserine. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry. [Link]
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Franco, T. M. A., et al. (2017). Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine. ACS Chemical Biology. [Link]
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Meston, D. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
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Tague, N., et al. (2021). Programming post-translational control over the metabolic labeling of cellular proteins with a non-canonical amino acid. Nature Communications. [Link]
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Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]
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Lin, M. T., et al. (2012). A rapid and robust method for selective isotope labeling of proteins. Journal of Magnetic Resonance. [Link]
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Calculating isotopic enrichment for quantitative analysis
Welcome to the technical support center for quantitative analysis using isotopic enrichment. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry workflows. Here, you will find practical, in-depth answers to common challenges and questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the calculation of isotopic enrichment, providing potential causes and actionable solutions.
Issue 1: Calculated Isotopic Enrichment is Inaccurate or Non-linear
You've performed a stable isotope labeling experiment, but the calculated enrichment values are inconsistent, showing poor linearity with dilution series or yielding values that are biologically implausible.
Potential Causes & Solutions
-
Overlooking Natural Isotope Abundance: This is the most common pitfall. Every element exists as a mixture of stable isotopes. For instance, carbon is about 98.9% ¹²C and 1.1% ¹³C.[1] When you analyze a sample, the mass spectrometer detects both the heavy isotopes you introduced experimentally and those that occur naturally.[1][2] This overlap leads to an overestimation of enrichment if not corrected.[2]
-
Solution: You must computationally correct your raw mass spectrometry data to remove the contribution of naturally abundant isotopes.[2][3] This process, often called Natural Abundance Correction, deconvolutes the measured mass isotopomer distribution (MID) to isolate the signal from your isotopic tracer.[1][2] Several software tools, such as IsoCorrectoR, are available for this purpose.[4][5]
-
-
Incomplete Isotopic Labeling (in Metabolic Labeling): In techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), it is assumed that the labeled amino acids have been fully incorporated into cellular proteins. However, factors like insufficient incubation time, high basal arginase activity, or issues with primary cells can lead to incomplete labeling.[6]
-
Solution: Verify the completeness of labeling by analyzing a protein digest from a "heavy"-labeled-only sample. The peptides should show >99% incorporation of the heavy amino acid. If labeling is incomplete, extend the cell culture duration in the labeled medium. For persistent issues, consider a label-swap replication strategy, which can help correct for experimental errors.[6]
-
-
Tracer Impurity: The isotopic purity of your labeled substrate might not be 100%. For example, a U-¹³C₆ glucose tracer may contain a small percentage of molecules with fewer than six ¹³C atoms.
-
Instrumental Non-linearity: At very high or very low signal intensities, the detector response of the mass spectrometer may not be linear.[7]
-
Solution: Prepare a dilution series of a known standard to test the linearity of your instrument's response across the expected concentration range of your analyte. If non-linearity is observed, adjust your sample concentrations to fall within the linear range or use a calibration curve.[8]
-
Issue 2: Unexpected or Complex Isotope Patterns in Mass Spectra
The observed isotopic distribution in your mass spectrum is more complex than anticipated, making it difficult to quantify enrichment.
Potential Causes & Solutions
-
Metabolic Crossover or Arginine-to-Proline Conversion: In metabolic labeling studies, labeled atoms can be transferred from the initial tracer to other molecules through interconnected metabolic pathways. A well-known example in SILAC is the enzymatic conversion of arginine to proline, which can complicate quantification if not accounted for.[6]
-
Solution: Be aware of the potential for metabolic crossover in your experimental system. If arginine-to-proline conversion is a known issue, use SILAC-arginine labeled in the guanidino group (¹³C₆, ¹⁵N₄), as the label is lost during conversion to proline. Alternatively, use specific enzyme inhibitors or advanced software that can model and correct for this conversion.
-
-
Interfering Ions: Co-eluting species with a similar mass-to-charge ratio (m/z) can interfere with the isotopic cluster of your analyte of interest, distorting the observed pattern.[9][10] This is particularly problematic at low enrichment levels.[9]
-
Solution: Improve chromatographic separation to resolve the interfering species from your analyte. High-resolution mass spectrometers (e.g., Orbitrap, TOF) are highly advantageous as they can often resolve these interferences in the m/z dimension.[9][11] Using tandem mass spectrometry (MS/MS) techniques like Multiple Reaction Monitoring (MRM) can also enhance specificity.[9]
-
Issue 3: Poor Signal Intensity for Labeled Analytes
The signal for your isotopically labeled analyte is weak, making accurate quantification challenging, especially for low-abundance species.
Potential Causes & Solutions
-
Suboptimal Sample Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[8]
-
Solution: Optimize the sample concentration. If the signal is weak, consider concentrating your sample. If ion suppression is suspected, dilute the sample and re-analyze.
-
-
Inefficient Ionization: The chosen ionization method (e.g., ESI, APCI) may not be optimal for your analyte.[8]
-
Solution: Experiment with different ionization sources and parameters. Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.[8]
-
-
Slow Biological Turnover: In studies measuring synthesis rates (e.g., protein turnover), low signal from the labeled species may simply reflect a slow biological process, resulting in very low levels of isotope incorporation.[9]
-
Solution: Increase the duration of the labeling pulse to allow for more significant incorporation. Utilize highly sensitive, high-resolution mass spectrometers that are better suited for detecting low-level enrichment.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural isotopic abundance so critical?
Q2: What information is needed to perform an accurate natural abundance correction?
To accurately correct for natural isotope abundance, you need:
-
The exact chemical formula of the analyte (or the specific fragment ion being analyzed). This is used to calculate the theoretical natural isotope distribution.[3]
-
High-resolution mass spectrometry data showing the measured mass isotopomer distribution (MID) for your analyte.
-
(Optional but Recommended) The isotopic purity of the tracer used in the experiment.[5]
Q3: What is the basic workflow for calculating isotopic enrichment?
The process involves several key steps, from sample analysis to final data interpretation.
Caption: Workflow for Isotopic Enrichment Calculation.
Q4: What is the difference between metabolic and chemical labeling?
-
Metabolic Labeling: In this approach, stable isotopes are incorporated into molecules in vivo through the organism's or cell's metabolic pathways.[12][13] A classic example is SILAC, where cells are grown in a medium containing heavy amino acids.[6][14] This method labels proteins before sample processing, minimizing quantification variability introduced during sample prep.[14]
-
Chemical Labeling: Here, isotopes are introduced in vitro by chemically modifying the molecules (usually peptides) after extraction and digestion.[14] Techniques like iTRAQ and TMT use isobaric tags that react with peptide amines.[10][14] This approach is versatile as it doesn't require living cells for labeling.[14]
Q5: How do I choose the right isotopic tracer for my experiment?
The choice of tracer depends on the biological question you are asking.
-
To trace the backbone of a molecule through a central metabolic pathway (like glycolysis), a uniformly labeled tracer (e.g., U-¹³C₆-Glucose) is often used.
-
To probe a specific reaction or pathway entry point, a position-specific labeled tracer (e.g., 1,2-¹³C₂-Glucose) might be more informative.
-
For protein turnover studies, labeled amino acids (e.g., ¹³C₆-Arginine, ¹⁵N₂-Lysine) are standard.
The key is to select a tracer that will introduce a unique mass shift into the metabolites or proteins of the pathway you wish to investigate.
Section 3: Data Presentation and Protocols
Table 1: Example of Raw vs. Corrected Mass Isotopomer Data
This table illustrates the impact of natural abundance correction on a hypothetical peptide containing 20 carbon atoms. The enrichment is from a ¹³C tracer.
| Mass Isotopomer | Raw Peak Intensity (%) | Corrected Peak Intensity (%) |
| M+0 | 75.0 | 80.5 |
| M+1 | 18.5 | 13.0 |
| M+2 | 5.0 | 5.0 |
| M+3 | 1.5 | 1.5 |
Note: The correction redistributes the intensity contributed by naturally occurring ¹³C from the M+1 peak back to the M+0 peak, revealing the true enrichment from the tracer.
Protocol: Step-by-Step Natural Abundance Correction using a Matrix-Based Method
This protocol outlines the conceptual steps for correcting raw mass spectrometry data. In practice, this is performed by specialized software.[3]
-
Determine the Chemical Formula: Identify the precise chemical formula of the ion being analyzed.
-
Acquire Raw Data: Measure the intensities of the different mass isotopomers (M+0, M+1, M+2, etc.) from the mass spectrum.
-
Construct a Correction Matrix: Based on the chemical formula and the known natural abundances of all isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S), a correction matrix is computationally generated. This matrix describes how the natural abundance of heavy isotopes contributes to the intensity of higher mass isotopomers.
-
Deconvolute the Data: The raw intensity vector is multiplied by the inverse of the correction matrix. This mathematical operation effectively subtracts the contribution of naturally occurring isotopes.
-
Obtain Corrected Distribution: The result is a new vector of intensities that reflects only the enrichment from the isotopic tracer.
Caption: Logic of a Matrix-Based Correction Algorithm.
References
-
Lee, W. N., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. PubMed. Available at: [Link]
-
Mittelviefhaus, M., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Available at: [Link]
-
Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science. Available at: [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). The importance of accurately correcting for the natural abundance of stable isotopes. The American Journal of Physiology. Available at: [Link]
-
Mittelviefhaus, M., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. Available at: [Link]
-
MacCoss, M. J., et al. (2008). Quantitative Analysis of Isotope Distributions In Proteomic Mass Spectrometry Using Least-Squares Fourier Transform Convolution. Analytical Chemistry. Available at: [Link]
-
Smith, E. M., et al. (2013). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Proteome Research. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]
-
Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology. Available at: [Link]
-
McAnoy, A. M., et al. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Journal of Proteome Research. Available at: [Link]
-
Thompson, A., et al. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry. Available at: [Link]
-
McAlister, G. C., et al. (2014). Increasing the multiplexing capacity of TMTs using reporter ion isotopologues with isobaric masses. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2015). What could be the cause for decrease in Isotopic Ratio in a standard?. ResearchGate. Available at: [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology. Available at: [Link]
-
Harwood, J. C., et al. (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics. Available at: [Link]
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Technical Support Center: Stable Isotope-Labeled Amino Acids
Welcome to the technical support center for stable isotope-labeled amino acids (SILAAs). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for common challenges encountered during experiments utilizing SILAAs, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or Incomplete Isotope Incorporation Efficiency
Q: My mass spectrometry data shows a significant amount of "light" peptides even after several cell passages in "heavy" SILAC medium. Why is my labeling efficiency below the recommended >95%?
A: Incomplete labeling is a common challenge that can significantly impact the accuracy of quantitative proteomics.[1] The presence of unlabeled "light" peptides in the "heavy" sample can skew the calculated heavy-to-light (H/L) ratios, leading to an underestimation of protein synthesis and turnover.[1] Several factors can contribute to this issue:
-
Insufficient Cell Doublings: Achieving near-complete labeling requires a sufficient number of cell divisions to dilute out the pre-existing "light" proteins. Typically, at least five to six population doublings are necessary for >95% incorporation.[2][3] For some cell lines, 8-10 doublings may be recommended for high incorporation.[4]
-
Contamination with Light Amino Acids: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids. It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed, to prevent competition with the heavy-labeled amino acids in your medium.[2][5] Charcoal-dextran-stripped FBS can be even more effective in removing contaminants.[6][7]
-
Endogenous Amino Acid Synthesis: Some cell lines can synthesize certain amino acids de novo, particularly non-essential amino acids. If the cell synthesizes the light version of the amino acid you are using for labeling, it will result in incomplete incorporation.
-
Slow Protein Turnover: In non-dividing or slowly dividing cells, such as primary neurons, protein turnover can be very slow, making it challenging to achieve complete labeling with conventional SILAC methods.[1]
Troubleshooting Protocol: Assessing and Improving Labeling Efficiency
-
Verify Labeling Efficiency: Before mixing your "light" and "heavy" samples for the final experiment, analyze a small aliquot of your "heavy" labeled cell lysate by LC-MS/MS.[1] This will allow you to directly assess the percentage of heavy isotope incorporation.[1]
-
Optimize Cell Culture Conditions:
-
Extend Culture Duration: Ensure cells have undergone at least 5-6 doublings in the SILAC medium.[3]
-
Use Dialyzed Serum: Always supplement your SILAC medium with dialyzed FBS to minimize the concentration of light amino acids.[8]
-
Gradual Adaptation: To avoid stressing the cells, you can gradually adapt them to the SILAC medium by mixing it with their regular medium over one to two passages.[9]
-
-
Address Cell Health: Monitor cell proliferation and morphology after switching to SILAC medium. If cells show signs of stress, such as slower growth or detachment, consider supplementing the medium with non-essential amino acids (NEAA) or extra glucose in the initial stages.[9]
Issue 2: Metabolic Conversion of Labeled Amino Acids (Arginine to Proline)
Q: I've noticed unexpected mass shifts in my peptides corresponding to labeled proline, even though I only used labeled arginine. What is happening and how can I fix it?
A: This phenomenon is known as arginine-to-proline conversion, a metabolic process where some cell lines convert the isotopically labeled "heavy" arginine into proline.[10][11] This leads to the incorporation of the heavy label into proline residues, which can complicate data analysis and lead to quantification errors because the mass shift will not be consistent with only arginine labeling.[10][11] This is a particular concern as it can affect up to half of all peptides in a proteomic experiment.[10]
Solutions to Mitigate Arginine-to-Proline Conversion
-
Proline Supplementation: The most effective way to prevent this conversion is to supplement your SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L or higher).[10] This excess of "light" proline will inhibit the enzymatic pathway that converts arginine to proline.[10]
-
Optimize Arginine Concentration: In some cases, decreasing the concentration of labeled arginine in the medium can help prevent the conversion.[12]
-
Bioinformatic Correction: If the conversion cannot be completely prevented, specialized software can be used to account for the resulting split signals of proline-containing peptides during data analysis.[12] Another approach is to exclude all proline-containing peptides from the quantification.[12]
Frequently Asked Questions (FAQs)
Q1: Which stable isotope-labeled amino acids are most commonly used for SILAC?
A1: The most common amino acids for SILAC are L-arginine and L-lysine.[3] This is because the enzyme trypsin, which is widely used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of arginine and lysine residues.[3] This ensures that nearly every resulting peptide (except the C-terminal one) will contain at least one labeled amino acid, allowing for comprehensive proteome quantification.[3][11]
Q2: What are the different types of isotopic labels available for amino acids?
A2: Stable isotope-labeled amino acids are available with various non-radioactive isotopes, including:
-
Carbon-13 (¹³C): Used to track the metabolic flux of carbon atoms.[]
-
Nitrogen-15 (¹⁵N): Useful for tracing nitrogen metabolism.[]
-
Deuterium (²H): While available, it is used less frequently in LC-MS-based SILAC as it can sometimes cause chromatographic separation from the non-deuterated counterpart, which can complicate quantification.[5]
These isotopes can be incorporated in different patterns, such as uniform labeling (e.g., [U-¹³C]-leucine) where all carbons are ¹³C, or site-specific labeling.[14]
Q3: Can I use SILAC for tissues or non-dividing cells?
A3: Traditional SILAC is challenging for non-dividing cells due to slow protein turnover and for tissues which cannot be metabolically labeled in vitro.[1][15] However, variations of the SILAC method have been developed to address these limitations. For tissues, the "Super-SILAC" approach can be used, which involves mixing the unlabeled tissue lysate with a spike-in of a SILAC-labeled cell line proteome as an internal standard.[14] For non-dividing cells, pulsed SILAC (pSILAC) can be employed to measure protein synthesis rates over a shorter period.[14][16]
Q4: How do I choose the right SILAC medium formulation?
A4: The ideal SILAC medium is a custom formulation that lacks the natural "light" versions of the amino acids you will be labeling with (typically arginine and lysine).[12] You will then supplement this deficient medium with your desired "light" and "heavy" amino acids and dialyzed fetal bovine serum.[12] It's important to monitor cell health and growth after switching to the SILAC medium and adjust supplementation if necessary.[8][9]
Q5: What are some common sources of error in SILAC experiments?
A5: Besides incomplete labeling and amino acid conversion, other sources of error include:
-
Sample Mixing Errors: Inaccurate protein quantification before mixing the "light" and "heavy" cell populations can lead to skewed ratios.[9][11]
-
Mass Spectrometry Data Quality: Poor protein extraction, inefficient enzymatic digestion, or suboptimal mass spectrometer parameters can result in low protein coverage and significant background interference.[9]
-
Metabolic Scrambling: In some cases, the isotopic label can be transferred from one amino acid to another through metabolic pathways, a phenomenon known as "isotope scrambling."[17]
Data and Protocols
Table 1: Recommended Isotope-Labeled Amino Acids for SILAC
| Amino Acid | Common Isotopic Labels | Typical Use |
| L-Lysine | ¹³C₆-Lysine, ¹³C₆¹⁵N₂-Lysine | Paired with labeled Arginine for tryptic digests in quantitative proteomics.[14] |
| L-Arginine | ¹³C₆-Arginine, ¹³C₆¹⁵N₄-Arginine | Paired with labeled Lysine for tryptic digests in quantitative proteomics.[14] |
| L-Leucine | ¹³C₆-Leucine | Used in early SILAC studies and for specific metabolic tracking.[14] |
| L-Proline | Unlabeled | Added to SILAC media to prevent Arginine-to-Proline conversion.[18] |
Experimental Protocol: Basic SILAC Workflow
This protocol outlines the fundamental steps for a standard two-plex SILAC experiment.
-
Cell Culture Adaptation:
-
Culture two populations of the same cell line.
-
For the "light" population, use SILAC medium supplemented with natural L-arginine and L-lysine.
-
For the "heavy" population, use SILAC medium supplemented with the corresponding stable isotope-labeled L-arginine (e.g., ¹³C₆-Arg) and L-lysine (e.g., ¹³C₆¹⁵N₂-Lys).
-
Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[3]
-
-
Experimental Treatment:
-
Apply your specific experimental conditions (e.g., drug treatment) to one of the cell populations while the other serves as a control.
-
-
Cell Harvesting and Mixing:
-
Harvest both the "light" and "heavy" cell populations.
-
Perform accurate protein quantification for each lysate.
-
Mix the "light" and "heavy" lysates in a 1:1 protein ratio.[9]
-
-
Sample Preparation for Mass Spectrometry:
-
Lyse the mixed cells to extract the total proteome.
-
Digest the protein mixture into peptides using trypsin.[]
-
Perform sample clean-up and fractionation if necessary.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.[19]
-
Visualizations
Diagram 1: SILAC Experimental Workflow
Caption: Decision tree for troubleshooting low labeling efficiency.
References
-
Biotech Pack Ltd. (n.d.). Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. Retrieved from [Link]
-
Goll, A. M., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Journal of Proteome Research. Retrieved from [Link]
-
Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Protection of Metals and Physical Chemistry of Surfaces. Retrieved from [Link]
-
Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics. Retrieved from [Link]
-
Grokipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
Malik, S., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. Retrieved from [Link]
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Schiarea, S., et al. (2009). Rapid determination of amino acid incorporation by stable isotope labeling with amino acids in cell culture (SILAC). Proteomics. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
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Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved from [Link]
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BiotechPack. (n.d.). Common Questions about Untargeted Quantitative Proteomics SILAC. Retrieved from [Link]
-
Bateman, R. J., et al. (2007). Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Malik, S., et al. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. PubMed. Retrieved from [Link]
-
Blagoev, B., et al. (2004). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Kasumov, T., et al. (2011). Current Bioinformatics Challenges in Proteome Dynamics using Heavy Water-based Metabolic Labeling. Proteomics. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Applications and Challenges of SILAC Labeling in Quantitative Proteomics. Retrieved from [Link]
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
-
Dirksen, E. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS?. ResearchGate. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
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Adav, S. S., et al. (2012). Proteomics: Challenges, Techniques and Possibilities to Overcome Biological Sample Complexity. Journal of Proteomics & Bioinformatics. Retrieved from [Link]
-
NPTEL. (2013). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). Retrieved from [Link]
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Technical Support Center: Improving Resolution in NMR with ¹³C Labeled Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy, with a specialized focus on enhancing spectral resolution using ¹³C labeled compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome common experimental hurdles and optimize their NMR outcomes. Here, we move beyond procedural checklists to explore the underlying principles that govern high-resolution NMR, providing you with the insights to not only troubleshoot but also to innovate in your experimental design.
Troubleshooting Guide: From Common Problems to Advanced Solutions
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind these issues and provide validated protocols to resolve them.
Issue 1: Low Signal-to-Noise Ratio (S/N) Despite ¹³C Labeling
Question: I've uniformly labeled my protein with ¹³C, but the signal-to-noise ratio in my spectrum is still poor. What factors could be contributing to this, and how can I improve it?
Answer: This is a common challenge, as ¹³C has a much lower gyromagnetic ratio than ¹H, leading to inherently lower sensitivity.[1][2] Even with isotopic enrichment, several factors can lead to a poor signal-to-noise ratio. Let's break down the causes and solutions.
Causality and Strategic Solutions:
-
Suboptimal Acquisition Parameters: The efficiency of signal acquisition is critically dependent on parameters like the relaxation delay (D1), acquisition time (AQ), and the number of scans (NS).[3] For ¹³C nuclei, especially non-protonated carbons, the spin-lattice relaxation times (T1) can be very long.[4][5] Using a recycle delay that is too short will lead to saturation and a significant loss of signal.
-
Insufficient Sample Concentration: The signal strength is directly proportional to the molar concentration of your sample.[2] Dilute samples will inherently produce weaker signals.[6]
-
Inefficient Polarization Transfer: In many ¹³C experiments, signal intensity is enhanced by transferring polarization from ¹H nuclei, a process known as the Nuclear Overhauser Effect (NOE).[3][7] The efficiency of this transfer can be influenced by molecular tumbling rates and the presence of paramagnetic impurities.
Step-by-Step Protocol for S/N Enhancement:
-
Optimize Acquisition Parameters:
-
Relaxation Delay (D1): For quantitative or semi-quantitative experiments, a D1 of at least 5 times the longest T1 is recommended. For routine qualitative spectra where time is a constraint, a shorter D1 combined with a smaller flip angle (e.g., 30° or 45°) can be a good compromise to increase the number of scans in a given time.[3][4]
-
Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. If your signal is weak, increasing the number of scans is a direct way to improve it.[8]
-
Acquisition Time (AQ): A longer acquisition time can improve digital resolution but may not significantly impact the signal-to-noise ratio if the signal has already decayed.
-
-
Increase Sample Concentration: If possible, increase the concentration of your sample. For small molecules, ensure you are using the minimum necessary solvent volume for your NMR tube.[6]
-
Utilize a Cryoprobe: If available, a cryogenically cooled probe can boost the signal-to-noise ratio by a factor of 3-4 by reducing thermal noise.[9]
-
Consider Paramagnetic Relaxation Agents: For quantitative ¹³C NMR, where long relaxation delays can be prohibitive, adding a small amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T1 relaxation times of all carbons, allowing for faster repetition rates without saturation.[5][10]
| Parameter | Standard Setting | Optimized Setting for Low S/N | Rationale |
| Flip Angle | 90° | 30° - 45° | Reduces saturation with shorter relaxation delays, allowing for more scans in a given time.[3][4] |
| Relaxation Delay (D1) | 1-2 seconds | > 5 * T₁ (quantitative) or optimized shorter delay | Ensures full relaxation of nuclei between pulses, preventing signal loss due to saturation.[5] |
| Number of Scans (NS) | 128 | 512 or higher | Directly improves S/N, which scales with the square root of the number of scans.[8] |
Issue 2: Severe Spectral Overlap in Uniformly ¹³C Labeled Proteins
Question: My uniformly ¹³C-labeled protein is large, and the resulting spectrum is a forest of overlapping peaks. How can I simplify the spectrum to resolve individual resonances?
Answer: This is a classic problem for larger biomolecules where the sheer number of signals leads to significant spectral congestion.[11][12] Uniform labeling enriches all carbon positions, which, while increasing signal intensity, also maximizes the number of observable peaks.
Causality and Strategic Solutions:
-
High Signal Density: In large proteins, the chemical shift dispersion of ¹³C is often insufficient to resolve all signals in a 1D or even a 2D spectrum.
-
¹³C-¹³C Scalar Couplings: These couplings contribute to line broadening and further complicate the spectrum.
Advanced Labeling and Experimental Strategies:
-
Selective Isotopic Labeling: Instead of uniform labeling, employ selective labeling strategies to "turn on" signals from specific residues or atom types while the rest of the protein remains "NMR-invisible."[11]
-
Residue-Specific Labeling: Supplement the minimal growth media with one or more ¹³C-labeled amino acids. This will produce a protein where only those specific amino acid types are isotopically enriched.
-
Reverse Labeling: Grow the protein in a uniformly ¹³C-labeled medium but supplement it with one or more unlabeled amino acids. This will "turn off" the signals from those specific residues.[12]
-
-
Fractional ¹³C Enrichment: By using a mixture of ¹³C-labeled and unlabeled carbon sources (e.g., glucose or glycerol), you can achieve a lower, random incorporation of ¹³C. This reduces the probability of adjacent ¹³C atoms, thereby minimizing ¹³C-¹³C scalar couplings and sharpening the spectral lines.[13] A 25% ¹³C enrichment level has been shown to offer a good balance between resolution and sensitivity.[13]
-
Multidimensional NMR: Utilize higher-dimensional NMR experiments (3D and 4D) to spread the signals out over more frequency axes, thereby improving resolution. Experiments like 3D HNCO, HN(CA)CO, HNCACB, and HN(CO)CACB are standard for protein backbone assignments.[14]
Workflow for Selective Labeling:
Q4: What is the role of ¹H decoupling in ¹³C NMR, and how does it affect resolution?
A4: In ¹³C NMR, each ¹³C nucleus is coupled to its attached protons, which splits the ¹³C signal into a multiplet (e.g., a doublet for a CH, a triplet for a CH₂, etc.). This ¹H-¹³C coupling complicates the spectrum and reduces the signal-to-noise ratio for each peak. [15]Proton decoupling is a technique where a broad radiofrequency is applied at the proton resonance frequencies during the acquisition of the ¹³C signal. This removes the ¹H-¹³C coupling, causing all the multiplet lines to collapse into a single, sharp peak. [3][15]This significantly simplifies the spectrum, improves resolution by removing peak splitting, and increases the signal-to-noise ratio. [15]
References
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University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]
-
Mas, G., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link]
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Gesell, J. J., Sires, B. I., & Gerig, J. T. (1991). Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II. Biochemistry, 30(18), 4491–4494. [Link]
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Mas, G., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link]
-
University of Leicester. (2012, October 31). 15N,13C,2H - Protein NMR. [Link]
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Bingol, K., et al. (2020). Evaluation of Non-Uniform Sampling 2D 1H-13C HSQC Spectra for Semi-Quantitative Metabolomics. Metabolites, 10(5), 203. [Link]
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Martin, G. E., & Williams, A. J. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry. [Link]
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Hodgkinson, P. (2016). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. NIH. [Link]
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Qiu, T., et al. (2021). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Physical Chemistry Chemical Physics, 23(1), 133-139. [Link]
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Qiu, T., et al. (2020). Resolution enhancement of NMR by decoupling with low-rank Hankel model. arXiv. [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
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University College London. (n.d.). Non Uniform Sampling. Faculty of Mathematical & Physical Sciences. [Link]
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Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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Perras, F. A., et al. (2017). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics, 19(38), 26458–26468. [Link]
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AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]
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Botana, A. (n.d.). Practical aspects of 13C qNMR. PANIC NMR Conference. [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
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McGeorge, G., Alderman, D. W., & Grant, D. M. (1999). Resolution enhancement in 13C and 15N magic-angle turning experiments with TPPM decoupling. Journal of Magnetic Resonance, 137(1), 138–143. [Link]
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Gonnella, N. C., & Rittner, R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1530–1533. [Link]
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University of California, San Diego. (2022, December 7). Use of Non-Uniform Sampling (NUS) in 2D NMR. [Link]
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Facey, G. (2016, May 11). Non-Uniform Sampling (NUS). University of Ottawa NMR Facility Blog. [Link]
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Bermel, W., et al. (2012). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 112(11), 5620–5644. [Link]
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Gonnella, N. C., & Rittner, R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1530–1533. [Link]
-
Perras, F. A., et al. (2017). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics, 19(38), 26458–26468. [Link]
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UMass Amherst. (2012, March 7). Tips for 13C Users. Nuclear Magnetic Resonance (NMR) Labs. [Link]
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Scribd. (n.d.). 13C NMR: Line Broadening Insights. [Link]
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Opella, S. J., et al. (2010). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 46(1), 63–68. [Link]
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de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955. [Link]
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EurekAlert!. (2026, January 21). New yeast production method sharpens NMR spectra of membrane proteins at low cost. [Link]
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Technical Support Center: Minimizing Isotopic Scrambling in Metabolic Labeling Experiments
Part 1: Foundational Concepts - Understanding the Problem
Q1: What is isotopic scrambling and why is it a critical problem in metabolic labeling?
Answer:
Isotopic scrambling is the redistribution of stable isotopes (e.g., ¹³C) within a molecule or across different metabolite pools, leading to labeling patterns that deviate from those predicted by direct, linear metabolic pathways.[1] This phenomenon arises from the complex, interconnected, and often reversible nature of cellular metabolism.
The core problem is that metabolic flux analysis (MFA) and other isotope tracing techniques depend on the precise tracking of labeled atoms to calculate the rate of metabolic reactions (fluxes).[1] When scrambling occurs, the measured mass isotopomer distributions (MIDs)—the relative abundances of molecules with different numbers of heavy isotopes—no longer accurately reflect the activity of the primary pathway being investigated. This can lead to significant errors in calculated flux values and incorrect interpretations of metabolic phenotypes.[1]
Consider a simple example where [U-¹³C₆]glucose is used to trace glycolysis and the Tricarboxylic Acid (TCA) cycle. While glycolysis produces M+3 pyruvate, subsequent passage through the TCA cycle and related pathways can redistribute these ¹³C atoms. If scrambling is not accounted for, the resulting labeling patterns in TCA cycle intermediates like malate or amino acids like glutamate can be misinterpreted as evidence for pathway activities that are not actually occurring, or a gross miscalculation of their rates.
Q2: What are the primary biochemical drivers of isotopic scrambling?
Answer:
Isotopic scrambling is not a random artifact but a direct consequence of normal enzymatic activities. The main drivers include:
-
Reversible Reactions: Many enzymatic reactions in central carbon metabolism are highly reversible (e.g., reactions in upper glycolysis and the non-oxidative pentose phosphate pathway). This bidirectionality allows for the backward flow of labeled carbons, effectively shuffling their positions within a metabolite's carbon skeleton.[1][2]
-
Symmetry in Metabolic Intermediates: Symmetrical molecules like succinate and fumarate in the TCA cycle are classic sources of scrambling.[2][3] When a labeled molecule of succinate is formed, the subsequent enzymatic reaction cannot distinguish between its two ends. This leads to a 50/50 randomization of the label positions in the downstream molecule, malate.[4]
-
Converging and Cycling Pathways: Central metabolism is a highly connected network. Pathways like the TCA cycle, pentose phosphate pathway (PPP), and anaplerotic reactions converge on shared metabolite pools.[5] For example, oxaloacetate in the TCA cycle can be derived from both glucose (via pyruvate carboxylase) and glutamine. This convergence mixes isotope labels from different sources. Futile cycles, where opposing pathways run simultaneously, also contribute significantly to label randomization.[1]
-
Metabolic Interconversion: The conversion of one labeled metabolite into another, sometimes through pathways peripheral to the one of interest, is a common source of scrambling. A well-documented example occurs in SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) experiments, where labeled arginine can be metabolized into labeled proline, complicating protein quantification.[2]
Part 2: Troubleshooting Guide - Detection and Mitigation
This section addresses specific issues you may encounter and provides structured approaches to diagnose and solve them.
Issue 1: Unexpected Labeling Patterns in Metabolites
Q3: I'm feeding my cells [U-¹³C₆]glucose, but I'm seeing ¹³C enrichment in unexpected places, like M+5 glutamate. What is happening and how can I confirm it's scrambling?
Answer:
This is a classic signature of isotopic scrambling originating from the TCA cycle and associated anaplerotic pathways. When fully labeled M+3 pyruvate (from [U-¹³C₆]glucose) enters the TCA cycle as M+2 acetyl-CoA, it condenses with oxaloacetate. After one turn of the cycle, this can produce M+2, M+3, or M+4 labeled intermediates. However, seeing M+5 glutamate (derived from the TCA intermediate α-ketoglutarate) indicates that the labeled carbons have cycled through the pathway multiple times, mixing with other carbon sources.
Diagnostic Workflow:
-
Positional Isotopomer Analysis: The most definitive way to detect scrambling is to determine where the labels are on the molecule. While standard mass spectrometry provides the mass isotopomer distribution (MID), techniques like tandem MS (MS/MS) or Nuclear Magnetic Resonance (NMR) can provide positional information.[2] Analyzing fragments of a metabolite can reveal if the ¹³C atoms are in unexpected positions.
-
Use of Specifically Labeled Tracers: Instead of a uniformly labeled tracer, use a positionally labeled one, like [1,2-¹³C₂]glucose. The predictable patterns generated by these tracers make deviations caused by scrambling, such as through the pentose phosphate pathway, easier to spot.[3][6] For example, the PPP will generate M+1 lactate from [1,2-¹³C₂]glucose, while glycolysis will only produce M+2 lactate.[6]
-
Conduct a Time-Course Experiment: Scrambling effects often become more pronounced over time as the label equilibrates across the metabolic network. By collecting samples at multiple early time points (e.g., 10 min, 30 min, 1 hr, 4 hr), you can observe the initial, direct labeling before significant scrambling occurs.[6]
}
Issue 2: Inaccurate Metabolic Flux Analysis (MFA) Results
Q4: My ¹³C-MFA results have poor statistical fits, and the calculated fluxes are physiologically implausible. How can I improve the experimental design to minimize scrambling-induced errors?
Answer:
Poor fits in MFA are often a red flag that the model cannot reconcile the measured labeling data, frequently due to unmodeled scrambling. Improving the experimental design is paramount.
Strategies for Experimental Optimization:
-
Optimize the Labeling Duration (Pulse-Chase): For many pathways, isotopic steady state is reached at different times. Glycolytic intermediates may reach steady state in minutes, while the TCA cycle can take hours.[6]
-
Short Pulse Labeling: Use a short labeling duration (a "pulse") to capture the initial incorporation of the tracer before extensive scrambling occurs.[7][8] This is the principle behind Isotopically Nonstationary MFA (INST-MFA), which is particularly useful for systems that do not reach a true isotopic steady state.[9]
-
Pulse-Chase Experiment: Follow the short pulse with a "chase" by switching the cells to media containing an unlabeled version of the substrate.[10][11] This allows you to track the fate of the initially labeled pool of metabolites over time without new label being incorporated, providing rich data on turnover rates.[8][10]
-
-
Select the Right Isotopic Tracer: The choice of tracer is one of the most critical decisions.[12]
-
Avoid Uniformly Labeled Tracers for Complex Pathways: While [U-¹³C₆]glucose is common, its uniform labeling can be easily scrambled.[3]
-
Use a Combination of Tracers: Perform parallel experiments with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) to constrain different parts of the metabolic network independently.[13][14] For example, [U-¹³C₅]glutamine is excellent for tracing TCA cycle activity via both oxidative and reductive carboxylation pathways.[14][15]
-
Choose Tracers that Minimize Scrambling Pathways: For instance, to study fatty acid synthesis, using labeled acetate or fatty acids directly can bypass the scrambling that occurs in central carbon metabolism.
-
-
Ensure Rapid and Complete Quenching: Metabolic activity must be stopped instantaneously during sample collection.[1] Slow or incomplete quenching allows enzymes to continue reacting, which can alter labeling patterns post-harvest.[2] Rapidly quenching cells in ice-cold saline or methanol is a standard and effective procedure.
| Strategy | Principle | Best For | Key Consideration |
| Short-Time Labeling / INST-MFA | Capture kinetic data before isotopic steady state is reached, minimizing scrambling over time. | Autotrophic systems; pathways with slow turnover. | Requires rapid sampling and a more complex computational model.[9] |
| Pulse-Chase Analysis | Track the metabolic fate of a labeled cohort of molecules after removing the tracer source. | Measuring protein/metabolite turnover and degradation rates. | The chase must effectively prevent re-incorporation of the label.[10][16] |
| Parallel Labeling with Different Tracers | Use multiple tracers (e.g., ¹³C-glucose, ¹³C-glutamine) in separate experiments to constrain fluxes from different entry points. | Resolving fluxes around key metabolic nodes like the TCA cycle. | Increases experimental workload but provides much richer data for the MFA model.[13][17] |
Issue 3: Scrambling in Specific Applications (e.g., SILAC Proteomics)
Q5: I'm using SILAC with [U-¹³C₆]-Arginine and my protein quantification is being skewed by ¹³C enrichment in Proline. How can I correct for this?
Answer:
This is a well-known scrambling issue where arginine is enzymatically converted to proline, transferring the ¹³C label.[2] This falsely makes proline-containing peptides appear "heavy," distorting the calculated heavy/light ratios for proteins.
Correction and Mitigation Strategies:
-
Computational Correction: Most modern proteomics quantification software has built-in algorithms to correct for this specific arginine-to-proline conversion. These tools use the measured degree of conversion to adjust the peptide intensity ratios.
-
Use an Arginase Inhibitor: In some cell lines, the conversion can be biochemically blocked by adding an arginase inhibitor (e.g., nor-NOHA) to the culture medium. This should be done with caution, as inhibiting a metabolic pathway can have unintended effects on cell physiology.
-
Use Alternative Labeled Amino Acids: If the problem persists and is severe, consider using a different SILAC labeling scheme that avoids arginine, such as labeling with ¹³C-Leucine or ¹³C-Lysine, which are not metabolically converted to other amino acids.
Part 3: Key Experimental Protocols
Protocol 1: Pulse-Chase Labeling to Monitor Metabolite Turnover
This protocol is designed to measure the turnover rate of a specific metabolite pool, minimizing the confounding effects of long-term isotopic scrambling.
Objective: To label a metabolite pool with a ¹³C tracer for a short duration and then track its disappearance over time.
Materials:
-
Cell culture medium deficient in the metabolite to be used as a tracer (e.g., glucose-free DMEM).
-
Labeled tracer (e.g., [U-¹³C₆]glucose).
-
Unlabeled chase medium (e.g., DMEM with normal, unlabeled glucose).
-
Ice-cold 0.9% NaCl solution for washing.
-
Quenching/Extraction solution (e.g., 80:20 Methanol:Water at -80°C).
Procedure:
-
Cell Preparation: Grow cells to the desired confluency (typically logarithmic growth phase). Ensure you have enough cells for all time points.[10]
-
Starvation (Optional but Recommended): To increase label uptake, gently wash the cells with pre-warmed PBS and incubate them in the tracer-deficient medium for 30-60 minutes prior to the pulse.[10]
-
The "Pulse":
-
Remove the starvation medium and add pre-warmed medium containing the ¹³C-labeled tracer.
-
Incubate for a short, defined period (e.g., 10-30 minutes). This time should be long enough for significant label incorporation into the target pathway but short enough to minimize widespread scrambling.
-
-
The "Chase":
-
Record the time and rapidly aspirate the pulse medium.
-
Immediately wash the cells twice with a large volume of ice-cold PBS to remove any residual labeled tracer.
-
Add pre-warmed chase medium containing a high concentration of the unlabeled substrate.
-
Return the cells to the incubator. This is your t=0 chase point.
-
-
Time Point Collection:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.
-
Rapidly wash the cells with ice-cold saline.
-
Immediately add ice-cold quenching/extraction solution to the plate, scrape the cells, and transfer to a microfuge tube.
-
Proceed with your standard metabolite extraction protocol for LC-MS or GC-MS analysis.
-
-
Data Analysis: Plot the fractional abundance of the labeled isotopologues of your target metabolite against time. The rate of decay of the labeled fraction represents the turnover of the metabolite pool.
}
References
- BenchChem. (2025). Minimizing isotopic scrambling in 13C labeling experiments. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments. BenchChem Technical Support.
-
Clendinen, C. S., et al. (2014). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. PubMed Central. [Link]
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Wang, Z., et al. (2022). Isotope Tracers To Study the Environmental Fate and Bioaccumulation of Metal-Containing Engineered Nanoparticles: Techniques and Applications. ACS Publications. [Link]
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Wieczorek, M., et al. (2015). Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading. National Institutes of Health. [Link]
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Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg Publication Server. [Link]
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Crown, S. B., et al. (2012). A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets. MDPI. [Link]
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Yuan, J., et al. (2019). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. [Link]
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van der Knaap, M. S., et al. (2004). Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. SpringerLink. [Link]
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Marin-Valencia, I., et al. (2012). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. PubMed Central. [Link]
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Conduct Science. (2019). Pulse Chase Analysis. [Link]
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Bak, L. K., et al. (2012). Quantitative importance of the pentose phosphate pathway determined by incorporation of 13C from [2-13C]- and [3-13C]glucose into TCA cycle intermediates and neurotransmitter amino acids in functionally intact neurons. National Institutes of Health. [Link]
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Abu-Remaileh, M., et al. (2017). Assessment of Modulation of Protein Stability Using Pulse-chase Method. PubMed Central. [Link]
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ResearchGate. (n.d.). 13C labeling patterns in products of glycolysis, PPP and mitochondrial.... [Link]
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Metallo, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
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Kruger, W. D. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. PubMed Central. [Link]
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Young, J. D. (2014). Isotopically nonstationary MFA (INST-MFA) of autotrophic metabolism. PubMed. [Link]
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Fan, J., et al. (2018). Metabolomics and isotope tracing. PubMed Central. [Link]
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Validation & Comparative
A Researcher's Guide to High-Confidence Quantitative Proteomics: Validating Data with a 13C Internal Standard
In the landscape of quantitative proteomics, the ultimate goal is to achieve data that is not only precise but also verifiably accurate. For researchers and drug development professionals, this is non-negotiable. Poor data integrity can lead to misinterpreted biological functions, flawed biomarker discovery, and costly failures in later-stage development. This guide provides an in-depth, experience-driven comparison of quantitative proteomics methods, focusing on the use of a 13C-labeled internal standard as the gold standard for data validation.
The core challenge in quantitative proteomics is managing experimental variability. Protein loss is inevitable during the multi-step journey from cell culture to mass spectrometer. This variability, introduced during cell lysis, protein extraction, digestion, and fractionation, can create significant noise that masks true biological changes. The most robust solution is to introduce a standard that experiences the exact same workflow variations as the sample, thereby nullifying their effect.
This is the principle behind using a 13C internal standard, most famously implemented in the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) methodology. By creating a complete, "heavy" version of the proteome to serve as an internal standard, we build a self-validating system where every protein in our experimental sample is controlled for.
The Foundational Principle: Perfecting the Internal Standard with 13C Labeling
The SILAC method is elegant in its simplicity and power. Instead of spiking in a few synthetic peptides post-extraction, it creates a near-perfect internal standard by integrating a stable, non-radioactive isotope directly into the proteome of a living cell population.
The process involves culturing one set of cells (the control or reference population) in a specialized medium where a standard essential amino acid, like L-Lysine, is completely replaced by its heavy 13C-isotope counterpart (e.g., L-Lysine-13C6). Over several cell divisions, this heavy amino acid is incorporated into every newly synthesized protein. The result is a cell population whose entire proteome is isotopically labeled, making it chemically identical to the experimental "light" sample but distinguishably heavier in the mass spectrometer.
The key to SILAC's accuracy lies in when the standard is introduced . The "heavy" 13C-labeled proteome is mixed with the "light" experimental proteome at the very beginning of the workflow, ideally at the whole-cell level. From that point on, both proteomes are subjected to the exact same experimental conditions and potential sources of error. Any protein loss during sample preparation will affect the heavy and light proteins equally, preserving the integrity of their abundance ratio. This ratio, measured in the mass spectrometer, becomes a highly accurate reflection of the true biological difference between the samples.
Experimental Workflow: A Self-Validating System in Practice
This protocol outlines the critical steps for a SILAC experiment. The causality behind each choice is explained to highlight how the workflow is designed to ensure data integrity.
Step 1: Cell Culture and Complete Isotopic Labeling
-
Protocol:
-
Select two populations of the same cell line.
-
Culture the "Light" population in standard cell culture medium.
-
Culture the "Heavy" population in SILAC medium, where normal ("light") lysine and arginine are replaced with 13C-labeled L-Lysine and L-Arginine.
-
Maintain the cells in their respective media for at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acids into the proteome.
-
-
Expertise & Causality: The choice of Lysine and Arginine is deliberate. Trypsin, the most common enzyme used in proteomics to digest proteins into peptides, cleaves specifically at the C-terminus of these two amino acids. This ensures that virtually every resulting tryptic peptide (except the C-terminal peptide) will contain a 13C label, making it detectable for quantification. Incomplete labeling is a major source of error; therefore, it is crucial to verify complete incorporation via mass spectrometry before starting the main experiment.
Step 2: Sample Mixing - The Cornerstone of Accuracy
-
Protocol:
-
Harvest the "Light" (experimental) and "Heavy" (internal standard) cell populations.
-
Perform a cell count to determine the precise number of cells in each population.
-
Combine the populations at a precise 1:1 ratio.
-
-
Expertise & Causality: This is the most critical step for ensuring accuracy. By mixing the samples at the cell level, before lysis and any subsequent processing, the heavy internal standard is integrated into the experimental workflow at the earliest possible point. Every subsequent step—lysis, protein precipitation, digestion, and fractionation—is performed on this combined sample. Any variability in these downstream steps will affect the light and heavy peptides identically, meaning the ratio between them remains a true and stable measure of their relative abundance.
Step 3: Protein Extraction, Digestion, and LC-MS/MS Analysis
-
Protocol:
-
Lyse the combined cell mixture to release the proteins.
-
Digest the proteins into peptides using a protease like trypsin.
-
(Optional) Fractionate the peptide mixture to reduce complexity and increase proteome coverage.
-
Analyze the peptides using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Expertise & Causality: In the mass spectrometer, a "light" peptide and its "heavy" 13C-labeled counterpart are chemically identical and will co-elute from the liquid chromatography column. They enter the mass spectrometer at the same time but are detected as a distinct pair separated by a known mass difference. The instrument measures the signal intensity for each peptide in the pair, and the ratio of these intensities provides the quantitative measurement.
Workflow Visualization
Caption: SILAC Experimental Workflow.
Validating the Data: A Trustworthy System
The beauty of using a 13C internal standard is that the data produced is inherently self-validating. By examining the distribution of protein abundance ratios, we can immediately assess the quality of the experiment.
In a typical 1:1 mix of heavy and light proteomes where no biological perturbation has occurred, the vast majority of proteins should have a heavy-to-light ratio very close to 1. When plotted as a histogram, the data should form a normal distribution centered precisely at this 1:1 ratio. The narrowness of this distribution is a direct measure of the experiment's precision. Any significant deviation of the median ratio from 1 would indicate a systematic error in the mixing of the heavy and light cell populations. Proteins that are truly changing in abundance due to an experimental treatment will appear as statistical outliers from this central distribution.
Logical Framework for Data Validation
Caption: Data Validation Logic.
Interpreting Quantitative Results
The table below illustrates how final, validated data from a hypothetical experiment comparing a treated vs. control state might be presented.
| Protein ID | Gene Name | Description | Log2(Treated/Control) Ratio | p-value | Peptides Quantified |
| P02768 | ALB | Serum albumin | -0.05 | 0.89 | 34 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.02 | 0.95 | 21 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.58 | 0.002 | 15 |
| Q06830 | HSP90B1 | Endoplasmin | 1.49 | 0.005 | 18 |
| P10809 | ENOA | Alpha-enolase | -1.21 | 0.011 | 11 |
In this example, ALB and ACTB show ratios close to 0 (a linear ratio of 1), indicating no change and serving as excellent internal controls. In contrast, HSPA8 and HSP90B1 are significantly upregulated, while ENOA is downregulated in the treated sample, representing potential biological effects worthy of further investigation.
Comparative Analysis: 13C Internal Standards vs. Other Methods
While SILAC is a powerful tool for accuracy, other methods for quantitative proteomics exist, each with its own set of strengths and weaknesses. The primary alternatives are Label-Free Quantification (LFQ) and Isobaric Tagging (e.g., TMT, iTRAQ).
| Feature | 13C Internal Standard (SILAC) | Label-Free Quantification (LFQ) | Isobaric Tagging (TMT, iTRAQ) |
| Accuracy & Precision | Gold Standard. Highest accuracy due to early-stage mixing, which corrects for nearly all downstream sample handling variance. | Moderate. Susceptible to variations in sample preparation and LC-MS performance. Requires rigorous computational alignment. | Good. Prone to ratio compression/distortion due to co-isolation of interfering ions, which can underestimate true quantitative changes. |
| Point of Mixing | Cells/Lysate (Very Early). This is the key advantage, minimizing experimental error. | No Mixing. Samples are prepared and run independently, maximizing potential for technical variability. | Digested Peptides (Late). Mixing occurs late in the workflow, leaving it vulnerable to variance from protein extraction and digestion steps. |
| Multiplexing | Typically 2-3 states per experiment (e.g., light, medium, heavy). | Virtually unlimited, but practically limited by instrument time. | High (e.g., TMTpro™ allows up to 18 samples in one run), which is its primary advantage. |
| Sample Type | Limited to metabolically active, culturable cells. Not directly applicable to tissues or clinical fluids. | Universal. Can be used on any sample type, including tissues and biofluids. | Universal. Can be used on any sample type that can be digested into peptides. |
| Complexity & Cost | High initial setup cost for media and requires expertise in cell culture. | Computationally intensive but lower reagent cost. | High reagent cost per sample. The chemical labeling workflow adds extra steps and time. |
| Handling Missing Values | Minimized. Co-elution of heavy/light pairs ensures that if one is detected, the other is almost always detected as well. | A significant challenge. Stochastic nature of data-dependent acquisition leads to many missing values between runs. | Minimized within a single multiplexed run, but can still occur between different runs. |
Conclusion: Choosing the Right Method for the Question
For research that demands the highest possible level of quantitative accuracy and data integrity, particularly in discovery-based cell culture models, a 13C internal standard (SILAC) remains the undisputed gold standard. Its self-validating nature provides an unparalleled degree of confidence in the results. It is the method of choice when the central question is "Exactly how much has this protein changed?"
However, the choice of method should always be driven by the biological question and the available sample types. Label-Free Quantification offers a cost-effective and versatile approach for large-scale cohort studies or when working with tissues where metabolic labeling is not feasible. Isobaric Tagging excels in studies where comparing multiple conditions (e.g., different drug doses or time points) in a single, efficient run is the priority, provided one is aware of and can mitigate the potential for ratio distortion.
Ultimately, understanding the principles and limitations of each method allows the discerning scientist to design experiments that are not only powerful but also produce data that is robust, reproducible, and trustworthy.
References
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]
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Asara, J. M., & Christofk, H. R. (2019). A Practical Guide to Metabolomics and Its Application to Systems Biology. Methods in Molecular Biology, 1860, 289-311. [Link]
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Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. [Link]
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Geiger, T., Wisniewski, J. R., & Mann, M. (2011). A SILAC-based approach for quantitative proteomics of human cells and tissues. Methods in Molecular Biology, 753, 205-220. [Link]
-
Ting, L., Rad, R., Gygi, S. P., & Haas, W. (2011). MS3 eliminates ratio distortion in isobaric labeling-based multiplexed quantitative proteomics. Nature Methods, 8(11), 937-940. [Link]
A Senior Application Scientist's Guide to Stable Isotope Tracing: Comparing Glycine-2-13C Ethyl Ester Hydrochloride with Alternative Labeled Amino Acids
Introduction: The Power of Seeing Metabolism in Action
In the intricate world of cellular biology, metabolic pathways are the highways of life, converting nutrients into energy and the building blocks necessary for growth and function. Understanding the dynamics of these pathways—how they are utilized, rerouted in disease, or altered by therapeutics—is a central goal for researchers in oncology, neuroscience, and drug development. Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that allows us to trace the fate of specific atoms through these complex networks, providing a dynamic picture of cellular metabolism rather than a static snapshot.[1] By introducing molecules labeled with heavy, non-radioactive isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), we can follow their journey using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]
This guide provides an in-depth comparison of a specialized metabolic tracer, Glycine-2-¹³C Ethyl Ester Hydrochloride , against other commonly used labeled amino acids. As a Senior Application Scientist, my goal is to move beyond a simple catalog of products and delve into the critical reasoning behind tracer selection, experimental design, and data interpretation, empowering you to make the most informed choices for your research.
Focus Molecule: Glycine-2-¹³C Ethyl Ester Hydrochloride
To understand the unique utility of this tracer, we must dissect its three key components: the glycine backbone, the specific 2-¹³C label , and the ethyl ester hydrochloride modification.
-
Chemical and Physical Properties: This compound is a white crystalline solid with high solubility in aqueous solutions, a critical feature for its use in cell culture media.[3][4] The hydrochloride salt form enhances its stability and solubility.[4]
-
The Strategic Choice of the 2-¹³C Label: Glycine is the simplest amino acid, but its metabolism is profoundly important. It has two carbon atoms: the C1 carboxyl carbon and the C2 alpha-carbon. Labeling the C2 position is a deliberate choice to probe one of the most critical metabolic hubs: the Serine-Glycine One-Carbon Pathway (SGOCP) .[5]
-
Metabolic Fate: The C2 alpha-carbon of glycine, along with its nitrogen, is a direct precursor for the synthesis of the purine ring (atoms C4, C5, and N7), the backbone of DNA and RNA bases like adenine and guanine.[6][7] Furthermore, through the mitochondrial Glycine Cleavage System (GCS), this C2 carbon is transferred to tetrahydrofolate (THF), generating 5,10-methylene-THF.[8][9] This molecule is the primary currency of one-carbon units, which are essential for nucleotide synthesis (purines and thymidine), methylation reactions, and redox balance.[10][11] Tracing the 2-¹³C label allows researchers to directly quantify the flux through these vital pathways, which are frequently upregulated in proliferating cancer cells.[5][12]
-
-
The Advantage of the Ethyl Ester Modification: In its natural state, glycine is a zwitterionic amino acid. The addition of an ethyl ester group to the carboxyl terminus neutralizes the negative charge, increasing the molecule's lipophilicity. This modification is designed to enhance its ability to cross the cell membrane. While direct comparative studies on glycine are limited, the principle of using ethyl esters to improve the bioavailability and cellular uptake of molecules like omega-3 fatty acids is well-established.[13][14] Once inside the cell, ubiquitous intracellular esterase enzymes are expected to cleave the ester bond, releasing the active ¹³C-labeled glycine tracer. This delivery mechanism can be particularly advantageous for bypassing specific amino acid transporters or for achieving more rapid intracellular equilibration.
Comparative Analysis with Alternative Tracers
The selection of a tracer is dictated by the specific biological question. Here, we compare Glycine-2-¹³C Ethyl Ester Hydrochloride to other labeled glycines and key amino acids to highlight their distinct applications.
Head-to-Head: Other Labeled Glycines
The choice of which atom to label within the same molecule can completely change the experimental outcome.
| Tracer | Key Feature | Primary Metabolic Readout | When to Use It |
| Glycine-2-¹³C Ethyl Ester HCl | α-Carbon (C2) labeled. Esterified for enhanced delivery. | Flux into one-carbon metabolism (via GCS/SHMT), purine synthesis, and serine synthesis.[8] | When investigating de novo nucleotide synthesis, folate cycle activity, and mitochondrial glycine metabolism. Ideal for cancer metabolism studies. |
| Glycine-1-¹³C | Carboxyl Carbon (C1) labeled. | Primarily measures flux through the Glycine Cleavage System (GCS), as the C1 is released as ¹³CO₂. | Useful for specifically quantifying mitochondrial GCS activity. Less informative for tracking carbon incorporation into biomass. |
| Glycine-¹³C₂,¹⁵N | Both carbons and the nitrogen are labeled. | Provides a comprehensive trace of the entire glycine molecule. | For complex studies tracking both carbon and nitrogen fate, such as dissecting purine ring synthesis or protein turnover. |
| Glycine-2-¹³C (Free Acid) | α-Carbon (C2) labeled. Standard form. | Same metabolic readout as the ethyl ester version. | A standard choice for tracing one-carbon metabolism. The ethyl ester may offer advantages if cellular uptake is a limiting factor. |
Broader Context: Comparison with Other Key Labeled Amino Acids
| Tracer | Primary Metabolic Pathway Traced | Core Research Question | Why Choose It Over Labeled Glycine? |
| L-Serine (U-¹³C) | Serine-Glycine One-Carbon Pathway (SGOCP), glycolysis (via 3-phosphoglycerate).[15] | How is serine synthesized from glucose, and how does it contribute to one-carbon metabolism and nucleotide synthesis? | To investigate the source of the serine-glycine pool (e.g., from glucose) and its subsequent downstream fate. It provides a complementary view to a glycine tracer. |
| L-Glutamine (U-¹³C) | TCA Cycle Anaplerosis, Glutaminolysis, Nitrogen donation. | How do cells fuel the TCA cycle for energy and biomass? What is the contribution of glutamine to nucleotide synthesis and redox balance? | When the primary focus is on central carbon metabolism, the TCA cycle, and nitrogen balance, which are hallmark pathways in many cancers. |
| L-Leucine (U-¹³C) | Branched-Chain Amino Acid (BCAA) Catabolism, Protein Synthesis. | What is the rate of protein synthesis and degradation? How are BCAAs utilized for energy? | For studies focused specifically on protein turnover dynamics or BCAA metabolism, which are less directly connected to the SGOCP. |
Experimental Section: A Practical Workflow
Trustworthy data comes from a robust and well-vetted protocol. Here, we outline a self-validating system for tracing glycine metabolism in cultured adherent cells using Glycine-2-¹³C Ethyl Ester Hydrochloride and LC-MS.
Objective:
To quantify the incorporation of the ¹³C label from glycine into downstream metabolites of the one-carbon pathway (e.g., serine, purine nucleotides) in a cancer cell line.
Diagram: Experimental Workflow
Caption: Experimental workflow for stable isotope tracing.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Rationale: Starting with a consistent cell density is crucial for reproducible metabolic measurements. 80% confluency ensures cells are in a proliferative, log-growth phase.
-
Protocol: Seed your adherent cancer cell line of choice (e.g., A549, HCT116) into 6-well plates at a density that will yield ~80% confluency after 24-48 hours. Culture in standard DMEM/RPMI with 10% Fetal Bovine Serum (FBS).
-
-
Preparation of Labeling Medium:
-
Rationale: Standard FBS contains high levels of unlabeled amino acids which will dilute your tracer. Using dialyzed FBS, from which small molecules (<10 kDa) have been removed, is essential for achieving high isotopic enrichment.
-
Protocol: Prepare custom DMEM that lacks normal glycine. Supplement this medium with 10% dialyzed FBS, antibiotics, and the desired concentration of Glycine-2-¹³C Ethyl Ester Hydrochloride (e.g., the physiological concentration of 0.4 mM). Ensure the tracer is fully dissolved.
-
-
Isotope Labeling:
-
Rationale: A time course experiment is critical to determine when isotopic steady-state is reached—the point at which the isotopic enrichment in key metabolites stops increasing.
-
Protocol: a. Aspirate the standard growth medium from the wells. b. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium. c. Add 2 mL of the pre-warmed labeling medium to each well. d. Return plates to the incubator (37°C, 5% CO₂) and incubate for your designated time points (e.g., 2, 8, 24 hours). Include a T=0 control plate that is processed immediately after adding the labeling medium.[1]
-
-
Metabolite Extraction:
-
Rationale: Metabolism must be instantly halted ("quenched") to prevent enzymatic activity from altering metabolite levels during sample collection. Cold 80% methanol achieves this by rapidly cooling the cells and denaturing enzymes.[16]
-
Protocol: a. At the end of an incubation period, remove the plate from the incubator and immediately aspirate the medium. b. Place the plate on dry ice and add 1 mL of ice-cold, pre-chilled 80% methanol/water solution directly to the cell monolayer. c. Scrape the cells in the cold methanol and transfer the entire lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris. e. Transfer the supernatant (containing the polar metabolites) to a new tube and dry it completely using a nitrogen evaporator or a vacuum concentrator. Store dried pellets at -80°C until analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Rationale: Liquid chromatography separates the complex mixture of metabolites, and the mass spectrometer measures the mass-to-charge ratio of each, allowing for the detection of mass shifts caused by the ¹³C label.
-
Protocol: a. Resuspend the dried metabolite pellet in an appropriate solvent for your LC-MS method (e.g., 50% acetonitrile). b. Inject the sample onto an LC-MS system (e.g., a HILIC column coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap). c. Analyze the data by extracting ion chromatograms for key downstream metabolites. For example, search for the mass of unlabeled serine (m/z 104.03) and its labeled isotopologues. Since serine is synthesized from glycine, the 2-¹³C from glycine will be incorporated, resulting in M+1 serine (m/z 105.03). d. Calculate the fractional enrichment (the percentage of the metabolite pool that is labeled) to infer the activity of the metabolic pathway.
-
Visualization: The Metabolic Fate of the 2-¹³C Label
Understanding the flow of atoms is key. The following diagram illustrates how the specific 2-¹³C label from glycine is propagated through central metabolic pathways.
Caption: Metabolic fate of the ¹³C atom from Glycine-2-¹³C.
This diagram shows that the ¹³C label (originating from the yellow glycine node) can be transferred to the central one-carbon pool (red 5,10-CH₂-THF node) via two key enzymes: SHMT and the GCS. This labeled one-carbon unit is then used to synthesize purines and thymidylate. Simultaneously, the glycine backbone itself is directly incorporated into purines and glutathione.
Conclusion: Making an Informed Tracer Choice
Glycine-2-¹³C Ethyl Ester Hydrochloride is not just another labeled amino acid; it is a highly specialized tool designed for specific and nuanced biological questions.
Key Advantages:
-
Direct Probe of One-Carbon Metabolism: The 2-¹³C label is perfectly positioned to track the flow of carbon units into the folate cycle, a pathway of immense interest in cancer research and therapeutics (e.g., antifolates like methotrexate).
-
Precise Readout on Nucleotide Synthesis: It provides a direct measure of de novo purine and thymidylate synthesis, which are essential for cell proliferation.
-
Enhanced Delivery Potential: The ethyl ester modification may improve cell permeability, potentially offering a more efficient delivery mechanism compared to the free acid form in certain cell types or experimental conditions.
Guidance for Selection:
-
Choose Glycine-2-¹³C Ethyl Ester Hydrochloride when your primary research question involves quantifying the contribution of glycine to mitochondrial one-carbon metabolism and its subsequent use in nucleotide synthesis.
-
Consider ¹³C-Serine as a complementary tracer to understand the production of the serine/glycine pool from glucose.
-
Opt for ¹³C-Glutamine or ¹³C-Glucose when your focus is on broader central carbon metabolism and TCA cycle dynamics.
Ultimately, the most powerful experimental designs often involve the use of multiple, complementary isotopic tracers to build a comprehensive and robust model of metabolic flux.[17] By understanding the precise journey each labeled atom takes, we can unlock a deeper understanding of the cellular processes that drive health and disease.
References
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PubChem. Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. [Link]
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García-Jiménez, C., & Goding, C. R. (2019). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology. [Link]
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PubChem. Glycine ethyl ester. National Center for Biotechnology Information. [Link]
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Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology. [Link]
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Wang, K. B., et al. (2021). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites. [Link]
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Amelio, I., et al. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences. [Link]
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Fan, T. W-M., et al. (2019). De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. The Journal of Biological Chemistry. [Link]
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PubChem. Glycine and Serine Metabolism. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Quantitative Accuracy: Glycine-2-¹³C vs. Glycine-¹³C₂,¹⁵N
In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount. It is the bedrock upon which the accuracy and reliability of your data are built. Stable isotope-labeled (SIL) compounds are the gold standard, designed to co-elute with and chemically mimic the endogenous analyte, thereby correcting for variability during sample preparation and analysis.[1][2] This guide provides an in-depth comparison of two common SIL forms of glycine: Glycine-2-¹³C and the more heavily labeled Glycine-¹³C₂,¹⁵N, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamental Principle: Stable Isotope Dilution Mass Spectrometry (SID-MS)
SID-MS is a powerful technique for accurate quantification that relies on the addition of a known quantity of a SIL analog of the target analyte to a sample.[3][4] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium).[2] Because the SIL standard and the native analyte exhibit nearly identical chemical and physical properties (e.g., extraction efficiency, ionization response, and chromatographic retention time), the ratio of their signals in the mass spectrometer can be used to calculate the precise concentration of the native analyte, effectively normalizing for experimental variations.[1][5]
Meet the Contenders: A Tale of Two Glycines
Glycine is the simplest amino acid, yet it plays critical roles in numerous metabolic pathways and serves as a key biomarker in various physiological and pathological states. Its accurate quantification is therefore essential in many research areas.
-
Glycine-2-¹³C: This isotopologue contains a single carbon-13 atom at the alpha-carbon position (the second carbon). This results in a mass shift of +1 Dalton compared to native glycine.
-
Glycine-¹³C₂,¹⁵N: This version is more heavily labeled, containing two carbon-13 atoms (at both the carboxyl and alpha-carbon positions) and one nitrogen-15 atom. This creates a more significant mass shift of +3 Daltons.[6]
While both can serve as internal standards, their performance and suitability differ based on the specific requirements of the analytical method.
Head-to-Head Comparison: Key Performance Metrics
The choice between these two standards is not arbitrary; it is a calculated decision based on principles of mass spectrometry and potential analytical interferences. The ideal SIL internal standard should be chemically indistinguishable from the analyte but easily resolvable by the mass spectrometer.
| Feature | Glycine-2-¹³C | Glycine-¹³C₂,¹⁵N | Causality and In-Depth Rationale |
| Nominal Mass Shift | +1 Da | +3 Da | Advantage: Glycine-¹³C₂,¹⁵N. A larger mass shift is crucial for minimizing isobaric interference from the natural isotopic abundance of the analyte. Native glycine has a natural M+1 isotopologue (due to the ~1.1% natural abundance of ¹³C) that can interfere with the Glycine-2-¹³C signal, especially when the native analyte is in high concentration.[] The +3 Da shift of Glycine-¹³C₂,¹⁵N places its signal well outside the natural isotope envelope of the analyte, leading to a cleaner baseline and more accurate quantification. |
| Metabolic Stability | High | High | Verdict: Equivalent. Both ¹³C and ¹⁵N are stable isotopes that do not readily exchange under typical biological conditions.[] The carbon backbone and amino nitrogen are generally stable during metabolic processes, making both standards reliable for spiking into biological samples post-collection.[] However, in metabolic flux studies where the label is introduced into living systems, the potential for metabolic scrambling exists for any tracer.[8] |
| MS/MS Fragmentation | Label retained on key fragments | Label retained on key fragments | Verdict: Equivalent, with nuances. The primary fragmentation of glycine in collision-induced dissociation (CID) involves the neutral loss of the carboxyl group (HCOOH).[9] For both isotopologues, the most commonly monitored fragment ion (the immonium ion) retains the isotopic labels, ensuring that quantification is based on a specific and stable fragment. See the fragmentation diagram below for a detailed visualization. |
| Cost & Availability | Generally lower cost | Typically higher cost | Advantage: Glycine-2-¹³C. The synthesis of more heavily labeled compounds is often more complex and expensive. For routine analyses where the risk of isotopic interference is low (e.g., low analyte concentrations), the more economical option may be sufficient. |
| Purity | High isotopic and chemical purity available | High isotopic and chemical purity available | Verdict: Equivalent. Reputable suppliers provide both standards with high chemical (>98%) and isotopic (>99%) purity, which is essential for accurate standard preparation.[10][11] |
Experimental Workflow: A Self-Validating System
A robust quantitative assay is a self-validating one. The following protocol outlines a typical SID-LC-MS/MS workflow for glycine quantification, incorporating essential quality control steps.
Step 1: Standard Preparation
-
Accurately prepare stock solutions of the native (unlabeled) glycine and the chosen SIL internal standard (e.g., Glycine-¹³C₂,¹⁵N) in an appropriate solvent (e.g., 0.1% formic acid in water).[12]
-
Prepare a series of calibration standards by spiking a constant, known concentration of the SIL internal standard into solutions with varying, known concentrations of the native glycine. This creates a calibration curve to establish the relationship between the analyte/internal standard peak area ratio and concentration.
Step 2: Sample Preparation
-
To a known volume of the biological sample (e.g., plasma, cell lysate), add a precise amount of the SIL internal standard stock solution. This step is critical; the internal standard must be added at the earliest possible stage to account for analyte loss during subsequent steps.[13]
-
Perform sample cleanup. A common method for plasma is protein precipitation, where a cold organic solvent (e.g., methanol or acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS analysis.
Step 3: LC-MS/MS Analysis
-
Inject the prepared samples, calibration standards, and quality control (QC) samples onto an appropriate liquid chromatography (LC) system (e.g., HILIC or reversed-phase) coupled to a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Specific precursor-to-product ion transitions are monitored for both the native glycine and the SIL internal standard.
Step 4: Data Analysis & Quantification
-
Integrate the peak areas for the selected transitions for both the native analyte and the SIL internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all samples.
-
Using the calibration curve, determine the concentration of glycine in the unknown samples based on their measured peak area ratios.
Deep Dive: Fragmentation and Isotopic Stability
Understanding the fragmentation pattern of glycine is key to appreciating why the position of the label matters. In electrospray ionization (ESI) positive mode, glycine is protonated, primarily at the nitrogen atom. During CID, the protonated molecule undergoes fragmentation.
The most common fragmentation pathway for protonated glycine ([M+H]⁺, m/z 76) is the loss of formic acid (HCOOH), resulting in an immonium ion fragment (CH₂=NH₂⁺) with an m/z of 30.
-
For Glycine-2-¹³C: The precursor ion is at m/z 77. The ¹³C is at the alpha-carbon. The neutral loss of formic acid (which contains the unlabeled carboxyl carbon) results in a labeled fragment ion at m/z 31. The +1 Da mass shift is preserved in the fragment.
-
For Glycine-¹³C₂,¹⁵N: The precursor ion is at m/z 79. The ¹³C labels are on both carbons, and the ¹⁵N is on the nitrogen. The neutral loss of formic acid (¹³COOH) results in a labeled fragment ion at m/z 32. The labels on the alpha-carbon and nitrogen are retained.
Both standards produce a predictable, stable fragment ion that retains the isotopic label, making them suitable for MRM/PRM assays. The key difference remains the separation of the precursor ion from the native isotope envelope.
Authoritative Recommendation
For the most accurate and robust quantification of glycine, particularly in complex biological matrices where glycine concentrations can be high, Glycine-¹³C₂,¹⁵N is the superior choice.
The +3 Da mass shift effectively eliminates the risk of isobaric interference from the natural M+1 and M+2 isotopes of endogenous glycine. This leads to a lower signal-to-noise ratio, improved linearity, and greater confidence in the quantitative results, especially at the lower limits of quantification. While Glycine-2-¹³C is a viable and more economical option for less demanding applications, the investment in the heavier labeled standard provides a critical layer of analytical security that aligns with the principles of developing self-validating, trustworthy, and authoritative quantitative methods.
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Title: Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
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Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Dr. Ehrenstorfer - Introduction to stable isotope internal standards Source: YouTube URL: [Link]
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A Researcher's Guide to Selecting an Internal Standard for Glycine Quantification in Plasma
This guide provides an in-depth comparison of alternative internal standards for the accurate quantification of glycine in plasma samples using liquid chromatography-mass spectrometry (LC-MS/MS). We will delve into the rationale behind internal standard selection, compare the performance of different options, and provide detailed experimental protocols to ensure the integrity of your results.
The Critical Role of Internal Standards in Bioanalysis
Accurate quantification of endogenous molecules like glycine in complex biological matrices such as plasma is a significant challenge. The journey from sample collection to final data output is fraught with potential for variability. Sample preparation steps, such as protein precipitation and extraction, can lead to analyte loss. Furthermore, during LC-MS/MS analysis, matrix components can co-elute with glycine and interfere with its ionization, a phenomenon known as the matrix effect, which can cause ion suppression or enhancement, leading to inaccurate results.[1][2][3]
An ideal internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest.[4] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By monitoring the ratio of the analyte's signal to the internal standard's signal, we can correct for variability introduced during the analytical workflow, thereby ensuring the accuracy and precision of the final concentration measurement.[4]
Comparing the Arsenal: A Head-to-Head Look at Internal Standards for Glycine
The choice of an internal standard is paramount for developing a robust and reliable bioanalytical method. Here, we compare the most common and alternative internal standards for glycine quantification.
The Gold Standard: Stable Isotope-Labeled (SIL) Glycine
The most effective internal standard is a stable isotope-labeled version of the analyte itself.[5][6] For glycine, this includes compounds like ¹³C₂,¹⁵N-glycine, ¹⁵N-glycine, or deuterated forms like glycine-d5 and glycine-2,2-d2.[7][8][9]
-
Why it's the best: SIL internal standards have the same chemical structure, pKa, and polarity as endogenous glycine. This means they co-elute during chromatography and experience virtually identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[2][3] Any suppression or enhancement of the glycine signal will be mirrored by the SIL internal standard, allowing for highly accurate correction.
-
Considerations: The primary drawback of SIL internal standards can be their cost. Additionally, it's crucial to ensure the isotopic purity of the standard and to check for any potential isotopic contribution to the analyte's signal. For deuterated standards, the position of the deuterium atoms should be on non-exchangeable sites to prevent loss in solution.[9]
The Practical Alternative: Structural Analogs
When a SIL internal standard is not feasible, structural analogs of glycine can be a viable alternative. These are molecules with a similar chemical structure but a different molecular weight.
-
Sarcosine (N-methylglycine): As N-methylglycine, sarcosine is structurally very similar to glycine and is a frequently used internal standard in amino acid analysis.[10][11]
-
N,N-dimethylglycine: This is another structural analog that can be considered.[12]
-
Homoarginine: While structurally larger than glycine, homoarginine is a non-proteinogenic amino acid that has been successfully used as an internal standard in amino acid analysis.[13][14][15]
-
Advantages: Structural analogs are typically less expensive than SIL standards. They often exhibit similar extraction recovery and chromatographic behavior to the analyte.
-
Disadvantages: The key limitation is that structural analogs will not perfectly mimic the ionization behavior of glycine.[1] Differences in their proton affinity and susceptibility to matrix effects can lead to less accurate correction compared to a SIL internal standard. Therefore, thorough validation is essential to demonstrate that the chosen analog provides acceptable accuracy and precision.
The Compromise: Other Non-Endogenous Amino Acids
In some cases, other non-endogenous amino acids are used as internal standards for broader amino acid panels.
-
Norvaline and α-aminobutyric acid (ABU): These are commonly used internal standards for general amino acid analysis by HPLC.[10][11]
-
L-norleucine: This has also been utilized as an internal standard in amino acid profiling.[16]
-
Advantages: These are readily available and cost-effective. They can be suitable for methods where a single internal standard is used to quantify multiple amino acids.
-
Disadvantages: The physicochemical properties of these amino acids can differ significantly from glycine, leading to different chromatographic retention times and ionization efficiencies. This makes them less ideal for accurately correcting for glycine-specific matrix effects and is generally considered a less robust approach for single-analyte quantification.
Workflow for Glycine Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of glycine in plasma using an internal standard.
Caption: Experimental workflow for plasma glycine quantification.
Experimental Protocols
Here are detailed step-by-step methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and straightforward method for removing the bulk of proteins from plasma samples.[17][18][19][20]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibrator, and quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C₂,¹⁵N-glycine in a suitable solvent) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[19] Alternative precipitants include 10% trichloroacetic acid (TCA)[17][21] or 5% sulfosalicylic acid (SSA).[22][23][24]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Dilution (Optional): The supernatant can be diluted further with the initial mobile phase if necessary before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the analysis of underivatized glycine.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like glycine.[23][25][26]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from high organic to high aqueous content is typically used. For example, start at 90% B, hold for 1 minute, then ramp down to 10% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[27]
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[28]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glycine: Precursor ion (Q1) m/z 76.1 -> Product ion (Q3) m/z 30.1
-
¹³C₂,¹⁵N-Glycine (IS): Precursor ion (Q1) m/z 79.1 -> Product ion (Q3) m/z 32.1
-
Sarcosine (IS): Precursor ion (Q1) m/z 90.1 -> Product ion (Q3) m/z 44.1
-
Performance Comparison
The following table summarizes the key performance characteristics of the different internal standard types.
| Internal Standard Type | Co-elution with Glycine | Correction for Matrix Effects | Relative Cost | Overall Recommendation |
| Stable Isotope-Labeled (SIL) Glycine | Identical | Excellent | High | Gold Standard - Highly Recommended |
| Structural Analogs (e.g., Sarcosine) | Similar | Good to Very Good | Medium | Best Alternative to SIL |
| Other Non-Endogenous Amino Acids | Variable | Fair to Good | Low | Acceptable for multi-analyte screening, less ideal for single-analyte validation |
Conclusion: Making an Informed Decision
For the most accurate and reliable quantification of glycine in plasma, a stable isotope-labeled internal standard such as ¹³C₂,¹⁵N-glycine is unequivocally the best choice . Its ability to perfectly mimic the behavior of endogenous glycine throughout the analytical process provides the most robust correction for experimental variability and matrix effects.
When budgetary constraints or availability issues preclude the use of a SIL internal standard, a carefully validated structural analog like sarcosine is the next best option . It is crucial to perform thorough method validation to ensure that the chosen analog provides acceptable levels of accuracy and precision for the intended application. The use of other non-related amino acids as internal standards for single-analyte glycine quantification should be approached with caution and may not be suitable for rigorous quantitative studies.
By understanding the principles of internal standardization and the relative merits of each alternative, researchers can confidently select the most appropriate internal standard for their specific needs, ensuring the generation of high-quality, reproducible data in their studies of glycine metabolism.
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- Tsikas, D., Hanff, E., & Gutzki, F. M. (2015). Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS. Methods in Molecular Biology, 1277, 235-249.
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- de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 456, 126-133.
- Hanff, E., et al. (2021).
- Zhang, Y., & Zhang, D. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1075-1078.
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- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
- SelectScience. (2016). Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches.
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- Li, Y., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313.
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A Senior Application Scientist's Guide to Cross-Validation of Metabolic Flux Models Using Different Tracers
Introduction: The Quest for Metabolic Truth
Metabolic flux analysis (MFA) has emerged as a cornerstone technique for elucidating the intricate network of biochemical reactions that define cellular physiology.[1] By quantifying the rates of metabolic reactions, MFA provides a functional readout of the metabolic state, offering invaluable insights for researchers in fields ranging from metabolic engineering to drug development.[2][3] The gold standard for accurate flux determination is isotope-assisted MFA, where the journey of stable isotope-labeled substrates, or "tracers," is meticulously tracked through metabolic pathways.[4][5] However, the robustness of any metabolic model hinges on its validation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of a powerful validation strategy: the cross-validation of metabolic flux models using different isotopic tracers.
At its core, a metabolic flux model is a mathematical representation of a cell's metabolic network. The accuracy of this model is paramount, as it forms the basis for our understanding of cellular metabolism and our ability to rationally engineer it. Cross-validation with different tracers serves as a rigorous interrogation of the model's predictive power and its ability to accurately capture the complexities of intracellular metabolic activity. By challenging the model with data from distinct isotopic tracers, we can uncover hidden assumptions, identify model inaccuracies, and ultimately build a more robust and reliable representation of metabolic reality.
The Tracer Toolkit: A Multi-Isotope Approach to Unraveling Metabolism
The choice of isotopic tracer is a critical determinant of the information that can be gleaned from an MFA study.[6][7] Different tracers, by virtue of the element they label and their specific labeling pattern, provide unique insights into different facets of metabolism. The most commonly employed stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[8][9]
Carbon-13 (¹³C) Tracers: The Workhorse of Central Carbon Metabolism
¹³C-labeled tracers, particularly ¹³C-glucose and ¹³C-glutamine, are the most widely used tools in MFA.[4][7] They are instrumental in mapping the intricate network of reactions that constitute central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4] The specific position of the ¹³C label on the glucose or glutamine molecule determines which pathways are most effectively probed. For instance, [1,2-¹³C₂]glucose is particularly well-suited for resolving fluxes through the PPP, while [U-¹³C₅]glutamine provides high resolution for TCA cycle fluxes.[6]
Nitrogen-15 (¹⁵N) Tracers: Illuminating the Paths of Nitrogen Metabolism
While ¹³C tracers are invaluable for tracking carbon flow, they provide no information about nitrogen metabolism. ¹⁵N-labeled tracers, such as ¹⁵N-glutamine or ¹⁵N-ammonium chloride, are essential for elucidating the pathways of nitrogen assimilation and utilization, which are critical for the synthesis of amino acids and nucleotides.[10][11] Cross-validating a model with both ¹³C and ¹⁵N tracers allows for a more holistic view of cellular metabolism, integrating both carbon and nitrogen fluxes.[11]
Deuterium (²H) Tracers: Probing Redox Metabolism and Beyond
²H-labeled tracers, such as ²H₂O or specifically labeled glucose molecules, offer a unique window into redox metabolism.[12] For example, the transfer of deuterium from a labeled substrate to NAD(P)⁺ can be used to quantify the production of NAD(P)H, a key cellular reductant.[12] However, the interpretation of ²H labeling data can be complicated by kinetic isotope effects, which are generally negligible for ¹³C.[11] Despite this complexity, ²H tracers can provide valuable information that is inaccessible with other isotopes.
A summary of the primary applications of these common isotopic tracers is presented in Table 1.
| Tracer Type | Common Labeled Substrates | Primary Metabolic Pathways Probed | Key Advantages | Considerations |
| ¹³C | Glucose, Glutamine, Fatty Acids | Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle), Fatty Acid Metabolism | Well-established methods, minimal kinetic isotope effects.[11] | Limited insight into nitrogen and redox metabolism. |
| ¹⁵N | Glutamine, Ammonium Chloride, Amino Acids | Amino Acid Biosynthesis, Nucleotide Biosynthesis, Nitrogen Assimilation | Directly traces nitrogen flow, complementary to ¹³C data.[11] | Does not inform on central carbon metabolism.[11] |
| ²H | ²H₂O, Glucose | Redox Metabolism (NADPH production), Gluconeogenesis | Provides unique insights into redox balance.[12] | Significant kinetic isotope effects can complicate data interpretation.[11] |
Table 1: Comparison of Common Isotopic Tracers in Metabolic Flux Analysis. This table summarizes the key characteristics and applications of ¹³C, ¹⁵N, and ²H tracers.
The Principle of Cross-Validation: A Rigorous Test of Model Fidelity
The fundamental principle of cross-validation in MFA is to assess the consistency of a metabolic model with data generated from multiple, independent tracer experiments.[6] A robust model should be able to accurately predict the labeling patterns of metabolites regardless of the isotopic tracer used. Discrepancies between the model's predictions and the experimental data from different tracers signal potential inaccuracies in the model's structure or assumptions.[5]
The cross-validation workflow can be conceptualized as a cycle of prediction, comparison, and refinement, as illustrated in the following diagram.
Figure 1: Cross-Validation Workflow. This diagram illustrates the iterative process of developing, cross-validating, and refining a metabolic flux model using data from different isotopic tracers.
Interpreting Discrepancies: A Detective's Approach to Model Refinement
When flux maps derived from different tracers show significant discrepancies, it is a clear indication that the underlying metabolic model is incomplete or inaccurate.[13] The nature of these discrepancies can provide valuable clues for model refinement. For example:
-
Inconsistent flux through a specific pathway: If a ¹³C tracer suggests a high flux through a particular pathway, while a ¹⁵N tracer suggests a low flux, it may indicate that the model is missing an alternative route for either carbon or nitrogen that bypasses the pathway .
-
Disagreements in cofactor balancing: If a ²H tracer experiment reveals a different NADPH production rate than what is predicted by a ¹³C-based model, it could point to errors in the model's representation of redox reactions.
-
Systematic deviations in a set of related metabolites: If the labeling patterns of a group of metabolites involved in a specific subcellular compartment are consistently mispredicted by one tracer but not another, it may suggest the need to revise the compartmentalization of the model.
The process of resolving these discrepancies is iterative and requires a deep understanding of biochemistry and cellular physiology. It often involves proposing alternative model structures, re-estimating fluxes with the combined dataset from all tracers, and evaluating the goodness-of-fit of the revised models.[5]
Experimental Protocols: A Step-by-Step Guide to Multi-Tracer Experiments
The success of any MFA study hinges on the quality of the experimental data. The following protocols provide a general framework for conducting isotopic tracer experiments in cultured mammalian cells.
General Cell Culture and Labeling Protocol
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and reach 70-90% confluency at the time of harvest.[14]
-
Media Preparation: Prepare custom media lacking the nutrient to be traced (e.g., glucose- and glutamine-free DMEM). Supplement this basal medium with the desired isotopic tracer and other necessary nutrients.
-
Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed tracer-containing medium.
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and the metabolic pathways of interest and should be determined empirically.[4]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell extract.
-
Sample Preparation for Analysis: Centrifuge the cell extract to pellet cellular debris. The supernatant containing the metabolites can then be dried and prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Specific Protocol for ¹⁵N-Glutamine Tracing
This protocol focuses on tracing nitrogen metabolism using [¹⁵N₂]-L-glutamine.
-
Media Preparation: Prepare DMEM with all necessary components except for L-glutamine. Add [¹⁵N₂]-L-glutamine to the desired final concentration.
-
Labeling: Follow the general cell culture and labeling protocol described above.
-
Sample Derivatization (for GC-MS): After metabolite extraction and drying, derivatize the samples to increase the volatility of the amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of amino acids and other nitrogen-containing metabolites.
Specific Protocol for ²H-Glucose Tracing
This protocol is designed to probe NADPH production using [1-²H]-glucose.
-
Media Preparation: Prepare glucose-free DMEM and supplement with [1-²H]-glucose at the desired concentration.
-
Labeling: Follow the general cell culture and labeling protocol. Due to the rapid turnover of NADPH, shorter labeling times may be appropriate.
-
LC-MS Analysis: Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of deuterium into NADPH and other related metabolites.
Data Analysis and Computational Tools: From Raw Data to Flux Maps
The analysis of isotopic labeling data to estimate metabolic fluxes is a computationally intensive process that requires specialized software.[2] Several software packages are available to facilitate this analysis, each with its own strengths and weaknesses.
| Software | Platform | Key Features for Multi-Tracer Analysis |
| INCA | MATLAB | Supports both steady-state and non-stationary MFA; can integrate data from multiple tracers.[15][16] |
| METRAN | MATLAB | Based on the Elementary Metabolite Units (EMU) framework; facilitates tracer experiment design.[17] |
| VistaFlux | Standalone | Qualitative flux analysis and visualization of isotopologue data.[18] |
| FreeFlux | Python | Open-source package for both steady-state and non-stationary MFA.[19] |
Table 2: Comparison of Software for Metabolic Flux Analysis. This table highlights some of the commonly used software packages for MFA and their relevant features for multi-tracer analysis.
The general workflow for data analysis involves the following steps:
-
Data Input: Import the raw mass spectrometry or NMR data into the chosen software.
-
Metabolic Model Definition: Define the metabolic network model, including the biochemical reactions, atom transitions, and any known constraints on fluxes.[20]
-
Flux Estimation: The software uses an optimization algorithm to find the set of fluxes that best fits the experimental labeling data.[16]
-
Statistical Analysis: Perform statistical tests to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
-
Flux Map Visualization: Visualize the estimated fluxes as a flux map, which provides a quantitative representation of the metabolic state of the cell.[21]
When performing cross-validation, the data from the different tracer experiments are typically integrated into a single analysis to obtain a single, consistent flux map. The software will attempt to find a single set of fluxes that can simultaneously explain the labeling patterns observed in all datasets.
Case Study: Cross-Validation Uncovers Metabolic Rewiring in Cancer Cells
A hypothetical case study illustrates the power of cross-validation. A research team is studying the metabolism of a cancer cell line and initially performs a ¹³C-MFA experiment using [U-¹³C₆]glucose. The resulting flux map (Flux Map A) suggests a high rate of glycolysis and a significant flux through the oxidative pentose phosphate pathway.
To validate this model, the team conducts a second experiment using [¹⁵N₂]-glutamine. The analysis of this data yields a flux map (Flux Map B) that, while generally consistent with Flux Map A in terms of central carbon metabolism, reveals a surprisingly low rate of de novo nucleotide synthesis from glutamine-derived nitrogen.
This discrepancy prompts the researchers to re-examine their metabolic model. They hypothesize that the cancer cells may be utilizing an alternative pathway for nucleotide synthesis that does not rely on glutamine as the primary nitrogen donor. After revising their model to include a pathway for nucleotide salvage from the extracellular medium and re-analyzing both the ¹³C and ¹⁵N datasets simultaneously, they obtain a new, validated flux map. This refined model is not only consistent with both sets of experimental data but also reveals a previously unappreciated metabolic vulnerability of these cancer cells: their dependence on extracellular nucleotides. This new insight opens up a potential therapeutic avenue for targeting this salvage pathway.
Conclusion: Towards a More Robust Understanding of Cellular Metabolism
Cross-validation of metabolic flux models using different isotopic tracers is a powerful and essential strategy for ensuring the accuracy and reliability of MFA studies. By systematically challenging our models with diverse datasets, we can move beyond a superficial understanding of cellular metabolism and uncover the deeper, often surprising, complexities of these intricate biochemical networks. The principles and protocols outlined in this guide provide a framework for researchers to confidently apply this rigorous validation approach in their own work, ultimately leading to a more robust and insightful understanding of the metabolic underpinnings of health and disease.
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A Senior Application Scientist’s Guide to Isotopic Dilution Mass Spectrometry for Amino Acid Analysis
In the realms of clinical diagnostics, nutritional science, and pharmaceutical development, the precise and accurate quantification of amino acids is paramount. These fundamental building blocks of proteins are not only critical to biological function but also serve as key biomarkers for metabolic disorders and indicators of product quality in biopharmaceutical manufacturing. While various analytical techniques exist, Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive reference measurement procedure, providing the highest metrological standing for accuracy and precision.[1][2][3]
This guide offers an in-depth comparison of IDMS with other common methodologies, supported by experimental data and protocols. It is designed for researchers, scientists, and drug development professionals who require not just a method, but a validated system for quantifiable certainty in amino acid analysis.
The Principle of Isotopic Dilution: A Self-Validating System
The foundational strength of IDMS lies in its use of a stable, isotopically labeled version of the analyte as an internal standard.[4] This standard, which is chemically identical to the native amino acid but has a different mass due to the incorporation of isotopes like ¹³C or ¹⁵N, is spiked into the sample at a known concentration at the very beginning of the workflow.[][6]
From that point on, the native (light) and labeled (heavy) analytes are treated as a single entity. Any sample loss during extraction, purification, or derivatization affects both forms equally. The mass spectrometer does not measure the absolute signal intensity of the target amino acid, which can be highly variable; instead, it measures the ratio of the native analyte to the isotopically labeled standard.[3][7] This ratio remains constant regardless of recovery efficiency, thereby correcting for analytical variability and the notorious "matrix effects" that plague other methods.[8][9]
dot
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Comparative Analysis: IDMS vs. Alternative Methods
The selection of an analytical method is often a trade-off between accuracy, throughput, cost, and complexity. While traditional methods have their place, they possess inherent limitations that IDMS overcomes.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | HPLC with Pre/Post-Column Derivatization | Direct (Underivatized) LC-MS/MS |
| Accuracy | Reference Standard Level. Agrees with gravimetric values to within ~1.1%.[10][11] Unaffected by matrix effects or incomplete recovery.[6] | Variable. Accuracy can be high (often <10%) but is susceptible to matrix interference with the derivatization reaction.[12][13][14] | Good to Variable. Can be highly accurate but is very sensitive to matrix effects (ion suppression/enhancement) which can skew results.[8][15][16] |
| Precision (CV%) | Excellent. Typically <3%. Repeatability CVs reported from 0.33% to 2.7%.[10][11] | Good. Typically <10% for post-column methods, but can be higher for pre-column derivatization.[13][14] | Good. Typically <15%, but can be higher for low-concentration analytes in complex matrices.[17][18] |
| Sensitivity (LOQ) | High. Can reach femtomole levels.[19] | Moderate to Good. Dependent on the derivatizing agent and detector (fluorescence is more sensitive than UV).[12] | Good to High. Dependent on analyte ionization efficiency, which can be poor for some underivatized amino acids.[17] |
| Matrix Effect | Effectively Eliminated. The co-eluting internal standard perfectly compensates for ion suppression or enhancement.[7][9] | Moderate to High. Matrix components can interfere with the derivatization reaction, leading to inaccurate quantification.[12] | High. The primary challenge for this method. Requires extensive sample cleanup or techniques like standard addition to mitigate.[8][16] |
| Throughput | Moderate to High. Modern UPLC systems allow for rapid separation. The main bottleneck is sample preparation. | Low. Post-column derivatization methods often have very long run times (~119 minutes per sample reported).[13][14] | High. "Dilute-and-shoot" approaches with fast chromatography (<15 minutes) are possible.[17][20] |
| Expertise Required | High. Requires expertise in mass spectrometry and handling of isotopic standards.[21] | Moderate. HPLC operation is routine, but derivatization chemistry requires care. | High. Requires expertise in LC-MS/MS and significant method development to manage matrix effects.[16] |
The Shortcomings of Traditional HPLC-Based Methods
Traditional amino acid analysis often relies on separating amino acids via ion-exchange or reversed-phase chromatography followed by detection after a chemical reaction (derivatization).[22][23]
-
Post-Column Derivatization (e.g., Ninhydrin): In this method, amino acids are separated first and then mixed with a reagent like ninhydrin to produce a colored compound for photometric detection.[12][13]
-
Causality of Error: While robust, its accuracy is predicated on the complete and consistent reaction of the derivatizing agent. The primary drawback is the long analysis time required for chromatographic separation.[13]
-
-
Pre-Column Derivatization (e.g., PITC, FMOC, OPA): Here, the amino acids are derivatized before injection into the HPLC system.[12][22]
-
Causality of Error: This approach is highly susceptible to the sample matrix.[12] Co-existing components in a biological fluid or hydrolysate can interfere with the derivatization reaction, leading to an incomplete and variable yield. This directly translates to quantification errors, as the method assumes a 100% reaction efficiency.
-
Direct LC-MS/MS: A Faster but Flawed Alternative
Advancements in chromatography, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), have made the direct analysis of polar, underivatized amino acids feasible.[17] This method is attractive for its speed and simplicity, as it eliminates the derivatization step.[17][20]
-
Causality of Error: The Achilles' heel of this technique is its vulnerability to matrix effects.[16] During electrospray ionization (ESI) in the mass spectrometer, co-eluting compounds from the sample matrix (salts, lipids, other metabolites) can suppress or enhance the ionization of the target amino acids. This leads to an under- or overestimation of the true concentration. While a stable isotope-labeled internal standard mitigates this, its use effectively transforms the method into IDMS.
Experimental Protocol: IDMS for Amino Acid Quantification in Plasma
This protocol provides a validated workflow for the accurate quantification of amino acids in a complex biological matrix like human plasma. It is based on methodologies developed and used by reference laboratories such as the National Institute of Standards and Technology (NIST).[1][2]
dot
Caption: A typical IDMS workflow for amino acid analysis in plasma.
Step-by-Step Methodology
-
Preparation of Standards and Reagents:
-
Prepare a stock solution of a certified amino acid standard (e.g., NIST SRM 2389a) for calibration curves.[24]
-
Prepare a working solution of the stable isotope-labeled (SIL) amino acid internal standard mixture.[17][25] The concentration should be chosen to be near the median expected concentration of the endogenous amino acids.
-
Prepare a protein precipitation reagent, such as 30% (w/v) sulfosalicylic acid in water.[17][26]
-
-
Sample Preparation and Spiking:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add a precise aliquot (e.g., 50 µL) of the plasma sample.
-
Crucial Step: Add a precise volume of the SIL amino acid internal standard working solution to the plasma. This step establishes the "known amount" for the isotope dilution calculation.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add the protein precipitation reagent (e.g., 5 µL of 30% sulfosalicylic acid) to the sample/standard mixture.[17]
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation and equilibration of the internal standard with the sample.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Final Sample Preparation for Injection:
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Depending on the LC method and expected concentrations, the supernatant may be injected directly or diluted further with the initial mobile phase.[17]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a UPLC system with a column suitable for separating polar amino acids, such as a HILIC column (e.g., Raptor Polar X) or a reversed-phase C18 column with an ion-pairing agent.[17][27]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient will start at a high percentage of organic solvent (for HILIC) and gradually decrease to elute the polar amino acids.
-
-
Mass Spectrometry: Use a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. For each amino acid, monitor at least one transition for the native (light) form and one for the labeled (heavy) form. For example:
-
Alanine (Native): Q1: 90.1 m/z -> Q3: 44.2 m/z
-
Alanine-¹³C₃,¹⁵N (Labeled): Q1: 94.1 m/z -> Q3: 47.2 m/z
-
-
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peak areas for both the native analyte (A_light) and the labeled internal standard (A_heavy).
-
Calculate the peak area ratio (Ratio = A_light / A_heavy).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the amino acid in the unknown sample by using the measured ratio and the calibration curve. The final concentration is calculated using the established isotope dilution equation.[3]
-
Conclusion: The Authoritative Choice for Amino Acid Quantification
While faster methods for amino acid analysis exist, their accuracy is often compromised by variability in sample preparation and matrix effects. Isotopic Dilution Mass Spectrometry, by its very design, is a self-validating system that eliminates these sources of error. The use of a stable isotope-labeled internal standard ensures that the final measurement is based on a consistent ratio, not a fluctuating signal intensity. For applications in drug development, clinical diagnostics, and reference material certification where accuracy is non-negotiable, IDMS is not merely an option; it is the authoritative standard.[1][2][9] Its adoption provides the highest level of confidence in quantitative results, ensuring data integrity and traceability.
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Stable isotope labeling by amino acids in cell culture - Wikipedia. Wikipedia. [Link]
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Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]
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A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. [Link]
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Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. PubMed. [Link]
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A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Royal Society of Chemistry. [Link]
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A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PubMed. [Link]
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Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. NIST. [Link]
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Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. NIH. [Link]
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Analytical Methods for Amino Acids. Shimadzu. [Link]
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Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl—quantification by ID LC-MS. Springer. [Link]
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Certification of NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. PubMed. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
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An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. [Link]
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Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. MDPI. [Link]
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Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. PubMed. [Link]
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MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method. Michigan State University. [Link]
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Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid. NIST. [Link]
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Amino acid analysis by UHPLC-MS/MS. Protocols.io. [Link]
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Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. AAFCO. [Link]
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Isotope dilution - Wikipedia. Wikipedia. [Link]
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Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. NIH. [Link]
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Applications of Mass Spectrometry for Clinical Diagnostics: The Influence of Turnaround Time. PubMed Central. [Link]
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Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Ethyl Ester Derivatives for Enhanced Cell Permeability
In the fields of cell biology and pharmacology, delivering a molecule to its intracellular site of action is a primary determinant of its efficacy. However, the cell membrane, a formidable lipid bilayer, often restricts the entry of potentially therapeutic or biologically active compounds, particularly those that are polar or charged. A proven and highly effective strategy to overcome this barrier is the use of ethyl ester derivatives. This guide provides an in-depth comparison of this chemical modification strategy, grounded in experimental evidence and practical application.
The Permeability Problem: Why Parent Molecules Fail
The cell membrane is a selective barrier, primarily composed of a phospholipid bilayer. This structure is inherently hydrophobic (lipophilic) at its core, making it difficult for charged or highly polar molecules to pass through via passive diffusion[1]. Many promising drug candidates and research compounds, such as those containing carboxylic acid groups, are ionized at physiological pH. This negative charge severely limits their ability to cross the lipophilic membrane, resulting in poor bioavailability and low intracellular concentrations[2][3].
The Ethyl Ester Solution: A Prodrug Approach
To circumvent this limitation, a common and effective strategy is to temporarily mask the problematic functional group, converting the parent molecule into a prodrug. A prodrug is an inactive compound that, once administered, is metabolized within the body into its active form[4][5][6].
Esterification, particularly with an ethyl group, is a premier method for this purpose. By reacting a carboxylic acid with ethanol, an ethyl ester is formed. This simple modification has profound effects on the molecule's physicochemical properties:
-
Increased Lipophilicity : The polar, charged carboxyl group is replaced by a neutral, more nonpolar ester group. This significantly increases the molecule's overall lipophilicity (fat-solubility), allowing it to more readily partition into and diffuse across the lipid bilayer[4][5].
-
Charge Masking : The negative charge of the carboxylate is neutralized, eliminating a major impediment to passive diffusion across the membrane[2].
Once inside the cell, the prodrug encounters a host of intracellular enzymes called esterases. These enzymes, abundant in the cytosol, rapidly hydrolyze the ester bond, releasing the original active carboxylic acid and ethanol, a generally well-tolerated byproduct[2][7][8]. This process effectively "traps" the active, charged molecule inside the cell, as its newfound polarity prevents it from diffusing back out[6].
Mechanism of Ethyl Ester Prodrug Permeation and Activation
The following diagram illustrates the journey of an ethyl ester prodrug from the extracellular space to its active form within the cell.
Caption: Workflow of ethyl ester prodrug cell entry and subsequent intracellular activation.
Comparative Analysis: The Oseltamivir Case Study
A classic and commercially successful example of the ethyl ester prodrug strategy is the antiviral medication oseltamivir (Tamiflu®). The active drug, oseltamivir carboxylate, is a potent inhibitor of the influenza neuraminidase enzyme. However, its free carboxyl group leads to very poor oral bioavailability, with less than 5% of the active drug being absorbed when administered directly[2][3].
To solve this, the drug is formulated as its ethyl ester prodrug, oseltamivir. This modification dramatically improves its absorption. Once absorbed and inside the cells, it is efficiently converted by human carboxylesterase 1 (CES1) into the active oseltamivir carboxylate[2].
| Compound | Form | Key Physicochemical Property | Oral Bioavailability (Human) |
| Oseltamivir Carboxylate | Active Drug (Free Acid) | Charged Carboxyl Group, Low Lipophilicity | < 5%[2] |
| Oseltamivir | Prodrug (Ethyl Ester) | Neutral Ester Group, High Lipophilicity | ~80%[2] |
This stark contrast in bioavailability underscores the profound impact of ethyl esterification on enhancing cell and tissue permeability.
Experimental Validation: The Caco-2 Permeability Assay
To experimentally quantify the permeability of a compound, the Caco-2 cell permeability assay is a widely accepted industry standard[9][10]. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane support, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier[9][11].
This model allows researchers to measure the rate at which a compound travels from an apical (A) compartment (representing the intestinal lumen) to a basolateral (B) compartment (representing the blood)[11][12]. The result is expressed as an apparent permeability coefficient (Papp).
Generalized Caco-2 Permeability Assay Protocol
This protocol provides a framework for comparing the permeability of a parent drug (free acid) with its ethyl ester derivative.
I. Cell Culture and Monolayer Formation
-
Seeding: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) in a multi-well plate at a high density[13].
-
Culture: Culture the cells for 21-25 days in a suitable medium, replacing the medium every 2-3 days. This allows the cells to differentiate and form a confluent, polarized monolayer with tight junctions[11][13].
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer using a voltmeter. TEER values above a certain threshold (e.g., >300 Ω·cm²) indicate a well-formed, intact barrier suitable for the assay[10][12].
II. Permeability Experiment (Apical to Basolateral)
-
Preparation: Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4)[13].
-
Dosing:
-
Prepare dosing solutions of the parent drug and the ethyl ester prodrug in the transport buffer at a known concentration (e.g., 10 µM).
-
Add the dosing solution to the apical (A) compartment of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (B) compartment (the receiver compartment)[13].
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes)[13].
-
Sampling: At the end of the incubation, take samples from both the apical (donor) and basolateral (receiver) compartments[10].
-
Analysis: Quantify the concentration of the compound in the samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry)[10][13].
III. Data Analysis
-
Calculate Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor compartment[13].
-
-
Interpretation:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s[12]
-
Experimental Workflow Diagram
The following diagram outlines the key decision points and steps in a comparative Caco-2 permeability study.
Caption: Decision workflow for a comparative Caco-2 permeability assessment.
Considerations and Limitations
While the ethyl ester prodrug strategy is powerful, it is not a universal solution. Researchers must consider several factors:
-
Esterase Activity: The rate of hydrolysis can vary between different cell types, tissues, and species. A compound that is efficiently activated in human liver cells may be cleaved too slowly in another cell type, limiting its utility for specific targets[14][15].
-
Chemical Stability: The ester bond must be stable enough to survive in the extracellular environment and during storage but labile enough to be cleaved efficiently by intracellular esterases[14].
-
Toxicity: While ethanol is a common and generally safe cleavage product, the properties of the released parent drug must be considered. Trapping a high concentration of an active, but cytotoxic, compound inside a cell can lead to adverse effects[16][17].
Conclusion
The conversion of polar, poorly permeable compounds into their ethyl ester derivatives is a cornerstone of modern drug design and a vital tool for cellular research. This prodrug strategy effectively masks problematic charged groups, enhancing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside, the active molecule is regenerated by ubiquitous intracellular esterases. As demonstrated by established drugs like oseltamivir and validated through standard in vitro models like the Caco-2 assay, this approach provides a reliable and powerful method to significantly improve the bioavailability and intracellular delivery of promising chemical entities.
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Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8). Available at: [Link]
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Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Available at: [Link]
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de Souza, L.R., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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Wang, T., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences. Available at: [Link]
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ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]
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Ester Bonds in Prodrugs. ResearchGate. Available at: [Link]
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Effect of Esters on the Permeation of Chemicals with Different Polarities through Synthetic Artificial Membranes Using a High-Throughput Diffusion Cell Array. CORE. Available at: [Link]
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Hetrick, K.J., et al. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Methods in Enzymology. Available at: [Link]
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Lundquist, A. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. Available at: [Link]
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Głowacz, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences. Available at: [Link]
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Ferrara, S.J., et al. (2014). Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Effect of Esters on the Permeation of Chemicals with Different Polarities through Synthetic Artificial Membranes Using a High-Throughput Diffusion Cell Array. ResearchGate. Available at: [Link]
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Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube. Available at: [Link]
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Imai, T., et al. (2013). Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Annals of Dermatology. Available at: [Link]
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Concerning the Mechanism of Ester Hydrolysis by Proteases. ResearchGate. Available at: [Link]
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Zhao, B., et al. (2005). Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages. Journal of Lipid Research. Available at: [Link]
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Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model. ResearchGate. Available at: [Link]
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Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available at: [Link]
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Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Selecting ¹³C Tracers for Glycolysis Studies
Authored for Researchers, Scientists, and Drug Development Professionals
The precision of ¹³C metabolic flux analysis (MFA) is fundamentally dependent on the choice of isotopic tracer. Selecting an appropriately labeled substrate is not merely a preliminary step but a critical decision that dictates the resolution and reliability of flux estimates for specific metabolic pathways. This guide provides an in-depth, objective comparison of the performance of various ¹³C-labeled glucose tracers for interrogating glycolysis, offering field-proven insights and supporting experimental data to empower researchers in designing more informative and robust MFA experiments.
The Principle: Why Tracer Selection is Paramount in Glycolysis
Glycolysis, the metabolic pathway that converts glucose into pyruvate, does not operate in isolation. It is a central hub of carbon metabolism, intersecting with the Pentose Phosphate Pathway (PPP), the Tricarboxylic Acid (TCA) cycle, and various biosynthetic routes. The core principle of ¹³C MFA is to supply cells with a substrate containing a heavy carbon isotope (¹³C) at a known position. As this tracer is metabolized, the ¹³C label is incorporated into downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), we can retrospectively deduce the relative activity of the pathways that produced them.[1]
The choice of tracer is critical because different labeling patterns on the initial glucose molecule will produce distinct MIDs in key metabolites depending on the active pathways.[2] For instance, the oxidative PPP removes the first carbon (C1) of glucose as CO₂, fundamentally altering the labeling pattern of downstream glycolytic intermediates compared to those processed directly by glycolysis.[3] A well-chosen tracer maximizes the difference in labeling patterns between competing pathways, thereby increasing the precision of the resulting flux calculations.
Caption: Central Carbon Metabolism: Glycolysis, PPP, and TCA Cycle.
Comparative Analysis of ¹³C-Glucose Tracers
The optimal tracer is contingent on the specific biological question being asked. A tracer that excels at resolving glycolytic flux may be suboptimal for analyzing the TCA cycle. Below is a comparative analysis of the most widely used ¹³C-glucose tracers.
[1,2-¹³C₂]glucose: The High-Precision Choice for Glycolysis and PPP
Computational and experimental studies have identified [1,2-¹³C₂]glucose as the single most precise tracer for resolving fluxes through glycolysis and the PPP.[4][5][6]
-
Principle of Operation: When [1,2-¹³C₂]glucose enters glycolysis, the pathway produces 3-phosphoglycerate (3PG) that is 50% unlabeled (M+0) and 50% doubly labeled (M+2).[7] Conversely, if the tracer is routed through the oxidative PPP, the C1 carbon is lost, resulting in a mixture of M+0, M+1, and M+2 labeled 3PG.[7] This stark difference in labeling patterns provides high-resolution data for calculating the split ratio between the two pathways.[8]
-
Advantages:
-
Limitations:
-
Offers less information for resolving fluxes within the TCA cycle compared to uniformly labeled tracers.[4]
-
While highly precise, it can be more expensive than singly labeled or uniformly labeled glucose.
-
Caption: Carbon fate mapping for [1,2-¹³C₂]glucose.
[U-¹³C₆]glucose: The Workhorse for TCA Cycle Analysis
Uniformly labeled glucose is an excellent tool for tracing the complete carbon backbone of glucose into various metabolic pathways.
-
Principle of Operation: All six carbons of the glucose molecule are labeled. This leads to M+3 labeled pyruvate entering the TCA cycle as M+2 acetyl-CoA. This heavy labeling is easily traced through multiple turns of the cycle, making it ideal for assessing TCA cycle activity and anaplerotic contributions.[10]
-
Advantages:
-
Limitations:
-
Offers minimal information to distinguish between glycolysis and the PPP, as both pathways produce M+3 labeled intermediates, masking the subtle differences needed for precise flux calculation.[4]
-
Singly and Other Doubly Labeled Tracers
Tracers like [1-¹³C]glucose, [2-¹³C]glucose, and [1,6-¹³C]glucose have also been used extensively.
-
[1-¹³C]glucose: Historically used for PPP analysis because the C1 label is lost as ¹³CO₂. However, it is generally outperformed in precision by [1,2-¹³C₂]glucose.[4][5][11]
-
[2-¹³C]glucose & [3-¹³C]glucose: These also provide good estimates for glycolysis and the PPP, outperforming [1-¹³C]glucose.[4][5]
-
[1,6-¹³C]glucose: Identified as one of the best-performing single tracers, particularly when evaluated across a wide range of possible metabolic states.[12]
-
Parallel Labeling: The highest flux precision is often achieved not with a single tracer, but by conducting parallel experiments with two different tracers and integrating the data. A combination of [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to significantly improve flux precision compared to commonly used mixtures.[12][13]
Summary of Tracer Performance
| ¹³C-Glucose Tracer | Precision for Glycolysis | Precision for PPP | Precision for TCA Cycle | Primary Application |
| [1,2-¹³C₂]glucose | ★★★★★ | ★★★★★ | ★★☆☆☆ | High-resolution analysis of the glycolysis/PPP split ratio.[4][5][6] |
| [U-¹³C₆]glucose | ★★☆☆☆ | ★★☆☆☆ | ★★★★★ | General labeling and detailed analysis of the TCA cycle.[4][11] |
| [1,6-¹³C]glucose | ★★★★☆ | ★★★★☆ | ★★★☆☆ | Excellent all-around single tracer; optimal for parallel labeling.[12] |
| [1-¹³C]glucose | ★★★☆☆ | ★★★☆☆ | ★★☆☆☆ | Traditional tracer for PPP estimation; largely superseded.[4][5] |
| [2-¹³C]glucose | ★★★★☆ | ★★★★☆ | ★★☆☆☆ | Strong performer for glycolysis and PPP analysis.[4][5] |
Beyond Glucose: The Role of ¹³C-Pyruvate
For studies focusing specifically on the fate of pyruvate, downstream tracers can be invaluable. Hyperpolarized [1-¹³C]pyruvate is a powerful tool, particularly for in vivo metabolic imaging in preclinical and clinical settings.[14][15]
-
Principle of Operation: This technique uses dynamic nuclear polarization (DNP) to dramatically increase the MR signal of ¹³C.[16] Following injection, the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate via lactate dehydrogenase (LDH) can be monitored in real-time, providing a direct readout of glycolytic flux.[16][17]
-
Application: It is primarily used to detect the altered metabolic state of tumors (the Warburg effect) and to monitor therapeutic response.[14][16]
Experimental Workflow: A Self-Validating Protocol
A robust protocol is essential for trustworthy and reproducible results. Each step must be designed to preserve the metabolic state of the cells at the moment of collection.
Caption: General experimental workflow for a ¹³C tracer study.
Step-by-Step Methodology
-
Cell Seeding and Culture:
-
Seed cells at a density that will result in ~80-90% confluency at the time of harvest.
-
Causality: This ensures cells are in a state of active, logarithmic growth and minimizes confounding effects from nutrient depletion or contact inhibition.
-
-
Tracer Incubation (Achieving Isotopic Steady State):
-
Aspirate the standard culture medium.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Add pre-warmed custom medium containing the chosen ¹³C tracer in place of unlabeled glucose. Ensure all other nutrient concentrations are identical to the standard medium.
-
Incubate for a duration sufficient to approach isotopic steady state. This time varies by cell type and pathway; for glycolysis in rapidly proliferating cells, this can be a matter of hours.[18] For slower pathways or in vivo studies, longer times may be needed.[19]
-
Causality: Reaching isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable, is a core assumption for many MFA models.
-
-
Metabolic Quenching (The Critical Step):
-
Place the culture plate on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeled medium.
-
Immediately add a pre-chilled (-80°C) quenching solution, such as 80% methanol/20% water.
-
Causality: This step is the most critical for data integrity. The extreme cold and solvent mixture instantly halt all enzymatic activity, preserving the in vivo metabolite concentrations and labeling patterns at the moment of harvest.[20]
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.
-
Centrifuge at a high speed at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
Sample Analysis by Mass Spectrometry:
-
Reconstitute the dried metabolite extract in an appropriate solvent for the analytical platform (e.g., liquid chromatography-mass spectrometry, LC-MS).
-
Run the samples on the LC-MS system to separate metabolites and measure their mass isotopomer distributions (MIDs).
-
-
Data Analysis and Flux Calculation:
-
Process the raw MS data to correct for the natural abundance of ¹³C and determine the fractional enrichment of each metabolite.
-
Use specialized software (e.g., INCA, VANTED) to fit the measured MIDs to a metabolic network model, which calculates the best-fit values for all intracellular fluxes.
-
Conclusion
The selection of a ¹³C tracer is a strategic decision that directly impacts the quality of metabolic flux data. For high-precision interrogation of the glycolysis-PPP axis, [1,2-¹³C₂]glucose is demonstrably the superior single tracer. For broader studies focusing on the TCA cycle or general carbon fate, [U-¹³C₆]glucose remains the standard. However, the highest precision is often achieved through parallel labeling experiments using complementary tracers like [1,6-¹³C]glucose and [1,2-¹³C]glucose . By understanding the principles of how each tracer interrogates the metabolic network and by adhering to a rigorous, self-validating experimental protocol, researchers can unlock a deeply quantitative and accurate understanding of cellular metabolism.
References
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. Available at: [Link]
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Two alternative 13 C-glucose-tracing strategies for analysis of... ResearchGate. Available at: [Link]
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. Available at: [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2025). Science.gov. Available at: [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: a new precision and synergy scoring system. Metabolic engineering, 14(3), 232–241. Available at: [Link]
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Vengayil, A., et al. (2024). Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts. STAR protocols, 5(2), 102988. Available at: [Link]
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Hu, S., et al. (2011). 13C-Pyruvate Imaging Reveals Alterations in Glycolysis that Precede c-MYC Induced Tumor Formation and Regression. Cell metabolism, 14(1), 131–142. Available at: [Link]
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Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer research, 78(23), 6619–6629. Available at: [Link]
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Merritt, M. E., Harrison, C., & Sherry, A. D. (2011). Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. Magnetic resonance in medicine, 65(5), 1215–1223. Available at: [Link]
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Walther, J. L., Metallo, C. M., & Stephanopoulos, G. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 142–150. Available at: [Link]
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Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer Research. Available at: [Link]
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Tiwari, A., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR protocols, 3(2), 101340. Available at: [Link]
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Does anyone know which stable isotope of 13C glucose might be suitable for flux analysis of glycolysis and the TCA cycle? ResearchGate. Available at: [Link]
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Experimental design, plasma glucose labeling and ¹³C pathway... ResearchGate. Available at: [Link]
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Kingsley, P. B., Ben-Yoseph, O., & Ross, B. D. (1995). Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. Biochemical Journal, 307(Pt 2), 551–556. Available at: [Link]
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Burgess, S. C., et al. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Analytical biochemistry, 490, 42–49. Available at: [Link]
-
Burgess, S. C., et al. (2015). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. ResearchGate. Available at: [Link]
-
¹³C and ²H distribution from labeled glucose in glycolysis and Krebs... ResearchGate. Available at: [Link]
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Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. Available at: [Link]
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Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. Available at: [Link]
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#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]
-
Pentose phosphate pathway (article). Khan Academy. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Protein Labeling Efficiency in SILAC Experiments
The Imperative of Labeling Efficiency Validation in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate, mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The technique's elegance lies in its simplicity: by culturing cells in media where essential amino acids like lysine and arginine are replaced with their heavy stable isotope counterparts, the entire proteome becomes isotopically labeled.[3][4] When "heavy" and "light" cell populations are mixed, the relative abundance of proteins can be determined with high precision by comparing the MS signal intensities of the resulting peptide pairs.[4]
However, the foundational assumption of SILAC is the complete or near-complete incorporation of the heavy amino acids. Incomplete labeling, where a significant portion of the proteome in the "heavy" sample still contains light amino acids, is a major source of quantification error.[5][6][7] It systematically skews the calculated heavy-to-light ratios, leading to an underestimation of protein abundance changes and potentially masking true biological insights or generating false-negative results.[5][8] Therefore, validating labeling efficiency is not an optional quality control step but a mandatory prerequisite for trustworthy and reproducible SILAC experiments. A labeling efficiency of over 95% is generally considered the minimum acceptable threshold for reliable quantification.[8][9]
Core Methodologies for Validating SILAC Labeling Efficiency
The most direct and definitive way to assess labeling efficiency is through mass spectrometry itself, using a small aliquot of the labeled proteome before mixing it with the light counterpart.
Mass Spectrometry-Based Validation: The Gold Standard
Principle: This method directly measures the outcome of the metabolic labeling. By analyzing a small sample of the "heavy" labeled cell lysate, one can determine the percentage of incorporation for arginine- and lysine-containing peptides. The calculation is straightforward: for a given peptide, the incorporation efficiency is the ratio of the heavy peptide's signal intensity to the sum of the heavy and light signals (Heavy / (Heavy + Light)).[10]
Experimental Protocol: MS-Based Validation
-
Cell Culture and Expansion: Grow cells in SILAC medium containing heavy isotopes of L-arginine and L-lysine. It is crucial to culture the cells for at least five to six doublings to ensure maximal incorporation of the labeled amino acids.[3][5]
-
Harvesting a Test Aliquot: After the requisite number of doublings, harvest a small population of the "heavy" labeled cells (e.g., 1 million cells).[9]
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Perform an in-solution tryptic digest on a small amount of the protein extract (e.g., 10-20 µg). Trypsin is the enzyme of choice as it cleaves C-terminal to lysine and arginine, ensuring that most resulting peptides (except the C-terminal one) will contain a labeled amino acid.[5]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Use a suitable proteomics software suite to search the MS data. Configure the search parameters to include the heavy labels as variable modifications. The software will identify peptide pairs and calculate the intensity ratio of the heavy peak to the sum of both heavy and light peaks.[9][10] A median incorporation rate across all identified peptides should exceed 95%.
Data Interpretation & Benchmarking:
In an ideal scenario, the light version of a peptide in the heavy sample should be undetectable. A successful labeling experiment will show a median incorporation rate of >97-99%.
| Parameter | Acceptable | Optimal | Indication of a Problem |
| Median Labeling Efficiency | > 95% | > 97% | < 95% |
| Arginine-to-Proline Conversion | < 5% | Undetectable | > 10% |
Experimental Workflow for MS-Based Validation
Caption: Workflow for validating SILAC labeling efficiency.
Factors Influencing Labeling Efficiency and Troubleshooting
Achieving complete labeling is an active process that depends on meticulous cell culture practices and an awareness of potential metabolic pitfalls.
Cell Culture Conditions
-
Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous, "light" amino acids. This is a primary cause of incomplete labeling.[5] It is absolutely essential to use dialyzed FBS, from which small molecules like amino acids have been removed.
-
Amino Acid Concentration: Ensure the concentration of heavy amino acids in the medium is sufficient and not growth-limiting.
-
Cell Doublings: A minimum of five cell divisions is generally required to dilute out the pre-existing "light" proteome to less than 5%.[5] For slow-growing cells, this adaptation phase can take a considerable amount of time.[5]
The Arginine-to-Proline Conversion Problem
A significant and common issue in SILAC is the metabolic conversion of labeled arginine to labeled proline by the enzyme arginase.[6][11][12] This is problematic because it splits the isotopic label signal for proline-containing peptides, creating satellite peaks in the mass spectrum that complicate data analysis and lead to the underestimation of protein abundance.[11][13] This issue can affect a large portion of the proteome, as over 50% of tryptic peptides may contain proline.[11][12]
Detection and Mitigation:
-
Detection: This conversion is readily detectable during the MS-based validation step. The mass spectra of "heavy" peptides containing proline will show unexpected isotopic clusters corresponding to the incorporation of heavy proline.[13]
-
Prevention: The most effective and straightforward way to prevent this conversion is to supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L).[13][14] This addition suppresses the metabolic pathway responsible for the conversion without affecting the incorporation of labeled arginine.[14]
Arginine to Proline Metabolic Conversion
Caption: Metabolic conversion of arginine to proline.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (<95%) | 1. Insufficient cell doublings.[5] 2. Use of non-dialyzed serum.[5] 3. Bacterial contamination consuming labeled amino acids. | 1. Extend cell culture for 1-2 more passages. 2. Confirm that dialyzed FBS is being used. 3. Check cell culture for contamination. |
| Cells Grow Poorly or Die | 1. Dialyzed serum lacks essential growth factors. 2. Cell line is sensitive to media changes. | 1. Add purified growth factors or a very small percentage (e.g., 1%) of normal serum.[5] 2. Allow for a longer adaptation period. |
| Arginine-to-Proline Conversion Detected | Metabolic activity of arginase enzyme is high in the chosen cell line.[12] | Add unlabeled L-proline to the SILAC medium to a final concentration of ~200 mg/L.[13][14] |
| Inaccurate 1:1 Mixing Ratio in QC Test | Error in protein concentration measurement (e.g., Bradford, BCA). | Perform a preliminary 1:1 mix of light and heavy lysates and verify the median protein ratio by MS. Adjust mixing volumes for the main experiment accordingly. |
Conclusion: Embedding Validation for Robust Quantification
References
-
Quantitative Comparison of Proteomes Using SILAC - PMC - NIH. National Institutes of Health. [Link]
-
Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. [Link]
-
Metabolic conversion of isotope-coded arginine to proline in SILAC... - ResearchGate. ResearchGate. [Link]
-
A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC - NIH. National Institutes of Health. [Link]
-
Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed. National Institutes of Health. [Link]
-
SILAC Quantitation | UT Southwestern Proteomics Core. UT Southwestern Medical Center. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC - NIH. National Institutes of Health. [Link]
-
Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. Biotechenology. [Link]
-
Rapid determination of amino acid incorporation by stable isotope labeling with amino acids in cell culture (SILAC) | Request PDF - ResearchGate. ResearchGate. [Link]
-
How to Use video for SILAC metabolic labeling using mass spectromety - YouTube. YouTube. [Link]
-
Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed. National Institutes of Health. [Link]
-
Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC - Yale School of Medicine. Yale School of Medicine. [Link]
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Application of the SILAC (stable isotope labelling with amino acids in cell culture) technique in quantitative comparisons for tissue proteome expression - PubMed. National Institutes of Health. [Link]
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Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed. National Institutes of Health. [Link]
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Asssessing the SILAC isotope incorporation rate. Cambridge Centre for Proteomics. [Link]
-
In-depth Understanding of the Impact of SILAC Labeling on Mass Spectrometry Sensitivity. Biotechenology. [Link]
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Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC - NIH. National Institutes of Health. [Link]
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Stable isotope labeling by amino acids in cell culture - Wikipedia. Wikipedia. [Link]
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Troubleshooting for Possible Issues | Download Table - ResearchGate. ResearchGate. [Link]
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Safety Operating Guide
Initial Assessment & Core Principles: Is it Radioactive? Is it Hazardous?
An Application Scientist's Guide to the Proper Disposal of Glycine-2-13C Ethyl Ester Hydrochloride
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Glycine-2-13C Ethyl Ester Hydrochloride (CAS No. 58420-91-0). We will move beyond a simple checklist to explain the scientific rationale behind these procedures, ensuring a self-validating system of safety and compliance for your laboratory.
Before any disposal action is taken, a clear characterization of the waste is paramount. This initial assessment dictates the entire disposal pathway.
The Isotope Question: ¹³C is Stable, Not Radioactive
The "2-¹³C" designation in the chemical name indicates that the second carbon atom in the glycine backbone is a Carbon-13 isotope. It is critical to understand that ¹³C is a stable, non-radioactive isotope of carbon .[1][] Unlike radioactive isotopes such as ¹⁴C or ³H, it does not decay or emit radiation.
Causality: This distinction is fundamental. Because the isotopic label is stable, no special radiological handling, shielding, or decay-in-storage protocols are required.[1] The disposal procedure is therefore governed by the chemical properties of the molecule itself, identical to its unlabeled counterpart, Glycine Ethyl Ester Hydrochloride (CAS No. 623-33-6).[]
The Hazard Question: Chemical Waste Characterization
Under the Globally Harmonized System (GHS), Glycine Ethyl Ester Hydrochloride is classified as causing serious eye damage (Category 1, H318).[3][4][5][6] This classification alone mandates that it be treated as a regulated chemical waste, not as common refuse.
Trustworthiness: Your primary responsibility as a waste generator is to consult your institution's Environmental Health & Safety (EHS) office and local, state, and federal regulations.[3][7] Guidelines from the U.S. Environmental Protection Agency (EPA), such as those listed in 40 CFR 261.3, provide the framework for classification, but local regulations are the ultimate authority.[3] Never dispose of this chemical down the drain or in the regular trash.[8][9]
Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling standards is non-negotiable.
Experimental Protocol: Standard Safety & Handling
-
Engineering Controls: Conduct all handling and waste consolidation within a certified chemical fume hood to prevent inhalation of the fine powder.[3][8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The H318 classification indicates a risk of serious, irreversible eye damage upon contact.[3][4][6]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Employ proper glove removal technique to avoid skin contact.[8]
-
Body Protection: Wear a standard laboratory coat.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][4]
Step-by-Step Disposal Protocols
The correct disposal path depends on the form of the waste. Segregation is key to preventing dangerous chemical reactions and ensuring compliant disposal.
Protocol A: Unused or Surplus Solid Material
This protocol applies to the pure, solid Glycine-2-13C Ethyl Ester Hydrochloride.
-
Waste Container: Designate a clearly labeled, sealable, and chemically compatible container for "Solid Organic Waste" or a similar designation provided by your EHS office. A wide-mouth polyethylene bottle is a suitable choice.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[10] Fill out all required information, including the full chemical name: "Glycine-2-13C Ethyl Ester Hydrochloride."
-
Transfer: Carefully transfer the surplus solid into the designated waste container inside a fume hood.
-
Storage: Securely close the container. Store it in a designated satellite accumulation area away from incompatible materials (e.g., strong bases, strong oxidizers).[11]
-
Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service.[8] The preferred ultimate disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the nitrogen oxides and hydrogen chloride gas produced during combustion.[3][8]
Protocol B: Contaminated Labware & PPE
This protocol applies to items like weigh boats, contaminated gloves, and paper towels.
-
Waste Stream: This is considered solid chemical waste.
-
Collection: Place all contaminated disposable items into a designated, labeled solid waste container or a securely lined box specifically for "Contaminated Solid Debris."
-
Labeling: Clearly label the container with the chemical contaminant: "Contaminated with Glycine-2-13C Ethyl Ester Hydrochloride."
-
Storage & Disposal: Store and dispose of this container through your institution's chemical waste program, following the same final steps as Protocol A.
Protocol C: Aqueous Solutions of the Compound
This protocol applies to any solutions where the compound has been dissolved in water or buffer.
-
Waste Stream: This is an aqueous, non-halogenated organic waste. Do not pour it down the sink. [8]
-
Waste Container: Use a designated, sealable, and properly vented container for "Aqueous Chemical Waste."
-
pH Check: Since this is a hydrochloride salt, the solution will be acidic. While neutralization is not always required before pickup, it is good practice to note the approximate pH on the waste tag. Do not mix with basic waste streams in the same container.
-
Labeling: On the hazardous waste tag, list all constituents, including water and the full chemical name "Glycine-2-13C Ethyl Ester Hydrochloride," with their estimated percentages.
-
Storage & Disposal: Securely close the container and arrange for pickup via your EHS office.
Protocol D: Empty Container Disposal
This protocol applies to the original product bottle once it is empty.
-
Definition of "Empty": An "empty" container must have no free-standing liquid or visible solid residue.[9]
-
Decontamination: Triple rinse the container with a suitable solvent (e.g., water or ethanol).
-
Causality: This step ensures the removal of residual chemical that could pose a hazard to custodial staff.
-
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste.[12] Collect it and add it to your "Aqueous Chemical Waste" container (Protocol C).
-
Defacing: Completely obliterate or remove the original product label.[9][12] This prevents the container from being mistaken for a full product bottle.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream. Consult your institutional policy to confirm.
The Logic of Disposal: A Visual Workflow
This diagram outlines the decision-making process for the proper management and disposal of Glycine-2-13C Ethyl Ester Hydrochloride waste streams.
Caption: Disposal workflow for Glycine-2-13C Ethyl Ester Hydrochloride.
Data Summary
The following table summarizes the key identification and hazard information for this compound.
| Property | Value | Source(s) |
| Chemical Name | Glycine-2-13C Ethyl Ester Hydrochloride | [13] |
| CAS Number | 58420-91-0 | [13] |
| Molecular Formula | C₃(¹³C)H₁₀ClNO₂ | [13] |
| Molecular Weight | 140.57 g/mol | [13] |
| Physical State | White crystalline powder or chunks | [3][6] |
| GHS Pictogram | Corrosion | [4][6] |
| GHS Signal Word | Danger | [3][4][6] |
| Hazard Statement | H318: Causes serious eye damage | [3][4][5][6] |
| Primary Disposal Route | Licensed professional waste disposal service (incineration) | [8] |
References
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Glycine ethyl ester hydrochloride Safety Data Sheet . AK Scientific, Inc.
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Glycine ethyl ester monohydrochloride Safety Data Sheet . MedChemExpress.
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GLYCINE ETHYL ESTER HYDROCHLORIDE Material Safety Data Sheet . Central Drug House (P) Ltd.
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Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University.
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How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc.
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Navigating the Safe Disposal of Glycine Lauryl Ester Hydrochloride: A Comprehensive Guide . Benchchem.
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Glycine-2-13C Ethyl Ester Hydrochloride Product Page . Santa Cruz Biotechnology, Inc.
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How To Dispose Non-Hazardous Waste . IDR Environmental Services.
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Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University.
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Glycine ethyl ester, hydrochloride PubChem Entry . National Center for Biotechnology Information.
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Non-hazardous waste: treatment and disposal . GOV.UK.
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Hazardous vs. Non-Hazardous Waste . VLS Environmental Services.
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Glycine ethyl ester hydrochloride Product Page . Sigma-Aldrich.
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Glycine ethyl ester hydrochloride Safety Data Sheet . Thermo Fisher Scientific.
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EHS Program Manual 5.2 - Waste Disposal Procedure . Weill Cornell Medicine.
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N-Acetylglycine Ethyl Ester Safety Data Sheet . TCI Chemicals.
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Hazardous Waste - EHSO Manual . Emory University.
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Ester Disposal Discussion . Chemtalk - #1 Science Forum For Lab Technicians.
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A Senior Application Scientist's Guide to Handling Glycine-2-13C Ethyl Ester Hydrochloride
As researchers and drug development professionals, our work with stable isotope-labeled compounds like Glycine-2-13C Ethyl Ester Hydrochloride is fundamental to advancing metabolic research and peptide synthesis.[1][][3] However, the integrity of our results is intrinsically linked to the safety and precision of our handling procedures. This guide moves beyond a simple checklist to provide a comprehensive operational and safety framework, grounded in the specific chemical nature of this compound. Our primary objective is to build a culture of safety that protects both the scientist and the science.
The most critical characteristic of this compound, driving all our safety protocols, is its classification as causing serious eye damage (GHS Category 1) .[4][5][6] This is not a minor irritation; it signifies a risk of irreversible injury upon contact. Therefore, our approach must be rigorous and proactive.
Foundational Risk Assessment: Understanding the "Why"
Before handling the material, a thorough understanding of its hazard profile is essential. This knowledge forms the rationale behind the specific engineering controls and Personal Protective Equipment (PPE) we employ.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear and immediate summary of the compound's risks.
| Hazard Classification | GHS Hazard Code | Signal Word | Description | Authoritative Sources |
| Serious Eye Damage | H318 | Danger | Causes serious, potentially irreversible eye damage. | [4][5][6][7] |
| Skin Irritation | - | Warning | May cause skin inflammation, itching, or redness upon contact. | [4] |
| Respiratory Irritation | - | Warning | Inhalation of dust may cause irritation to the respiratory system. | [4] |
Primary Routes of Exposure
-
Eye Contact: The most significant risk. Direct contact with the solid powder or solutions can cause severe damage.[4][6]
-
Skin Contact: The hydrochloride salt can cause skin inflammation, characterized by itching, scaling, or reddening.[4]
-
Inhalation: As a fine crystalline powder, aerosolization during weighing or transfer is a primary concern, potentially leading to respiratory tract irritation.[4][5][8]
The Core Protocol: A Multi-Layered Defense System
Our safety protocol is built on a hierarchy of controls, starting with the most effective measures. The following steps are not merely recommendations; they constitute a self-validating system to ensure minimal exposure.
Step 1: Engineering Controls (Your First and Best Defense)
Engineering controls are designed to remove the hazard at its source.
-
Chemical Fume Hood: All handling of Glycine-2-13C Ethyl Ester Hydrochloride powder, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[5][7][8] This is non-negotiable as it contains dust and vapors, preventing inhalation and widespread contamination of the lab space.
-
Safety Stations: Ensure a fully functional eyewash station and safety shower are immediately accessible and unobstructed before you begin work.[4][5]
Step 2: Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. It must be selected and worn correctly for every procedure.
-
Eye & Face Protection:
-
Chemical Splash Goggles: Mandatory. These must be indirectly vented and conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[7] Standard safety glasses do not provide an adequate seal and are insufficient.
-
Full-Face Shield: Strongly recommended to be worn over chemical splash goggles, especially when handling larger quantities (>1g) of the powder or preparing solutions, to protect the entire face from splashes.[4][9]
-
-
Hand Protection:
-
Nitrile Gloves: Wear chemical-resistant nitrile gloves.[10] Always inspect gloves for tears or holes before use.
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Contaminated gloves must be disposed of as chemical waste. Wash hands thoroughly with soap and water after removing gloves.[4][8]
-
-
Body Protection:
-
Respiratory Protection:
-
When working within a fume hood, additional respiratory protection is typically not required.
-
If a fume hood is unavailable (which is strongly discouraged) or if there is a risk of significant dust generation (e.g., cleaning a large spill), a NIOSH-approved N95 dust mask or a full-face respirator with an appropriate cartridge should be used.[7][9]
-
PPE & Handling Workflow Diagram
The following diagram outlines the mandatory decision-making and workflow process for safely handling the compound.
Caption: PPE Selection and Safe Handling Workflow.
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Immediate Actions for Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes, holding eyelids open.[4][5] Remove contact lenses if present and easy to do so.[4][5] Immediately call a poison center or doctor. [4][5] This is a medical emergency. |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[4][5] Obtain medical aid. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][8] Call a physician or Poison Control Center immediately. |
Spill Management
For a small spill of the solid powder:
-
Ensure proper PPE is worn, including respiratory protection if outside a fume hood.
-
Prevent further spread.
-
Gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[4][8] Avoid actions that create dust.[8]
-
Decontaminate the area with an appropriate cleaning agent.
-
Do not allow the product to enter drains or waterways.[4][8]
Disposal Operations
All waste, including the compound itself, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.[4]
-
Container: Place waste in a clearly labeled, sealed container suitable for chemical waste.
-
Regulations: Adhere strictly to all local, state, and federal hazardous waste regulations for disposal.[4][11] Do not dispose of this material in standard trash or down the drain. Contaminated packaging should be disposed of as the unused product.[4][8]
By integrating this comprehensive safety framework into your daily laboratory operations, you ensure a secure environment for groundbreaking research while giving the chemical compounds you work with the respect they demand.
References
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PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE): Appendix E. Types of Gloves and their Advantages and Disadvantages. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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- 6. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. leelinework.com [leelinework.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
